molecular formula C51H84O15 B15577554 DGDG

DGDG

カタログ番号: B15577554
分子量: 937.2 g/mol
InChIキー: KDYAPQVYJXUQNY-OPHDRXFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-di-(alpha-linolenoyl)-3-[alpha-D-galactosyl-(1->6)-beta-D-galactosyl]-sn-glycerol is a 3-[alpha-D-galactosyl-(1->6)-beta-D-galactosyl]-1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are both specified as alpha-linolenoyl. It has a role as a Brassica napus metabolite. It is functionally related to an alpha-linolenic acid.
1-18:3-2-18:3-Digalactosyldiacylglycerol has been reported in Phanera vahlii, Carallia brachiata, and other organisms with data available.

特性

分子式

C51H84O15

分子量

937.2 g/mol

IUPAC名

[(2S)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C51H84O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(53)61-36-39(64-43(54)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-62-50-49(60)47(58)45(56)41(66-50)38-63-51-48(59)46(57)44(55)40(35-52)65-51/h5-8,11-14,17-20,39-41,44-52,55-60H,3-4,9-10,15-16,21-38H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-,40-,41-,44+,45+,46+,47+,48-,49-,50-,51+/m1/s1

InChIキー

KDYAPQVYJXUQNY-OPHDRXFHSA-N

製品の起源

United States

Foundational & Exploratory

The Molecular Architecture of Digalactosyldiacylglycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a crucial glycerolipid found predominantly in the thylakoid membranes of chloroplasts in plants and cyanobacteria.[1][2][3][4] As a major constituent of photosynthetic membranes, this compound plays a vital role in maintaining the structural integrity of the thylakoid bilayer and is implicated in the proper functioning of the photosynthetic apparatus.[5] Its unique structure, consisting of a glycerol (B35011) backbone, two fatty acid chains, and a digalactosyl headgroup, imparts specific biophysical properties that are essential for its biological functions. This technical guide provides an in-depth exploration of the structure of this compound, including its quantitative parameters, the experimental methodologies used for its characterization, and its biosynthetic pathway.

Chemical Structure

The fundamental structure of this compound is based on a sn-glycerol backbone. Two fatty acids are ester-linked to the sn-1 and sn-2 positions, and a disaccharide of galactose is linked to the sn-3 position via a glycosidic bond. The IUPAC name for a common variant is [(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate.[6] The digalactose moiety typically consists of an α-D-galactopyranosyl-(1→6)-β-D-galactopyranosyl unit. The fatty acid composition of this compound is highly variable and depends on the organism and environmental conditions.

Quantitative Data: Fatty Acid Composition

The fatty acid composition of this compound is a key determinant of its physicochemical properties and biological function. This composition varies significantly across different species and can be altered in response to environmental stimuli such as phosphate (B84403) availability. The following table summarizes the fatty acid composition of this compound in a range of organisms.

OrganismFatty Acid (Carbon:Double Bonds)Percentage of Total Fatty AcidsReference(s)
Arabidopsis thaliana (Wild Type)16:0~15%[1]
18:1~5%[1]
18:2~20%[1]
18:3~60%[1]
Arabidopsis thaliana (dgd1 mutant)16:0Increased[7]
18:3Decreased[7]
Spinacia oleracea (Spinach)16:0~10%[8]
18:3~85%[8]
Synechocystis sp. PCC 680316:0Major[2]
18:1Major[2]
18:2Major[2]
18:3Major[2]
Marine Algae (general)C16 and C18Predominant[9]
C20:5 (EPA)Present in some species[9]
Freshwater Cyanobacteria16:0Major[10]
18:2Major[10]
18:3Variable[10]

Experimental Protocols

The structural elucidation of this compound involves a combination of extraction, separation, and analytical techniques.

Lipid Extraction

A common method for extracting total lipids, including this compound, from plant tissues is a modified Bligh-Dyer method.

  • Protocol:

    • Homogenize fresh plant material (e.g., 1 g of leaf tissue) in a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

    • Centrifuge the mixture to separate the phases. The lower chloroform phase contains the total lipids.

    • Collect the chloroform phase and dry it under a stream of nitrogen.

Separation of this compound

The extracted total lipids can be separated to isolate the this compound fraction using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • TLC Protocol:

    • Dissolve the dried lipid extract in a small volume of chloroform.

    • Spot the extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a solvent system such as chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

    • Visualize the lipid spots by staining with iodine vapor or a specific stain like α-naphthol. This compound will have a characteristic retention factor (Rf) value.

    • Scrape the silica corresponding to the this compound spot for further analysis.

  • HPLC Protocol:

    • Utilize a normal-phase or reversed-phase HPLC column.

    • For normal-phase HPLC, a mobile phase gradient of chloroform/methanol/water or hexane/isopropanol can be used.

    • For reversed-phase HPLC, a C18 column with a mobile phase gradient of methanol/water or acetonitrile/water is common.

    • Detection can be achieved using an evaporative light scattering detector (ELSD) or by coupling the HPLC to a mass spectrometer.

Structural Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the detailed structural characterization of this compound.

  • Mass Spectrometry Protocol:

    • Introduce the purified this compound sample into the mass spectrometer via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

    • Acquire a full scan mass spectrum to determine the molecular weight of the different this compound species.

    • Perform tandem MS (MS/MS) experiments to fragment the parent ions.

    • Analysis of the fragmentation pattern reveals the identity and position of the fatty acyl chains and the structure of the headgroup. Characteristic neutral losses correspond to the galactose units and the fatty acids.

  • NMR Spectroscopy Protocol:

    • Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl3/CD3OD).

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

    • The ¹H NMR spectrum provides information on the protons of the glycerol backbone, the fatty acyl chains, and the galactose units.

    • The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

    • 2D NMR experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry of the glycosidic linkages.

Biosynthesis of Digalactosyldiacylglycerol

The biosynthesis of this compound occurs in the chloroplast envelope and involves a two-step process. First, monogalactosyldiacylglycerol (B12364196) (MGDG) is synthesized, which then serves as the substrate for the synthesis of this compound.

DGDG_Biosynthesis cluster_prokaryotic Prokaryotic Pathway (Chloroplast Inner Envelope) cluster_galactolipid Galactolipid Synthesis (Chloroplast Envelope) G3P Glycerol-3-Phosphate GPAT GPAT G3P->GPAT Fatty_Acyl_ACP Fatty Acyl-ACP Fatty_Acyl_ACP->GPAT LPAAT LPAAT Fatty_Acyl_ACP->LPAAT LPA Lysophosphatidic Acid LPA->LPAAT PA Phosphatidic Acid PAP PAP PA->PAP DAG Diacylglycerol (DAG) MGD1 MGDG Synthase (MGD1) DAG->MGD1 UDP_Gal UDP-Galactose UDP_Gal->MGD1 DGD1_2 This compound Synthase (DGD1, DGD2) UDP_Gal->DGD1_2 MGDG Monogalactosyl- diacylglycerol (MGDG) MGDG->DGD1_2 This compound Digalactosyl- diacylglycerol (this compound) GPAT->LPA Acyl-ACP LPAAT->PA Acyl-ACP PAP->DAG Pi MGD1->MGDG UDP DGD1_2->this compound UDP Eukaryotic_DAG DAG from Eukaryotic Pathway (ER -> Chloroplast) Eukaryotic_DAG->DAG

References

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in Thylakoid Membrane Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thylakoid membranes of chloroplasts are the epicenter of photosynthetic light reactions, and their unique lipid composition is paramount to their function. Among these lipids, Digalactosyldiacylglycerol (B1163852) (DGDG) emerges as a critical player, contributing not only to the structural integrity of the membrane but also actively participating in the optimization of photosynthesis and stress response pathways. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in thylakoid membranes, offering a comprehensive resource for researchers in plant biology, photosynthesis, and drug development. The guide details the structural and functional significance of this compound, presents quantitative data on its abundance and impact on photosynthetic parameters, outlines detailed experimental protocols for its study, and visualizes key pathways and workflows.

Introduction to this compound and the Thylakoid Membrane

The thylakoid membrane is a highly specialized internal membrane system within chloroplasts, characterized by a high abundance of galactolipids. The two major galactolipids are monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (this compound), which together can constitute up to 80% of the total lipid content.[1][2] this compound, a bilayer-forming lipid, is synthesized from MGDG in the chloroplast envelope by this compound synthases.[1] In Arabidopsis, two primary enzymes are responsible for this compound synthesis: DGD1, which produces the bulk of this compound under normal conditions, and DGD2, which is induced under specific stress conditions like phosphate (B84403) limitation.[3][4] The precise ratio of MGDG to this compound is crucial for maintaining the lamellar structure of the thylakoid membrane and for the proper functioning of the photosynthetic machinery.[2][5]

Core Functions of this compound in Thylakoid Membranes

This compound's role extends far beyond being a simple structural component. It is intricately involved in several key processes within the thylakoid membrane:

  • Structural Integrity of Photosystems: this compound is an integral component of both Photosystem I (PSI) and Photosystem II (PSII) complexes.[6][7] X-ray crystallography studies have revealed that this compound molecules are specifically located within the PSII complex, with approximately four molecules per monomer.[8] Its presence is crucial for the stable association of extrinsic proteins of the oxygen-evolving complex (OEC) with the PSII core.[8][9] Depletion of this compound leads to the dissociation of these proteins, resulting in a significant reduction in oxygen-evolving activity.[8]

  • Thylakoid Membrane Biogenesis and Grana Stacking: The bilayer-forming nature of this compound is essential for the proper formation and maintenance of the thylakoid membrane structure.[6] The ratio of the non-bilayer-forming MGDG to the bilayer-forming this compound influences the curvature and stacking of thylakoid membranes into grana.[2][5] Studies on this compound-deficient mutants have shown disorganized thylakoid structures, emphasizing the role of this compound in maintaining the characteristic grana-stroma lamellae organization.[6]

  • Modulation of Membrane Fluidity and Stability: this compound contributes to the overall fluidity and stability of the thylakoid membrane. While the cone-shaped MGDG tends to form non-bilayer structures, the cylindrical shape of this compound promotes the formation of a stable lipid bilayer.[2][5] This balance is critical for the lateral diffusion of protein complexes and electron carriers within the membrane, a process essential for efficient electron transport.

  • Role in Stress Response: this compound plays a significant role in the plant's response to various environmental stresses.

    • Phosphate Limitation: Under phosphate-limiting conditions, plants increase the synthesis of this compound via the DGD2-dependent pathway.[4][10] This newly synthesized this compound is believed to replace phospholipids (B1166683) in extraplastidial membranes, thereby conserving phosphate for essential cellular processes.[10]

    • Drought and Cold Stress: Alterations in the MGDG/DGDG ratio have been observed in response to drought and cold stress, suggesting a role for this compound in maintaining membrane integrity and photosynthetic function under these adverse conditions.[11][12]

Quantitative Data on this compound and Photosynthetic Parameters

The following tables summarize key quantitative data from studies on wild-type and this compound-deficient mutants, highlighting the impact of this compound on thylakoid lipid composition and photosynthetic efficiency.

Plant SpeciesGenotypeThis compound Content (% of total lipids)MGDG/DGDG RatioReference
Arabidopsis thalianaWild-Type~26%~2.0[8]
Arabidopsis thalianadgd1 mutant~1% (of total lipids)Significantly increased[13]
Synechocystis sp. PCC6803Wild-Type~15%~2.3[8]
Synechocystis sp. PCC6803dgdA mutantNot detectable-[8]
Spinacia oleraceaWild-Type~13.4% (weight %)~2.0

Table 1: this compound Content and MGDG/DGDG Ratio in Thylakoid Membranes.

Plant SpeciesGenotypePhotosynthetic ParameterMeasurementReference
Synechocystis sp. PCC6803dgdA mutantOxygen-Evolving ActivitySignificantly decreased[8]
Arabidopsis thalianadgd1 mutantPhotosynthetic CapacityAffected[13]
Arabidopsis thalianadgd1 mutantPhotosystem I StabilityLower amount of PSI complexes[14]
Arabidopsis thalianadgd1 dgd2 double mutantPhotosynthesisMore severely affected than dgd1[3]

Table 2: Impact of this compound Deficiency on Photosynthetic Parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in thylakoid membranes.

Isolation of Thylakoid Membranes from Arabidopsis thaliana

Materials:

  • Grinding Buffer: 20 mM Tricine-NaOH (pH 8.4), 0.4 M NaCl, 2 mM MgCl₂

  • Shock Buffer: 50 mM HEPES-KOH (pH 7.6), 2 mM MgCl₂

  • Stack Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM Sorbitol, 5 mM MgCl₂

  • Miracloth or cheesecloth

  • Blender or mortar and pestle

  • Centrifuge and centrifuge tubes

Procedure:

  • Harvest approximately 20 g of Arabidopsis thaliana leaves and perform all subsequent steps on ice and in dim light.[15]

  • Homogenize the leaves in 170 ml of ice-cold Grinding Buffer using a blender with short pulses (e.g., five 1.5-second pulses).[15]

  • Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.[15]

  • Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in 20 ml of Shock Buffer using a glass homogenizer.[15] This step lyses the intact chloroplasts.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the green pellet (thylakoids) in a minimal volume (e.g., 1.5 ml) of Stack Buffer.[15]

  • Determine the chlorophyll (B73375) concentration of the isolated thylakoids.

Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Materials:

  • Chloroform (B151607), Methanol, Formic Acid

  • 0.2 M H₃PO₄, 1 M KCl

  • TLC plates (silica gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Iodine vapor for visualization

  • GC-FID system

  • Internal standard (e.g., pentadecanoic acid)

Procedure: Lipid Extraction:

  • To a known amount of thylakoid sample, add an extraction solvent of methanol:chloroform:formic acid (20:10:1, v/v/v).[16]

  • Shake vigorously for 5 minutes.[16]

  • Add 0.2 M H₃PO₄ and 1 M KCl and vortex briefly.[16]

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.[16]

TLC Separation:

  • Spot the lipid extract onto a silica (B1680970) gel TLC plate.

  • Develop the plate in a chamber with an appropriate solvent system.

  • Visualize the separated lipids (MGDG, this compound, etc.) using iodine vapor.

GC Analysis for Fatty Acid Composition:

  • Scrape the lipid spots from the TLC plate.

  • Transmethylate the fatty acids to fatty acid methyl esters (FAMEs) by incubating with methanolic HCl.[17]

  • Extract the FAMEs with hexane (B92381) and analyze them by GC-FID.[17]

  • Quantify the fatty acids by comparing their peak areas to that of an internal standard.[17]

Measurement of Photosynthetic Efficiency (Chlorophyll Fluorescence)

Materials:

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Dark adaptation clips or a dark room

Procedure:

  • Dark-adapt the plant leaves for at least 20 minutes before measurement.[3]

  • Use the PAM fluorometer to measure the minimum fluorescence (F₀) with a weak measuring light.[18]

  • Apply a saturating pulse of light to measure the maximum fluorescence (Fₘ).[18]

  • The maximal quantum yield of PSII photochemistry (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ.[3]

  • Other parameters such as the effective quantum yield of PSII (ΦPSII) can be measured on light-adapted leaves.

Measurement of Oxygen Evolution Rate

Materials:

  • Clark-type oxygen electrode

  • Light source

  • Artificial electron acceptor (e.g., 2,6-dimethyl-p-benzoquinone, DMBQ)

  • Reaction buffer (e.g., 20 mM MES-NaOH pH 6.5, 400 mM sucrose, 15 mM NaCl, 10 mM MgCl₂)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add a known volume of isolated thylakoids (equivalent to a specific chlorophyll concentration, e.g., 10 µg/mL) to the reaction buffer in the electrode chamber.[19][20]

  • Add the artificial electron acceptor (e.g., 1 mM DMBQ).[1]

  • Illuminate the sample with a saturating light source and record the rate of oxygen evolution over time.[1][20]

Analysis of Thylakoid Protein Complexes by Blue Native PAGE (BN-PAGE)

Materials:

  • Vertical gel electrophoresis system

  • Mild non-ionic detergent (e.g., digitonin (B1670571) or n-dodecyl-β-D-maltoside) for solubilization

  • BN-PAGE gel solutions and buffers

Procedure:

  • Solubilize the isolated thylakoid membranes with a mild detergent to release protein complexes in their native state.[21][22]

  • Load the solubilized protein complexes onto a native polyacrylamide gel.

  • Perform electrophoresis to separate the complexes based on their size and shape.[21]

  • The separated complexes (e.g., PSII-LHCII supercomplexes, PSI-LHCI, etc.) can be visualized by staining or immunoblotting.[21]

  • For further analysis of subunit composition, a second-dimension SDS-PAGE can be performed.[22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to this compound function and its experimental analysis.

DGDG_Biosynthesis_Pathway UDP_Gal UDP-Galactose DGD1 DGD1 (Normal Conditions) UDP_Gal->DGD1 DGD2 DGD2 (Phosphate Starvation) UDP_Gal->DGD2 MGDG MGDG MGDG->DGD1 MGDG->DGD2 This compound This compound DGD1->this compound Bulk this compound in Chloroplasts DGD2->this compound This compound for Membrane Remodeling

Caption: this compound biosynthesis pathways in Arabidopsis.

Phosphate_Starvation_Response Pi_starvation Phosphate Starvation PHR1 PHR1 Transcription Factor Pi_starvation->PHR1 DGD2_gene DGD2 Gene Expression (upregulated) PHR1->DGD2_gene DGD2_protein DGD2 Synthase DGD2_gene->DGD2_protein DGDG_synthesis Increased this compound Synthesis DGD2_protein->DGDG_synthesis Membrane_remodeling Membrane Remodeling (Phospholipid replacement) DGDG_synthesis->Membrane_remodeling

Caption: this compound-mediated response to phosphate starvation.

Thylakoid_Isolation_Workflow Start Plant Leaves Homogenize Homogenize in Grinding Buffer Start->Homogenize Filter Filter through Miracloth Homogenize->Filter Centrifuge1 Centrifuge (collect pellet) Filter->Centrifuge1 Resuspend_shock Resuspend in Shock Buffer (Lysis) Centrifuge1->Resuspend_shock Centrifuge2 Centrifuge (collect pellet) Resuspend_shock->Centrifuge2 Resuspend_stack Resuspend in Stack Buffer Centrifuge2->Resuspend_stack End Isolated Thylakoids Resuspend_stack->End

Caption: Experimental workflow for thylakoid isolation.

Conclusion and Future Directions

Digalactosyldiacylglycerol is undeniably a cornerstone of thylakoid membrane structure and function. Its roles in stabilizing photosynthetic complexes, maintaining membrane architecture, and mediating stress responses underscore its importance for plant vitality. For drug development professionals, understanding the intricate lipid-protein interactions within the thylakoid membrane, particularly those involving this compound, could open new avenues for the development of herbicides or plant growth regulators that target specific aspects of photosynthesis.

Future research should focus on elucidating the precise molecular mechanisms by which this compound interacts with photosystem components to modulate their function. Advanced structural biology techniques, such as cryo-electron microscopy, will be invaluable in this endeavor. Furthermore, unraveling the complete signaling networks that regulate this compound synthesis in response to a wider range of environmental cues will provide a more holistic understanding of plant stress adaptation. This knowledge will be instrumental in developing strategies to enhance crop resilience and photosynthetic efficiency in a changing global climate.

References

The Unsung Hero of Photosynthesis: A Technical Guide to the Core Functions of Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (B1163852) (DGDG) is a major lipid component of photosynthetic thylakoid membranes in plants and cyanobacteria, playing a pivotal, yet often understated, role in the structural integrity and function of the photosynthetic apparatus. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in plant photosynthesis. It delves into its critical roles in the stabilization of photosystems, the organization of the light-harvesting complex, and the maintenance of thylakoid membrane architecture. Furthermore, this document outlines detailed experimental protocols for the isolation and analysis of this compound and associated photosynthetic parameters, and presents quantitative data from studies on this compound-deficient mutants. Signaling pathways involving this compound, particularly in response to environmental cues like phosphate (B84403) starvation, are also elucidated through detailed diagrams. This guide is intended to be a comprehensive resource for researchers investigating photosynthesis, as well as for professionals in drug development exploring novel targets related to plant metabolic pathways.

Introduction

Photosynthesis, the cornerstone of life on Earth, is a complex process occurring within the chloroplasts of plant cells. The efficiency of this process is not only dependent on the protein complexes that carry out the light-dependent and -independent reactions but also on the unique lipid environment of the thylakoid membranes. Among these lipids, the galactolipid digalactosyldiacylglycerol (this compound) stands out as a critical player. Comprising a significant portion of the thylakoid lipidome, this compound is far more than a passive structural component. It is actively involved in the stabilization of photosystem II (PSII) and photosystem I (PSI), facilitates the trimerization of the major light-harvesting complex II (LHCII), and is essential for the overall architecture and dynamism of the thylakoid membrane.[1]

Recent crystallographic studies have revealed the intimate association of this compound molecules with photosynthetic protein supercomplexes, providing molecular-level insights into its functions.[2][3] Studies on mutants deficient in this compound biosynthesis, such as the Arabidopsis thalianadgd1 mutant, have been instrumental in unraveling its physiological importance, demonstrating that a lack of this compound leads to severe growth defects and compromised photosynthetic efficiency.[4][5]

This guide will synthesize the current understanding of this compound's role in photosynthesis, providing a technical overview of its functions, the experimental methodologies used to study it, and the quantitative impact of its deficiency.

The Multifaceted Roles of this compound in Photosynthesis

Structural Scaffolding of the Thylakoid Membrane

This compound is a bilayer-forming lipid that, in conjunction with the non-bilayer-forming monogalactosyldiacylglycerol (B12364196) (MGDG), maintains the unique structure of the thylakoid membranes.[1][6] The precise ratio of MGDG to this compound is crucial for the proper curvature and organization of the thylakoid grana and stroma lamellae.[6] In this compound-deficient mutants, chloroplasts exhibit altered ultrastructure with abnormally bent thylakoids and a disorganized internal membrane system.[7]

Stabilization of Photosystem II and the Oxygen-Evolving Complex

This compound plays a vital role in the stability and function of Photosystem II (PSII), the protein complex responsible for water oxidation. X-ray crystallography has shown that this compound molecules are integral components of the PSII complex.[2][3] A critical function of this compound is the stabilization of the oxygen-evolving complex (OEC), a manganese-containing cofactor essential for water splitting. In the absence of sufficient this compound, extrinsic proteins that shield the OEC, such as PsbO, PsbP, and PsbQ, can become dissociated, leading to a significant reduction in oxygen-evolving activity and increased susceptibility to heat-induced damage.[2][3]

Association with Photosystem I and Light-Harvesting Complex II

This compound is also important for the structure and function of Photosystem I (PSI) and the major light-harvesting complex II (LHCII). This compound deficiency leads to a reduced amount of PSI-related protein complexes.[8][9] Furthermore, this compound is required for the stable trimerization of LHCII, the primary antenna for light harvesting in plants.[1] This stabilization is crucial for efficient energy transfer from the antenna to the reaction centers.

Role in Photoprotection

Under high light conditions, excess light energy can lead to the production of reactive oxygen species and damage to the photosynthetic apparatus. This compound appears to contribute to photoprotection. Mutants lacking this compound show increased sensitivity to photoinhibition, a light-induced reduction in photosynthetic efficiency.[1][10]

Quantitative Impact of this compound Deficiency on Photosynthesis

Studies on this compound-deficient mutants, primarily the dgd1 mutant of Arabidopsis thaliana, have provided a wealth of quantitative data on the impact of reduced this compound levels on various photosynthetic parameters.

ParameterWild Typedgd1 Mutantdgd1 dgd2 Double MutantReference(s)
This compound Content (mol % of total lipids) ~15-26%~1-2.5%<0.5%[2][4]
Total Chlorophyll (B73375) (µg/g FW) Varies by studySignificantly reducedMore severely reduced than dgd1[4][11]
Chlorophyll a/b ratio ~3.0-3.5Slightly increased or unchangedUnchanged[4]
Photosynthetic Quantum Yield (Fv/Fm) ~0.8Significantly reduced (~0.6-0.7)More severely reduced than dgd1[2][4]
Oxygen-Evolving Activity (%) 100Significantly decreasedNot reported[2]

Experimental Protocols

Thylakoid Membrane Isolation from Arabidopsis thaliana

This protocol is adapted from several established methods for isolating functional thylakoid membranes.[2][3][7]

Buffers and Solutions:

  • Grinding Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂, 2 mM EDTA. Keep on ice.

  • Wash Buffer: 50 mM HEPES-KOH (pH 7.5), 330 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂. Keep on ice.

  • Resuspension Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM sorbitol, 15 mM NaCl, 5 mM MgCl₂. Keep on ice.

Procedure:

  • Harvest 5-10 g of fresh Arabidopsis leaves.

  • Homogenize the leaves in 100 mL of ice-cold Grinding Buffer using a blender (e.g., Waring blender) with short bursts (3 x 5 seconds).

  • Filter the homogenate through four layers of Miracloth into a pre-chilled beaker.

  • Transfer the filtrate to centrifuge tubes and centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and gently resuspend the pellet in 10 mL of ice-cold Wash Buffer using a soft paintbrush.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume (e.g., 1-2 mL) of Resuspension Buffer.

  • Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Lipid Extraction from Plant Tissues

This protocol is a standard method for the extraction of total lipids from plant leaves.[4][9]

Solvents:

Procedure:

  • Immediately after harvesting, immerse 1 g of leaf tissue in 5 mL of pre-heated isopropanol for 15 minutes to inactivate lipases.

  • Cool the sample and homogenize it with a tissue homogenizer.

  • Add 7.5 mL of chloroform and 2.5 mL of methanol and continue homogenization.

  • Agitate the mixture for 1 hour at room temperature.

  • Add 5 mL of chloroform and 5 mL of 0.9% NaCl solution, vortex thoroughly, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

  • The extracted lipids can then be dried under a stream of nitrogen and stored at -20°C for further analysis (e.g., by thin-layer chromatography or mass spectrometry).

Measurement of Photosystem II Activity (DCPIP Assay)

The 2,6-dichlorophenolindophenol (DCPIP) assay is a classic method to measure the rate of electron transport from PSII. DCPIP is an artificial electron acceptor that changes from blue to colorless upon reduction.[12]

Reagents:

  • Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂.

  • DCPIP solution: 1 mM in water.

Procedure:

  • Isolate thylakoid membranes as described in Protocol 4.1.

  • Dilute the thylakoid suspension with the Reaction Buffer to a chlorophyll concentration of 10 µg/mL.

  • In a cuvette, mix 2 mL of the thylakoid suspension with 20 µL of the DCPIP solution.

  • Measure the absorbance at 600 nm in the dark to get a baseline reading.

  • Illuminate the cuvette with a strong light source (e.g., a slide projector lamp).

  • Record the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5 minutes).

  • The rate of DCPIP reduction is a measure of PSII activity.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized in the outer envelope of the chloroplast. The primary pathway involves the enzyme this compound synthase (DGD1), which transfers a galactose moiety from UDP-galactose to MGDG.[12][13]

DGDG_Biosynthesis cluster_0 This compound Synthesis UDP_Gal UDP-Galactose DGD1 DGD1 Synthase UDP_Gal->DGD1 MGDG MGDG MGDG->DGD1 This compound This compound DGD1->this compound Outer_Envelope Chloroplast Outer Envelope DGD1->Outer_Envelope location

Caption: Simplified pathway of this compound biosynthesis in the chloroplast outer envelope.

This compound and Phosphate Starvation Response

Under phosphate-limiting conditions, plants increase the synthesis of this compound. This non-phosphorous lipid can then substitute for phospholipids (B1166683) in both plastidial and extra-plastidial membranes, thereby conserving phosphate for other essential cellular processes.[1][14] The signaling pathway involves the transcription factor PHR1.

Phosphate_Starvation_Response Low_Pi Low Phosphate PHR1_active PHR1 (active) Low_Pi->PHR1_active activates PHR1_inactive PHR1 (inactive) DGD1_gene DGD1 Gene PHR1_active->DGD1_gene induces transcription DGD1_protein DGD1 Synthase DGD1_gene->DGD1_protein translates to DGDG_synthesis Increased this compound Synthesis DGD1_protein->DGDG_synthesis Membrane_remodeling Membrane Remodeling (Phospholipid replacement) DGDG_synthesis->Membrane_remodeling

Caption: Signaling pathway for increased this compound synthesis under phosphate starvation.

Experimental Workflow for Investigating this compound Function

A typical workflow to investigate the role of this compound in photosynthesis involves a combination of genetic, biochemical, and biophysical techniques.

DGDG_Investigation_Workflow start Start: Hypothesis on this compound function genetics Generate/Obtain This compound-deficient mutant (e.g., dgd1) start->genetics phenotyping Phenotypic Analysis (Growth, Chlorophyll) genetics->phenotyping biochem Biochemical Analysis genetics->biochem biophys Biophysical Analysis genetics->biophys conclusion Conclusion on this compound's role phenotyping->conclusion lipidomics Lipid Profiling (TLC, MS) biochem->lipidomics thylakoid_iso Thylakoid Isolation biochem->thylakoid_iso ps_activity Photosystem Activity (O2 evolution, DCPIP) thylakoid_iso->ps_activity ps_activity->conclusion fluorescence Chlorophyll Fluorescence (Fv/Fm, Quantum Yield) biophys->fluorescence em Electron Microscopy (Chloroplast ultrastructure) biophys->em fluorescence->conclusion em->conclusion

References

The Pivotal Role of Digalactosyldiacylglycerol (DGDG) in Cyanobacterial Fitness and Photosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digalactosyldiacylglycerol (B1163852) (DGDG), a major glycerolipid component of thylakoid membranes in cyanobacteria, plays a critical, albeit not always essential, role in the physiology and stress adaptation of these photosynthetic prokaryotes. While dispensable under optimal growth conditions, this compound is indispensable for maintaining robust photosynthetic activity, particularly the stability of Photosystem II (PSII), and for conferring tolerance to environmental challenges such as phosphate (B84403) limitation. This technical guide provides an in-depth analysis of the biological significance of this compound in cyanobacteria, with a focus on the model organism Synechocystis sp. PCC 6803. We present a synthesis of current research, including quantitative data on the physiological and biochemical impacts of this compound deficiency, detailed experimental protocols for its study, and visual representations of its biosynthetic pathway and functional interactions. This resource is intended to support researchers in the fields of cyanobacterial physiology, photosynthesis, and biofuel development, as well as professionals in drug discovery targeting prokaryotic lipid biosynthesis.

Introduction

Cyanobacteria, as the evolutionary progenitors of chloroplasts in plants and algae, possess a photosynthetic apparatus housed within intricate internal membrane systems known as thylakoids.[1] The lipid composition of these membranes is highly conserved and is dominated by three classes of glycerolipids: monogalactosyldiacylglycerol (B12364196) (MGDG), sulfoquinovosyldiacylglycerol (SQDG), and digalactosyldiacylglycerol (this compound).[1] this compound, a neutral galactolipid, is a significant constituent of these membranes and has been implicated in a variety of crucial functions.

This guide delves into the multifaceted biological significance of this compound in cyanobacteria. We will explore its structural role in the thylakoid membrane, its intimate relationship with the photosynthetic machinery, and its contribution to the organism's ability to withstand environmental stress.

The Structural and Functional Importance of this compound

Membrane Integrity and Photosynthesis

This compound is a bilayer-forming lipid that contributes to the structural integrity and fluidity of the thylakoid membrane.[1] While cyanobacterial mutants lacking this compound can survive under optimal laboratory conditions, they often exhibit compromised growth and photosynthetic performance, especially under stress.[2][3]

A primary role of this compound is the stabilization of the Photosystem II (PSII) complex, the water-splitting enzyme of oxygenic photosynthesis.[4][5] X-ray crystallographic studies have revealed the presence of this compound molecules within the PSII complex, suggesting a direct role in its assembly and function.[4][5] The absence of this compound leads to a significant decrease in oxygen-evolving activity and increased susceptibility of PSII to heat-induced damage.[4][5] This is attributed to the dissociation of extrinsic proteins, such as PsbU, PsbV, and PsbO, which are crucial for the stability of the oxygen-evolving complex.[4][5]

Stress Tolerance

The importance of this compound becomes particularly evident under suboptimal environmental conditions. Under phosphate-limited conditions, for instance, the growth of this compound-deficient mutants of Synechocystis sp. PCC 6803 is significantly impaired compared to the wild type.[2] This suggests that this compound may play a role in membrane remodeling as a response to nutrient stress, potentially by substituting for phospholipids (B1166683) to conserve phosphate.

Quantitative Analysis of this compound Deficiency

The following tables summarize the quantitative effects of this compound deficiency in Synechocystis sp. PCC 6803, based on studies of a ΔdgdA mutant, which is incapable of synthesizing this compound.

Table 1: Lipid Composition of Thylakoid Membranes in Wild-Type and ΔdgdA Mutant Synechocystis sp. PCC 6803

Lipid ClassWild-Type (mol %)ΔdgdA Mutant (mol %)
MGDG52.1 ± 1.565.8 ± 1.8
This compound16.5 ± 0.8Not Detected
SQDG20.3 ± 1.122.1 ± 1.2
PG11.1 ± 0.512.0 ± 0.7

Data adapted from Sakurai et al., 2007. Values are means ± SD (n=3).

Table 2: Oxygen-Evolving Activity of PSII in Wild-Type and ΔdgdA Mutant Synechocystis sp. PCC 6803

StrainElectron AcceptorOxygen Evolution Rate (µmol O₂ mg Chl⁻¹ h⁻¹)
Wild-TypeFerricyanide/DCBQ1975 ± 150
ΔdgdA MutantFerricyanide/DCBQ1150 ± 100

Data adapted from Sakurai et al., 2007. Activities were measured using purified PSII dimers.

Experimental Protocols

Lipid Extraction and Analysis

A common method for the extraction and analysis of cyanobacterial lipids is as follows:

  • Cell Harvesting: Centrifuge cyanobacterial cultures (e.g., 50 mL at 5,000 x g for 10 min) and wash the cell pellet with fresh growth medium.

  • Lipid Extraction: Resuspend the pellet in a mixture of chloroform (B151607), methanol (B129727), and water (1:2:0.8, v/v/v). Vortex vigorously for 15 minutes.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v). Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Lipid Recovery: Collect the lower chloroform phase containing the lipids. Dry the lipid extract under a stream of nitrogen gas.

  • Analysis by Thin-Layer Chromatography (TLC):

    • Dissolve the dried lipid extract in a small volume of chloroform.

    • Spot the extract onto a silica (B1680970) gel TLC plate.

    • Develop the plate in a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

    • Visualize the lipid spots by staining with iodine vapor or a specific stain for glycolipids (e.g., anthrone (B1665570) reagent).

  • Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Scrape the lipid spots from the TLC plate.

    • Perform transmethylation to convert fatty acids to fatty acid methyl esters (FAMEs) by incubating with 5% (v/v) HCl in methanol at 85°C for 1 hour.

    • Extract the FAMEs with hexane (B92381) and analyze by GC-MS.

Measurement of Photosynthetic Activity

Oxygen evolution, a direct measure of PSII activity, can be determined using a Clark-type oxygen electrode:

  • Cell Preparation: Resuspend cyanobacterial cells in fresh growth medium to a chlorophyll (B73375) concentration of 5-10 µg/mL.

  • Measurement:

    • Add the cell suspension to the oxygen electrode chamber.

    • Measure the rate of oxygen consumption in the dark (respiration).

    • Illuminate the sample with saturating light (e.g., >500 µmol photons m⁻² s⁻¹) and measure the rate of oxygen evolution.

    • Add an artificial electron acceptor, such as 1,4-benzoquinone (B44022) (BQ) or 2,6-dichloro-p-benzoquinone (DCBQ), to measure the maximal rate of PSII activity.

  • Calculation: The net rate of photosynthetic oxygen evolution is calculated by subtracting the rate of dark respiration from the rate of oxygen evolution in the light.

Visualizing Key Pathways and Relationships

The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway and its functional relationship with Photosystem II.

DGDG_Biosynthesis This compound Biosynthesis Pathway in Cyanobacteria cluster_enzymes Enzymes DAG Diacylglycerol (DAG) GlcDG Monoglucosyl- diacylglycerol (GlcDG) DAG:e->GlcDG:w + UDP-Glc UDP_Glc UDP-Glucose MGS MgdA (MGlcDG synthase) UDP UDP MGDG Monogalactosyl- diacylglycerol (MGDG) GlcDG:e->MGDG:w Epimerization This compound Digalactosyl- diacylglycerol (this compound) MGDG:e->this compound:w + UDP-Gal UDP_Gal UDP-Galactose DGS DgdA (this compound synthase) MGS->UDP - UDP MGE MgdE (Epimerase) DGS->UDP - UDP DGDG_PSII_Interaction Functional Role of this compound in Photosystem II Stability cluster_PSII Photosystem II (PSII) Core Complex PSII_Core PSII Reaction Center Proteins (D1, D2, CP43, CP47) Stability PSII Stability & Optimal H₂O Splitting PSII_Core->Stability OEC Oxygen-Evolving Complex (OEC) (Mn4CaO5 cluster) OEC->Stability Dissociation Dissociation & Reduced Activity OEC->Dissociation PsbO PsbO PsbO->OEC Shields PsbO->Stability PsbO->Dissociation PsbV PsbV PsbV->OEC Maintains Ca²⁺/Cl⁻ PsbV->Stability PsbV->Dissociation PsbU PsbU PsbU->OEC Stabilizes PsbU->Stability PsbU->Dissociation This compound This compound This compound->PSII_Core Stabilizes No_this compound Absence of this compound No_this compound->PsbO Leads to dissociation of No_this compound->PsbV Leads to dissociation of No_this compound->PsbU Leads to dissociation of

References

Discovery and Significance of Digalactosyldiacylglycerol (DGDG) in Non-Photosynthetic Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (B1163852) (DGDG) is a prominent glycolipid traditionally associated with photosynthetic membranes in plants, algae, and cyanobacteria, where it plays a crucial role in the structure and function of thylakoids. However, a growing body of research has unveiled the presence and functional importance of this compound in a variety of non-photosynthetic organisms, particularly within the bacterial domain. This discovery has opened new avenues for understanding microbial lipid metabolism, adaptation to environmental stress, and potential applications in drug development.

This technical guide provides a comprehensive overview of the current knowledge on this compound in non-photosynthetic organisms. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the quantitative analysis, experimental protocols, and functional roles of this fascinating glycolipid. While the focus is on non-photosynthetic bacteria where this compound has been most studied, we will also touch upon the current, albeit limited, understanding of its presence in fungi and archaea.

Quantitative Analysis of this compound in Non-Photosynthetic Organisms

The abundance of this compound in non-photosynthetic organisms can vary significantly depending on the species and environmental conditions, most notably phosphate (B84403) availability. Under phosphate-limiting conditions, many bacteria remodel their membrane lipid composition, replacing phospholipids (B1166683) with non-phosphorous glycolipids like this compound to conserve phosphate for essential cellular processes.

Table 1: this compound Content in Select Non-Photosynthetic Bacteria

OrganismConditionThis compound Content (mol % of total polar lipids)Fatty Acid Profile of this compound (Major Species)Reference
Streptomyces coelicolorPhosphate repleteLow/UndetectableNot determined[1]
Streptomyces coelicolorPhosphate starvedIncreasedNot determined[1]
Mycobacterium smegmatisStandard growthPresent16:0, 18:1, Tuberculostearic acid (10-Me-18:0)[2]
Rhodococcus equiStandard growthPresent16:0, 18:1, 10-Me-18:0[3]
Aspergillus nigerStandard growthPresent (major glycolipid)Linoleic (18:2), Oleic (18:1), Palmitic (16:0)[4]

Note: Quantitative data for this compound in many non-photosynthetic organisms is still scarce in the literature. The data presented is based on available studies and may not be exhaustive.

Experimental Protocols

The accurate detection and quantification of this compound in non-photosynthetic organisms require robust experimental protocols for lipid extraction, separation, and analysis.

Lipid Extraction

The Bligh and Dyer method is a widely used protocol for the extraction of total lipids from bacterial cells.[4][5]

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

  • Cell Lysis (Optional but Recommended for some bacteria): For bacteria with tough cell walls, physical disruption methods such as bead beating or sonication can be employed to enhance extraction efficiency.

  • Solvent Extraction:

    • Resuspend the cell pellet in a single-phase mixture of chloroform (B151607):methanol:water (1:2:0.8, v/v/v).

    • Agitate the mixture vigorously for 1-2 hours at room temperature.

    • Induce phase separation by adding chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

    • Centrifuge the mixture to separate the phases.

  • Lipid Recovery: The lower chloroform phase, containing the total lipids, is carefully collected.

  • Drying: The lipid extract is dried under a stream of nitrogen gas to prevent oxidation. The dried lipid extract is then stored at -20°C or -80°C until further analysis.

Thin-Layer Chromatography (TLC) for Polar Lipid Separation

Two-dimensional TLC is a powerful and cost-effective method for separating complex mixtures of polar lipids, including this compound.[6][7]

Protocol: 2D-TLC of Bacterial Polar Lipids

  • Plate Activation: Activate a silica (B1680970) gel 60 TLC plate by heating at 110-120°C for 1-2 hours.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto the bottom left corner of the TLC plate.

  • First Dimension Development: Place the TLC plate in a developing chamber containing the first dimension solvent system. A common system for polar lipids is chloroform:methanol:water (65:25:4, v/v/v) .[7] Allow the solvent to migrate up the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and dry it thoroughly in a fume hood.

  • Second Dimension Development: Rotate the plate 90 degrees counter-clockwise and place it in a second developing chamber containing the second dimension solvent system. A suitable second dimension system is chloroform:acetone:methanol:acetic acid:water (50:20:10:10:5, v/v/v) .

  • Visualization: After drying, visualize the separated lipid spots using appropriate reagents.

    • Iodine Vapor: A non-destructive method for visualizing all lipids.

    • Orcinol/Sulfuric Acid: Stains glycolipids purple.

    • Molybdenum Blue: Stains phospholipids blue.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for this compound Quantification

HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the quantification of this compound.[8][9]

Protocol Outline: HPLC-ESI-MS/MS for this compound Quantification

  • Chromatographic Separation:

    • Column: A normal-phase column (e.g., silica) or a hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar lipids.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., isopropanol, methanol, with a small percentage of water and additives like ammonium (B1175870) formate) is used to elute the lipids.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is used to ionize the this compound molecules.

    • Detection: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.

    • Quantification: Quantification is typically achieved using multiple reaction monitoring (MRM) on a triple quadrupole instrument, where specific precursor-to-product ion transitions for different this compound species are monitored. An internal standard (e.g., a this compound species with an odd-chain fatty acid) is used for accurate quantification.

Visualizations: Pathways and Workflows

This compound Biosynthesis in Non-Photosynthetic Bacteria

While the complete biosynthetic pathway for this compound in all non-photosynthetic bacteria is not fully elucidated, it is thought to be analogous to the cyanobacterial pathway, which differs from the plant pathway.[10][11] The key steps likely involve the synthesis of monoglucosyldiacylglycerol (MGDG) followed by its conversion to this compound.

DGDG_Biosynthesis DAG Diacylglycerol (DAG) MGDG Monoglucosyldiacylglycerol (MGDG) DAG->MGDG UDP_Glucose UDP-Glucose UDP_Glucose->MGDG Mgs (Glucosyltransferase) This compound Digalactosyldiacylglycerol (this compound) MGDG->this compound DgdA (Galactosyltransferase) UDP_Galactose UDP-Galactose UDP_Galactose->this compound

Putative this compound biosynthesis pathway in non-photosynthetic bacteria.
Role of this compound in Phosphate Starvation Response

Under phosphate-limiting conditions, bacteria can substitute membrane phospholipids with this compound to conserve phosphate. This adaptive mechanism is crucial for survival in nutrient-poor environments.

Phosphate_Starvation_Response cluster_conditions Environmental Conditions cluster_membrane Bacterial Membrane Composition Phosphate_Replete Phosphate Replete Phospholipids Phospholipids (e.g., PE, PG) Phosphate_Replete->Phospholipids Dominant Membrane Component Phosphate_Starvation Phosphate Starvation This compound This compound Phosphate_Starvation->this compound Upregulation of Synthesis Phospholipids->this compound Replacement

This compound as a phospholipid substitute under phosphate starvation.
Experimental Workflow for this compound Analysis

The analysis of this compound from bacterial cultures involves a multi-step process from cell culture to data analysis.

DGDG_Analysis_Workflow Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Extraction Lipid Extraction (Bligh & Dyer) Harvest->Extraction TLC 2D-TLC Separation Extraction->TLC HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Quantification Scraping & FAME Analysis (GC-FID/MS) TLC->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Identification Structural Elucidation (MS/MS, NMR) HPLC_MS->Identification Identification->Data_Analysis

General experimental workflow for this compound analysis from bacteria.

This compound in Fungi and Archaea: An Uncharted Territory

The presence and role of this compound in fungi and archaea are significantly less understood compared to bacteria.

  • Fungi: Some studies have reported the presence of this compound as a major glycolipid in certain fungal species like Aspergillus niger.[4] However, comprehensive quantitative analyses and studies on its functional significance are lacking. The lipid metabolism of fungi is complex, and other glycolipids, such as glucosylceramides, have been more extensively studied.[12]

  • Archaea: The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes, being composed of ether-linked isoprenoid lipids rather than ester-linked fatty acids. While various glycolipids have been identified in archaea, particularly in halophiles, the presence of this compound has not been definitively and widely established.[4][5] Further lipidomic studies are needed to explore the diversity of glycolipids in this domain.

Functional Significance and Future Directions

The primary established function of this compound in non-photosynthetic bacteria is its role in adapting to phosphate-limiting conditions. This ability to remodel membranes highlights the metabolic flexibility of these organisms and their capacity to thrive in diverse environments.

For drug development professionals, the enzymes involved in the this compound biosynthetic pathway could represent novel targets for antimicrobial agents. Inhibiting the ability of pathogenic bacteria to substitute phospholipids with this compound under phosphate-limited conditions, such as those that might be encountered in a host environment, could potentially impair their survival and virulence.

Future research should focus on:

  • Expanding the Organismal Scope: Conducting comprehensive lipidomic analyses on a wider range of non-photosynthetic bacteria, fungi, and archaea to determine the prevalence of this compound.

  • Quantitative Studies: Performing detailed quantitative studies to understand how this compound content and fatty acid composition change in response to various environmental cues.

  • Functional Genomics: Using genetic and molecular tools to elucidate the precise functions of this compound beyond its role as a phospholipid surrogate.

  • Enzyme Characterization: Characterizing the enzymes involved in this compound biosynthesis in non-photosynthetic organisms as potential drug targets.

The discovery of this compound in non-photosynthetic organisms has added a new layer of complexity to our understanding of microbial lipid diversity and function. Continued research in this area holds the promise of uncovering novel biological mechanisms and developing new strategies to combat microbial diseases.

References

Physical Properties of DGDG Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a prominent glycerolipid found in the thylakoid membranes of plants and cyanobacteria, playing a crucial role in the structural integrity and function of the photosynthetic machinery.[1][2] As a bilayer-forming lipid, this compound contributes significantly to the stability of the thylakoid membrane, counteracting the non-bilayer forming tendencies of monogalactosyldiacylglycerol (B12364196) (MGDG), the most abundant lipid in these membranes.[3] The unique physical properties of this compound bilayers are fundamental to understanding membrane dynamics, protein-lipid interactions, and the overall architecture of photosynthetic membranes. This technical guide provides an in-depth overview of the core physical properties of this compound lipid bilayers, supported by experimental methodologies and quantitative data.

Quantitative Physical Properties

The physical characteristics of lipid bilayers are critical determinants of their biological function. While extensive research has been conducted on common phospholipids, experimental data specifically for pure this compound bilayers is less abundant. This section summarizes key physical parameters, including data from molecular dynamics (MD) simulations for this compound and experimental values for other relevant lipids for comparative purposes.

Table 1: Structural Properties of this compound and Comparative Lipid Bilayers

PropertyThis compound (di-18:3)This compound (di-16:0)DOPC (di-18:1)
Area per Lipid (Ų) 63 ± 1 (MD)67 (MD), 64 ± 1 (MD)69.1 (Expt., 15°C), 72.4 (Expt., 30°C)[4][5]
Bilayer Thickness (Å) 44 ± 3 (MD)42 (MD), 41 (MD)-
Data Source Key(MD) - Molecular Dynamics Simulation; (Expt.) - Experimental Data

Table 2: Mechanical and Thermal Properties of this compound and Comparative Lipid Bilayers

PropertyThis compoundDOPC (di-18:1)
Bending Rigidity (k_B_T) No experimental data available20.7 (Expt., 30°C)
Main Phase Transition Temp. (T_m_) (°C) No experimental data available-20
Data Source Key(Expt.) - Experimental Data

Note: The lack of extensive experimental data for pure this compound bilayers highlights an area for future research. The provided MD simulation data offers valuable insights into the molecular arrangement of this compound lipids.

Experimental Protocols

The characterization of lipid bilayer properties involves a suite of biophysical techniques. Below are detailed methodologies for key experiments.

Preparation of Vesicles and Supported Lipid Bilayers (SLBs)

Objective: To create model membrane systems (vesicles or planar bilayers on a solid support) for biophysical characterization.

Protocol: Vesicle Formation by Extrusion

  • Lipid Film Hydration:

    • Dissolve this compound lipid in a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a desired buffer solution by vortexing, creating a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm).

    • Heat the extruder and the lipid suspension to a temperature above the lipid's phase transition temperature (if known).

    • Pass the MLV suspension through the membrane multiple times (e.g., 11-21 passes). This process results in the formation of unilamellar vesicles of a relatively uniform size.

Protocol: Supported Lipid Bilayer (SLB) Formation via Vesicle Fusion

  • Substrate Preparation:

    • Cleave a sheet of muscovite (B576469) mica to expose a fresh, atomically flat surface.

    • Immediately use the cleaved mica as a substrate.

  • Vesicle Fusion:

    • Place a small volume of the prepared unilamellar vesicle suspension onto the freshly cleaved mica surface.

    • Incubate at a temperature above the lipid's T_m_ to promote vesicle rupture and fusion into a continuous bilayer.

    • Gently rinse the surface with buffer to remove excess, non-fused vesicles.

Atomic Force Microscopy (AFM) for Imaging and Force Spectroscopy

Objective: To visualize the topography of the lipid bilayer at the nanoscale and to probe its mechanical properties.[3]

Protocol: AFM Imaging and Force Spectroscopy of SLBs

  • AFM Setup:

    • Mount the SLB sample on the AFM stage.

    • Use a soft cantilever (e.g., with a spring constant of ~0.1 N/m) suitable for imaging in liquid.

    • Operate the AFM in tapping mode or contact mode in a liquid cell filled with buffer to minimize damage to the soft bilayer.

  • Imaging:

    • Engage the AFM tip with the sample surface.

    • Scan the surface to obtain a topographic image of the lipid bilayer. This can reveal defects, domain boundaries, and the overall homogeneity of the bilayer.

  • Force Spectroscopy (Force-Distance Curves):

    • Position the AFM tip over a desired location on the bilayer.

    • Perform a force-distance cycle: the tip approaches, contacts, indents, and retracts from the surface.

    • The resulting force-distance curve provides information on the bilayer's mechanical properties. The "breakthrough force" required to puncture the bilayer can be measured, which is related to the bilayer's mechanical stability. The thickness of the bilayer can also be determined from the distance between the breakthrough event and the point of contact with the underlying solid support.

X-ray and Neutron Scattering

Objective: To determine the structural parameters of the lipid bilayer, such as thickness and area per lipid.[4]

Protocol: Small-Angle X-ray Scattering (SAXS) on Vesicle Suspensions

  • Sample Preparation:

    • Prepare a concentrated and monodisperse suspension of unilamellar this compound vesicles.

    • Load the vesicle suspension into a thin-walled quartz capillary.

  • Data Acquisition:

    • Mount the capillary in a SAXS instrument.

    • Expose the sample to a collimated X-ray beam.

    • Record the scattered X-rays on a 2D detector.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity versus scattering vector (q) profile.

    • Fit the scattering data to a model of a unilamellar vesicle to extract structural parameters like the bilayer thickness and the electron density profile.

Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperature (T_m_) and the enthalpy of the transition of the lipid bilayer.

Protocol: DSC of Lipid Vesicles

  • Sample Preparation:

    • Prepare a suspension of this compound vesicles (MLVs or LUVs).

    • Accurately transfer a known amount of the lipid suspension into a DSC sample pan.

    • Prepare a reference pan containing the same buffer used for the lipid suspension.

  • Data Acquisition:

    • Place the sample and reference pans in the DSC instrument.

    • Scan a range of temperatures at a controlled rate (e.g., 1-5 °C/min), both heating and cooling.

  • Data Analysis:

    • The DSC thermogram will show a peak (endothermic on heating, exothermic on cooling) at the phase transition.

    • The temperature at the peak maximum is the T_m_.

    • The area under the peak is proportional to the enthalpy of the transition (ΔH).

Visualizations

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures used to characterize this compound lipid bilayers.

ExperimentalWorkflow_SLB_AFM cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_afm AFM Analysis lipid_film Lipid Film Formation hydration Hydration (MLVs) lipid_film->hydration extrusion Extrusion (LUVs) hydration->extrusion fusion Vesicle Fusion extrusion->fusion mica Cleave Mica Substrate mica->fusion rinse Rinse fusion->rinse imaging Topographical Imaging rinse->imaging force_spec Force Spectroscopy imaging->force_spec

Caption: Workflow for Supported Lipid Bilayer (SLB) preparation and AFM analysis.

ExperimentalWorkflow_Micropipette cluster_guv GUV Formation cluster_micropipette Micropipette Aspiration cluster_analysis Data Analysis electroformation Electroformation aspiration Aspirate GUV into Micropipette electroformation->aspiration apply_pressure Apply Varying Suction Pressure aspiration->apply_pressure measure_length Measure Projection Length apply_pressure->measure_length calc_modulus Calculate Bending Modulus measure_length->calc_modulus

Caption: Workflow for determining bending rigidity using micropipette aspiration.

Role of this compound in Membrane Architecture and Function

This compound is indispensable for the proper formation and maintenance of the thylakoid membrane. In the absence of sufficient this compound, thylakoid membranes in Arabidopsis mutants show severe distortions.[1] This structural role is attributed to this compound's ability to form stable bilayers and to induce membrane stacking through hydrogen bonds between the galactose headgroups of adjacent bilayers.[2] This interaction helps to balance the electrostatic repulsion from anionic lipids also present in the thylakoid membrane.[2]

Furthermore, the ratio of MGDG to this compound is a critical factor in modulating the phase behavior of the thylakoid membrane. While MGDG has a propensity to form inverted hexagonal (H_II_) phases, this compound favors the lamellar (bilayer) phase. The balance between these two lipids allows for the dynamic regulation of membrane curvature, which is essential for the biogenesis and structural flexibility of thylakoids.[3] this compound is also found to be specifically associated with photosynthetic protein complexes, such as Photosystem II (PSII), suggesting a direct role in their stabilization and function.

Conclusion

The physical properties of this compound lipid bilayers are integral to the structure and function of photosynthetic membranes. While molecular dynamics simulations have provided significant insights into the molecular organization of this compound, a comprehensive experimental characterization of pure this compound bilayers remains an important area for future investigation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the unique biophysical characteristics of this vital plant lipid and its role in biological and pharmaceutical contexts.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Digalactosyldiacylglycerol (DGDG) from Plant Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major galactolipid component of photosynthetic membranes in plant chloroplasts and is crucial for maintaining the structural integrity and function of the photosynthetic apparatus.[1] Under certain stress conditions, such as phosphate (B84403) deprivation, this compound can accumulate in extraplastidic membranes, playing a vital role in membrane remodeling by replacing phospholipids (B1166683) to conserve phosphate.[2][3][4][5] This adaptive mechanism highlights the importance of this compound in plant stress responses and makes it a molecule of interest for agricultural and pharmaceutical research. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant leaves, tailored for researchers in plant biology, biochemistry, and drug development.

Experimental Protocols

Protocol 1: Total Lipid Extraction from Plant Leaves (Modified Bligh & Dyer Method)

This protocol outlines a robust method for the extraction of total lipids, including this compound, from plant leaf tissue.

Materials:

  • Fresh plant leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607)

  • Methanol

  • 1% KCl solution

  • Glass centrifuge tubes with stoppers

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream

  • Analytical balance

Procedure:

  • Sample Preparation: Harvest fresh plant leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Weigh approximately 1 g of the powdered leaf tissue and transfer it to a glass centrifuge tube. Add 3 mL of a chloroform:methanol (1:2, v/v) solution and homogenize thoroughly.[6]

  • Initial Extraction: Transfer the homogenate to a new glass tube. Rinse the mortar and pestle with an additional 2 mL of chloroform:methanol (1:2, v/v) and combine it with the initial homogenate.[6]

  • Centrifugation: Centrifuge the mixture at 3,000 rpm for 5 minutes.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a new glass tube.

  • Re-extraction of Pellet: Add 3 mL of chloroform:methanol (1:2, v/v) and 0.8 mL of 1% KCl to the remaining pellet. Vortex the mixture thoroughly and centrifuge again at 3,000 rpm for 5 minutes.[6]

  • Pooling Supernatants: Combine the second supernatant with the first one.[6]

  • Phase Separation: To the pooled supernatants, add 2 mL of chloroform and 1.2 mL of 1% KCl. Vortex the mixture well and centrifuge at 3,000 rpm for 5 minutes to achieve phase separation.[6]

  • Lipid Phase Collection: The lower phase contains the total lipid extract. Carefully transfer this lower chloroform phase to a pre-weighed glass tube using a Pasteur pipette.[6]

  • Drying: Dry the lipid extract under a gentle stream of nitrogen gas.

  • Quantification of Total Lipids: Weigh the tube containing the dried lipid residue to determine the total lipid yield.

  • Storage: Dissolve the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C and for subsequent purification of this compound.[6]

Protocol 2: Purification of this compound using Thin-Layer Chromatography (TLC)

This protocol describes the separation and purification of this compound from the total lipid extract.

Materials:

  • Total lipid extract (from Protocol 1)

  • Silica (B1680970) gel 60 TLC plates (20 x 20 cm)

  • TLC developing tank

  • Developing solvent: acetone:toluene:water (91:30:8, v/v/v)[7]

  • Iodine vapor (for visualization)

  • Scraping tool (e.g., razor blade or spatula)

  • Glass tubes

  • Chloroform:methanol (2:1, v/v)

Procedure:

  • TLC Plate Preparation: Activate the silica gel 60 TLC plate by heating it in an oven at 110°C for 1 hour. Let it cool down in a desiccator before use.

  • Sample Application: Spot the total lipid extract onto the TLC plate, about 1.5 cm from the bottom edge.

  • Development: Place the TLC plate in a developing tank containing the acetone:toluene:water solvent system. Allow the solvent front to migrate to about 1 cm from the top of the plate.

  • Visualization: Remove the plate from the tank and air dry it in a fume hood. Visualize the separated lipid bands by placing the plate in a sealed tank containing a few crystals of iodine. Glycolipids like this compound will appear as yellow-brown spots.[8]

  • Identification and Scraping: Identify the this compound band based on its retention factor (Rf) value compared to a standard (if available) or based on published chromatograms.[7][9] Carefully scrape the silica gel corresponding to the this compound band into a clean glass tube.

  • Elution: Add 5 mL of chloroform:methanol (2:1, v/v) to the scraped silica gel. Vortex thoroughly to elute the this compound.

  • Purification: Centrifuge the mixture and carefully transfer the supernatant containing the purified this compound to a new tube. Repeat the elution step to maximize recovery.

  • Drying and Storage: Dry the purified this compound under a nitrogen stream and store at -20°C.

Protocol 3: Quantification of this compound by HPLC-MS

This protocol provides a general guideline for the quantification of purified this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Purified this compound sample

  • HPLC system coupled with a mass spectrometer (e.g., ESI-QqQ-MS/MS)

  • C18 reversed-phase HPLC column

  • Mobile phase A: Acetonitrile/water with 10 mM ammonium (B1175870) acetate

  • Mobile phase B: Isopropanol

  • This compound standard for calibration curve

Procedure:

  • Sample Preparation: Re-dissolve the purified this compound in a suitable solvent compatible with the HPLC mobile phase (e.g., acetonitrile/isopropanol).

  • HPLC Separation: Inject the sample into the HPLC system. Use a C18 column and a gradient elution program with mobile phases A and B to separate the different molecular species of this compound.

  • Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. This compound species typically ionize as [M+NH4]+ adducts.[10]

  • Quantification: For quantification, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for different this compound molecular species. A characteristic neutral loss of 341 Da (corresponding to the digalactosyl headgroup) can be used for identification.[10]

  • Calibration: Prepare a calibration curve using a known concentration range of a this compound standard to quantify the amount of this compound in the sample.

Quantitative Data

The content of this compound can vary significantly depending on the plant species, developmental stage, and environmental conditions. The following table summarizes representative quantitative data for this compound content in Arabidopsis thaliana leaves under different conditions.

Plant LineConditionThis compound Content (mol %)Reference
Wild TypeNormal Growth~25-30% of total polar lipids[3]
dgd1 mutantNormal Growth<10% of wild-type levels[2][11]
Wild TypePhosphate DeprivationIncreased up to 160% of normal levels[2]
dgd1 mutantPhosphate DeprivationIncreased up to 60% of wild-type levels[2]

Visualizations

Experimental Workflow for this compound Extraction

DGDG_Extraction_Workflow start Plant Leaf Sample homogenization Homogenization (Liquid Nitrogen, Chloroform:Methanol) start->homogenization extraction Total Lipid Extraction homogenization->extraction phase_separation Phase Separation (Chloroform, KCl) extraction->phase_separation total_lipids Total Lipid Extract phase_separation->total_lipids purification This compound Purification (TLC) total_lipids->purification purified_this compound Purified this compound purification->purified_this compound quantification Quantification (HPLC-MS) purified_this compound->quantification end Quantitative Data quantification->end

Caption: Workflow for the extraction and quantification of this compound from plant leaves.

This compound Signaling in Phosphate Deprivation

Phosphate_Deprivation_Signaling phosphate_limitation Phosphate Limitation phospholipid_degradation Phospholipid Degradation phosphate_limitation->phospholipid_degradation dgdg_synthesis Upregulation of this compound Synthesis (DGD1 and DGD2 enzymes) phosphate_limitation->dgdg_synthesis phosphate_release Phosphate Release for Essential Processes phospholipid_degradation->phosphate_release dag_pool Diacylglycerol (DAG) Pool Increase phospholipid_degradation->dag_pool dag_pool->dgdg_synthesis dgdg_accumulation This compound Accumulation in Extraplastidic Membranes dgdg_synthesis->dgdg_accumulation membrane_remodeling Membrane Remodeling dgdg_accumulation->membrane_remodeling stress_adaptation Stress Adaptation and Survival membrane_remodeling->stress_adaptation

Caption: Role of this compound in response to phosphate limitation in plants.

References

Application Notes and Protocols for the Analysis of Digalactosyldiacylglycerol (DGDG) by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a predominant glycolipid found in the thylakoid membranes of plants and cyanobacteria, playing a crucial role in photosynthesis. Its analysis is vital in plant biology, biofuel research, and in the study of potential therapeutic agents that modulate lipid metabolism. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and reliable method for the separation and quantification of this compound from complex lipid extracts. This document provides a detailed protocol for the analysis of this compound using TLC, covering lipid extraction, chromatographic separation, visualization, and quantification.

Experimental Protocols

Lipid Extraction from Plant Tissue

Accurate analysis of this compound begins with the proper extraction of total lipids while preventing enzymatic degradation. Plant tissues contain active lipases, such as phospholipase D, which can alter the lipid profile upon tissue disruption.[1][2] The following protocol is designed to minimize such artifacts.

Materials:

  • Fresh plant tissue (e.g., Arabidopsis leaves)

  • Isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)

  • Chloroform (B151607)

  • Methanol

  • 0.2 M Phosphoric Acid (H₃PO₄)

  • 1 M Potassium Chloride (KCl)

  • Formic Acid

  • Liquid Nitrogen

  • Glass tubes with Teflon-lined screw caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas stream

Procedure:

  • Harvest fresh plant tissue (e.g., 100-200 mg) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity.[3]

  • Transfer the frozen tissue to a glass tube.

  • To inactivate lipases, add pre-heated (75°C) isopropanol containing 0.01% BHT and incubate for 15 minutes.[4]

  • Allow the sample to cool to room temperature.

  • Add chloroform and methanol. A common single-phase extraction mixture is chloroform:methanol:formic acid (20:10:1, v/v/v).[3]

  • Agitate the mixture vigorously for 1 hour at room temperature.

  • Induce phase separation by adding 0.2 M H₃PO₄ and 1 M KCl.[3]

  • Vortex the mixture briefly and centrifuge to separate the phases.

  • The lipids, including this compound, will be in the lower chloroform phase.[3] Carefully collect this lower phase using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for application to the TLC plate.

Thin-Layer Chromatography of this compound

Materials:

  • Silica (B1680970) gel 60 TLC plates (or HPTLC plates for better resolution)

  • TLC developing chamber

  • Microsyringe or capillary tubes

  • This compound standard

  • Developing solvent system

  • Visualization reagent

Procedure:

  • Plate Activation: Activate the silica gel TLC plates by heating them in an oven at 110-120°C for 30-60 minutes. Allow the plates to cool to room temperature in a desiccator before use.[5]

  • Sample Application: With a pencil, gently draw a line about 1.5-2 cm from the bottom of the TLC plate. This will be the origin. Using a microsyringe, carefully spot 5-10 µL of the redissolved lipid extract and the this compound standard onto the origin line. Keep the spots small and concentrated.[5]

  • Chromatogram Development:

    • Pour the developing solvent into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors, which improves resolution.[6] Close the chamber and allow it to equilibrate for at least 30 minutes.[6]

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Allow the solvent front to ascend the plate. The separation is complete when the solvent front is about 1 cm from the top of the plate.

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Dry the plate in a fume hood.

Visualization of this compound

Since this compound is not visible to the naked eye, a visualization reagent is required.

Method 1: Iodine Vapor (Non-destructive)

  • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

  • Lipids will appear as yellow-brown spots.

  • This method is reversible, and the spots can be marked for subsequent scraping and analysis.[3]

Method 2: Orcinol-Sulfuric Acid (Glycolipid-specific)

  • Reagent Preparation: Dissolve 200 mg of orcinol (B57675) in 100 mL of 70% (v/v) sulfuric acid.[6][7]

  • Procedure: Spray the dried TLC plate evenly with the orcinol reagent. Heat the plate at 110°C for 5-10 minutes. Glycolipids like this compound will appear as purple-blue spots.[7]

Method 3: Sulfuric Acid Charring (General, for Densitometry)

  • Reagent Preparation: A 25% solution of sulfuric acid in methanol.

  • Procedure: Spray the plate with the reagent and heat at 105°C for 5 minutes. All organic compounds will appear as brown to black spots.[4]

Data Presentation

The migration of a compound in TLC is characterized by its Retention Factor (R_f), calculated as:

R_f = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Different solvent systems will result in different R_f values for this compound, allowing for optimization of separation.

Solvent System (v/v/v)CompoundApproximate R_f ValueReference
Chloroform:Methanol:10% Acetic Acid (16:4:0.4)This compound~0.48[4]
Acetone:Toluene:Water (91:30:7.5)This compoundVaries, well-separated from MGDG[3]
Chloroform:Methanol:Water (65:25:4)Neutral GlycolipidsThis compound separates from MGDG[2]
Chloroform:Methanol:Ammonia (40:10:1)GlycolipidsGeneral separation[2]

Quantitative Analysis by Densitometry

For quantitative analysis, TLC is often coupled with densitometry, which measures the absorbance or fluorescence of the separated spots.

Protocol:

  • Sample and Standard Preparation: Prepare a series of this compound standards of known concentrations.

  • TLC: Spot known volumes of the sample extract and the calibration standards on the same HPTLC plate. Develop and visualize the plate as described above (sulfuric acid charring is common for this purpose).

  • Densitometric Scanning: Scan the plate using a TLC scanner at a specific wavelength (e.g., 477 nm for sulfuric acid charred spots).[4] The instrument will generate a densitogram with peaks corresponding to the spots.

  • Calibration Curve: Plot the peak area of the standards against their corresponding concentrations to create a calibration curve.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Diagrams

Experimental Workflow for this compound Analysis

DGDG_Analysis_Workflow cluster_0 Sample Preparation cluster_1 TLC Analysis cluster_2 Quantification a 1. Plant Tissue Homogenization (in Liquid Nitrogen) b 2. Lipase Inactivation (Hot Isopropanol) a->b c 3. Lipid Extraction (Chloroform/Methanol) b->c d 4. Phase Separation & Collection of Lipid Layer c->d e 5. Solvent Evaporation & Resuspension d->e f 6. Spotting Sample & Standard on Silica Plate e->f Lipid Extract g 7. Chromatogram Development (Solvent System) f->g h 8. Plate Drying g->h i 9. Visualization (e.g., Orcinol Spray & Heat) h->i j 10. Densitometric Scanning i->j Visualized Plate k 11. Peak Integration j->k l 12. Concentration Calculation (vs. Standard Curve) k->l

Caption: Workflow for this compound analysis by TLC.

This diagram illustrates the sequential steps from sample preparation and lipid extraction through thin-layer chromatography and final quantification.

References

Application Notes and Protocols for DGDG Liposome Preparation for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and application of Digalactosyldiacylglycerol (DGDG) liposomes as a promising platform for drug delivery.

Introduction to this compound Liposomes

Digalactosyldiacylglycerol (this compound) is a bilayer-forming glycolipid predominantly found in the thylakoid membranes of plant chloroplasts. Its natural origin, biocompatibility, and unique structural properties make it an attractive alternative to conventional phospholipids (B1166683) for the formulation of liposomal drug delivery systems. This compound liposomes offer the potential for stable drug encapsulation and controlled release, presenting a novel avenue for delivering a wide range of therapeutic agents. The digalactosyl headgroup may also influence interactions with cells and biological systems in a manner distinct from traditional liposomes.

Physicochemical Properties of this compound

Understanding the physical properties of this compound is crucial for successful liposome (B1194612) preparation. A key parameter is the gel-to-liquid crystalline phase transition temperature (Tc), which is the temperature at which the lipid bilayer transitions from a rigid, ordered state to a more fluid, disordered state. For 1,2-distearoyl-sn-glycero-3-O-(α-D-galactopyranosyl-(1→6)-β-D-galactopyranoside), a saturated form of this compound, the Tc is approximately 51°C. The hydration of the lipid film should be performed above this temperature to ensure proper liposome formation. Natural this compound extracted from plants will have a mixture of fatty acid chains and thus a broader transition temperature range.

Experimental Protocols

This compound Liposome Preparation: Thin-Film Hydration Followed by Extrusion

This is a common and reliable method for producing unilamellar liposomes of a defined size.

Materials:

  • Digalactosyldiacylglycerol (this compound)

  • Cholesterol (optional, for modulating membrane fluidity and stability)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol (or other suitable organic solvent mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extrusion device (e.g., Avanti Mini-Extruder)

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Glass vials

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and cholesterol (if used, e.g., at a 2:1 molar ratio of this compound to cholesterol) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under vacuum at a temperature below the boiling point of the solvent mixture until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (containing the hydrophilic drug if using passive loading) to a temperature above the Tc of the this compound (e.g., 60-65°C for distearoyl this compound).

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed in the buffer, forming a milky suspension of multilamellar vesicles (MLVs). This process should be carried out for at least 30 minutes, maintaining the temperature above the Tc.

  • Size Reduction (Extrusion):

    • Assemble the liposome extrusion device with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.

    • Equilibrate the extruder and syringes to the hydration temperature.

    • Transfer the MLV suspension to one of the syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of passes (e.g., 11 or 21 times). This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • To remove the unencapsulated drug, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis against the hydration buffer.

Below is a DOT language script to visualize the experimental workflow for this compound liposome preparation.

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Sizing & Purification dissolve Dissolve this compound (and lipophilic drug) in organic solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Dry Film under Vacuum evaporate->dry add_buffer Add warm hydration buffer (containing hydrophilic drug) dry->add_buffer agitate Agitate above Tc to form MLVs add_buffer->agitate extrude Extrusion through 100 nm membrane agitate->extrude purify Purification (e.g., SEC or Dialysis) extrude->purify final_product final_product purify->final_product Final this compound Liposome Suspension

This compound Liposome Preparation Workflow
Drug Loading: Active (Remote) Loading of Doxorubicin (B1662922)

For weakly basic drugs like doxorubicin, active loading using a transmembrane pH gradient can achieve significantly higher encapsulation efficiencies than passive loading.

Protocol:

  • Prepare empty this compound liposomes using the thin-film hydration and extrusion method described above, but with a low pH buffer inside the liposomes (e.g., 300 mM citrate (B86180) buffer, pH 4.0).

  • After extrusion, remove the external low pH buffer and replace it with a high pH buffer (e.g., HBS, pH 7.4) via dialysis or size exclusion chromatography. This creates a pH gradient across the liposome membrane.

  • Prepare a solution of doxorubicin in the external high pH buffer.

  • Add the doxorubicin solution to the liposome suspension and incubate at a temperature above the Tc of the lipid (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Doxorubicin will cross the lipid bilayer in its neutral form and become protonated and trapped in the acidic core of the liposome.

  • Remove any unencapsulated doxorubicin by size exclusion chromatography or dialysis.

Below is a DOT language script illustrating the active drug loading process.

Active_Loading_Workflow start Empty this compound Liposomes (Low internal pH, e.g., pH 4.0) step1 Buffer Exchange (Dialysis or SEC) Create pH gradient (internal pH < external pH) start->step1 step2 Add Doxorubicin to external medium (pH 7.4) step1->step2 step3 Incubate above Tc (e.g., 60°C) step2->step3 step4 Doxorubicin crosses membrane and gets trapped in acidic core step3->step4 step5 Purification (Remove unencapsulated drug) step4->step5 end Doxorubicin-Loaded This compound Liposomes step5->end

Active Drug Loading Workflow

Characterization of this compound Liposomes

Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.

Parameter Method Typical Values (Illustrative) Significance
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm, PDI < 0.2Affects biodistribution, cellular uptake, and stability. A narrow size distribution is desirable.
Zeta Potential Electrophoretic Light Scattering-10 to -30 mVIndicates surface charge and colloidal stability. A sufficiently high negative or positive charge prevents aggregation.
Morphology Transmission Electron Microscopy (TEM) / Cryo-TEMSpherical, unilamellar vesiclesConfirms the structure and lamellarity of the liposomes.
Encapsulation Efficiency (%EE) UV-Vis Spectroscopy, Fluorescence Spectroscopy, or HPLC>90% (Active Loading of Doxorubicin)Quantifies the amount of drug successfully encapsulated within the liposomes.
In Vitro Drug Release Dialysis MethodBiphasic: Initial burst release followed by sustained release over 48hPredicts the drug release profile in a physiological environment.
Stability DLS and %EE measurement over time at different temperaturesStable for several weeks at 4°CAssesses the shelf-life and integrity of the formulation.

Note: The "Typical Values" provided in the table are illustrative and based on general liposome characteristics. Actual values for this compound liposomes will depend on the specific lipid composition, preparation method, and drug used.

Protocol: Determination of Encapsulation Efficiency
  • Separate the unencapsulated drug from the liposomes using a suitable method (e.g., size exclusion chromatography or ultracentrifugation).

  • Lyse the liposomes to release the encapsulated drug using a detergent (e.g., Triton X-100) or a suitable organic solvent.

  • Quantify the amount of drug in the lysed liposome fraction and the unencapsulated fraction using a suitable analytical technique (e.g., UV-Vis spectrophotometry for doxorubicin at ~480 nm).

  • Calculate the encapsulation efficiency using the following formula: %EE = (Amount of encapsulated drug / Total amount of drug) x 100

Protocol: In Vitro Drug Release Study
  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

  • Plot the cumulative percentage of drug released as a function of time.

Cellular Uptake and Cytotoxicity

The interaction of this compound liposomes with cells is a critical aspect of their drug delivery function. Cellular uptake is often mediated by endocytic pathways.

Cellular Uptake Mechanisms

Liposomes are generally taken up by cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway can depend on the liposome's size, surface charge, and the cell type.

Below is a DOT language script representing the general cellular uptake pathways for liposomes.

Cellular_Uptake_Pathways cluster_cell Target Cell cluster_endocytosis Endocytosis liposome This compound Liposome clathrin Clathrin-mediated liposome->clathrin caveolae Caveolae-mediated liposome->caveolae macro Macropinocytosis liposome->macro membrane Cell Membrane endosome Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Lysosome endosome->lysosome cytosol Cytosol (Drug Release) endosome->cytosol

General Cellular Uptake Pathways of Liposomes
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effect of drug formulations.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • 96-well plates

  • Free drug, empty liposomes, and drug-loaded this compound liposomes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the free drug, empty liposomes, and drug-loaded this compound liposomes in cell culture medium.

  • Remove the old medium from the cells and add the different treatment solutions. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Potential Signaling Pathways

While specific signaling pathways uniquely modulated by this compound are not yet well-elucidated, the interaction of liposomes with cell membranes can influence various cellular processes. For instance, the lipid composition of the liposome can affect membrane fluidity and receptor clustering, which in turn can modulate downstream signaling cascades. Diacylglycerol (DAG), a component of this compound, is a known second messenger involved in signaling pathways regulated by enzymes like diacylglycerol kinases (DGKs) and protein kinase C (PKC). It is plausible that this compound liposomes could interact with these pathways, but further research is needed to confirm this.

Below is a DOT language script illustrating a simplified, hypothetical signaling pathway that could be influenced by this compound.

DGDG_Signaling_Pathway liposome This compound Liposome interaction Interaction with Membrane Components liposome->interaction membrane Cell Membrane dag_release Potential Local Increase in Diacylglycerol (DAG) interaction->dag_release pkc Protein Kinase C (PKC) Activation dag_release->pkc dgk Diacylglycerol Kinase (DGK) Activity dag_release->dgk downstream Downstream Cellular Responses (e.g., Proliferation, Apoptosis) pkc->downstream dgk->downstream

Hypothetical this compound-Influenced Signaling Pathway

Conclusion

This compound liposomes represent a versatile and promising platform for drug delivery. By following the detailed protocols outlined in these application notes, researchers can successfully prepare and characterize this compound liposomes for their specific therapeutic applications. Further investigation into the unique biological interactions and potential signaling pathway modulation by this compound will continue to advance their utility in the field of drug development.

Application of Digalactosyldiacylglycerol (DGDG) in Artificial Photosynthetic Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of thylakoid membranes in photosynthetic organisms, playing a critical role in the structure and function of the photosynthetic machinery.[1][2] In the context of artificial photosynthesis, this compound is emerging as a key component for the development of stable and efficient light-harvesting and water-splitting systems. Its unique structural properties contribute to the proper folding, assembly, and stabilization of photosynthetic protein complexes, particularly Photosystem II (PSII), the water-splitting enzyme of natural photosynthesis. These application notes provide an overview of the role of this compound in artificial photosynthetic systems and detailed protocols for its incorporation and functional characterization.

Core Principles: The Role of this compound in Photosynthetic Systems

This compound is a bilayer-forming lipid that provides a stable matrix for the embedding of photosynthetic complexes.[3] Its headgroup, consisting of two galactose units, is crucial for the stabilization of the oxygen-evolving complex (OEC) of PSII.[1][2] Studies on cyanobacterial mutants lacking this compound have shown a significant decrease in oxygen-evolving activity and instability of the PSII complex, demonstrating the essential role of this compound in maintaining the structural integrity of this vital enzyme.[1][2] In artificial systems, incorporating this compound into liposomes (proteoliposomes) provides a native-like environment for reconstituted photosynthetic proteins, facilitating their proper function.

Applications in Artificial Photosynthesis

The primary application of this compound in artificial photosynthesis is in the creation of proteoliposomes containing reconstituted photosynthetic complexes, such as PSII and light-harvesting complexes (LHCs). These systems serve as valuable platforms for:

  • Studying the fundamental mechanisms of photosynthesis: By controlling the lipid composition of the proteoliposomes, researchers can investigate the specific role of lipids like this compound in light harvesting, electron transport, and water oxidation.

  • Developing biomimetic solar-to-fuel conversion systems: this compound-based proteoliposomes can be integrated with synthetic catalysts and electrodes to create hybrid systems for light-driven hydrogen production or CO2 reduction.

  • Screening for novel herbicides and photosynthetic inhibitors: The functional reconstitution of PSII in this compound-containing liposomes provides a controlled in vitro system for testing the efficacy of potential inhibitors.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on the effect of this compound on the function of Photosystem II.

ParameterSystemConditionResultReference
Oxygen-Evolving Activity Synechocystis sp. PCC 6803 cellsWild-type vs. dgdA mutant (this compound deficient)Mutant cells showed significantly lower PSII activity (~30% of wild-type) with an artificial electron acceptor.[1]
Oxygen-Evolving Activity Purified PSII dimers from Synechocystis sp. PCC 6803Wild-type1,975 µmol O₂ mg Chl⁻¹ h⁻¹ (with ferricyanide) and 725 µmol O₂ mg Chl⁻¹ h⁻¹ (with DCBQ)[1]
Thermal Stability of Oxygen Evolution PSII core complex in vitroIn the presence of this compoundThe temperature of semi-inactivation of oxygen evolution increased from 40.0°C to approximately 43.0°C.[4]
Chlorophyll Content Arabidopsis thalianadgd-1 mutant (this compound deficient) vs. wild-typedgd-1 mutants exhibited a distorted protein composition of both photosystems and altered levels of xanthophyll cycle pigments.[5]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Proteoliposomes with Reconstituted Photosystem II (PSII)

This protocol describes the preparation of proteoliposomes containing PSII core complexes, using a detergent-mediated reconstitution method.

Materials:

  • Purified PSII core complexes

  • Digalactosyldiacylglycerol (this compound)

  • Other desired lipids (e.g., MGDG, SQDG, PG)

  • Chloroform (B151607)

  • HEPES buffer (10 mM, pH 7.6, KOH)

  • Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)

  • Bio-Beads SM-2

  • Ultrasonic bath (sonicator)

  • Extruder with polycarbonate filters (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, mix the desired lipids (including this compound) in chloroform. The lipid composition can be varied to mimic the thylakoid membrane (e.g., 50% MGDG, 25% this compound, 15% SQDG, 10% PG).

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Rehydrate the lipid film with HEPES buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a water bath).

    • Extrude the liposome suspension through a 100 nm polycarbonate filter 10-15 times to obtain uniformly sized large unilamellar vesicles (LUVs).

  • Reconstitution of PSII:

    • Solubilize the purified PSII core complexes with a detergent solution (e.g., 1% DDM in HEPES buffer).

    • Mix the solubilized PSII with the prepared liposomes at a specific lipid-to-protein ratio (e.g., 50:1 w/w).

    • Incubate the mixture on ice for 30 minutes to allow for the insertion of the protein into the liposomes.

    • Remove the detergent by adding Bio-Beads SM-2 and incubating with gentle agitation at 4°C for at least 2 hours or overnight. The amount of Bio-Beads should be in excess (e.g., 20-fold the weight of the detergent).

    • Separate the proteoliposomes from the Bio-Beads by gentle centrifugation.

G

Caption: Simplified pathway of light-driven water oxidation by Photosystem II.

Protocol 3: Chlorophyll Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the functional state of PSII.

Materials:

  • PSII proteoliposomes

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • Cuvette or sample holder for the fluorometer

Procedure:

  • Dark Adaptation:

    • Dark-adapt the proteoliposome sample for at least 15 minutes before measurement.

  • Measurement of F₀ and Fₘ:

    • Measure the minimum fluorescence (F₀) by applying a weak measuring light.

    • Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fₘ).

  • Calculation of Fᵥ/Fₘ:

    • Calculate the maximum quantum yield of PSII photochemistry using the formula: Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

    • A decrease in the Fᵥ/Fₘ ratio indicates photoinhibition or damage to the PSII reaction centers.

Application in Fully Synthetic Systems

While the primary application of this compound has been in reconstituting natural protein complexes, its ability to form stable bilayers and interact with hydrophobic molecules suggests potential in developing fully synthetic artificial photosynthetic systems. This compound could serve as a scaffold for the self-assembly of synthetic chromophores (light-absorbers) and catalysts.

Experimental Workflow for a this compound-Based Synthetic System

G cluster_assembly Self-Assembly cluster_function Photocatalysis This compound This compound Liposomes assembled_system Assembled Photosystem This compound->assembled_system chromophore Synthetic Chromophore chromophore->assembled_system catalyst Catalyst catalyst->assembled_system fuel Fuel (e.g., H₂) assembled_system->fuel Catalytic Reaction light Light light->assembled_system

Caption: Conceptual workflow for a fully synthetic this compound-based photosystem.

Conclusion

This compound is a vital component for the construction of functional artificial photosynthetic systems, particularly those based on the reconstitution of natural photosynthetic proteins. Its role in stabilizing the oxygen-evolving complex of PSII is well-established, and its incorporation into proteoliposomes is crucial for maintaining the activity of the reconstituted enzymes. The provided protocols offer a starting point for researchers to utilize this compound in their own artificial photosynthesis research. Future work in this area may focus on the development of synthetic analogues of this compound and their application in completely artificial, self-assembling light-harvesting and catalytic systems.

References

Analysis of Digalactosyldiacylglycerol (DGDG) by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants, algae, and cyanobacteria, playing a crucial role in photosynthesis and plant survival under stress conditions. The analysis of this compound is essential for understanding plant physiology, lipid metabolism, and for the development of novel therapeutic agents. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a powerful tool for the separation, identification, and quantification of various molecular species of this compound. These application notes provide detailed protocols for the analysis of this compound by HPLC.

I. Experimental Protocols

A. Lipid Extraction from Plant Material

A critical first step in the analysis of this compound is the efficient extraction of total lipids from the sample matrix. The Bligh and Dyer method is a widely used technique for this purpose.

Protocol: Modified Bligh and Dyer Lipid Extraction

  • Sample Preparation: Freeze-dry plant samples and grind to a fine powder.

  • Solvent Extraction:

    • To the powdered sample, add a mixture of chloroform (B151607):methanol:water in a ratio of 1:2:0.9 (v/v/v).

    • Sonicate the mixture for 5 minutes to ensure thorough extraction.[1]

  • Phase Separation:

    • Add a mixture of chloroform:water in a 2:2 (v/v) ratio to the extract to induce phase separation.[1]

    • Centrifuge the sample to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

  • Lipid Collection:

    • Carefully collect the lower chloroform phase, which contains the total lipids.[1]

    • The lipid extract can then be dried under a stream of nitrogen and stored at -20°C until analysis.

B. High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reversed-phase HPLC is a robust method for separating different molecular species of this compound based on the hydrophobicity of their fatty acyl chains.

Protocol: RP-HPLC-MS/MS Analysis

  • HPLC System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used for the separation of galactolipids.[2][3]

  • Mobile Phase: A gradient of aqueous and organic solvents is employed for optimal separation. A common mobile phase system consists of:

    • Mobile Phase A: Water with additives such as formic acid and ammonium (B1175870) formate.[3]

    • Mobile Phase B: Acetonitrile:water (e.g., 85:15) with similar additives.[3]

  • Gradient Elution: A ternary gradient system can be employed for comprehensive profiling of galactolipids.[4]

  • Detection: Mass spectrometry in positive ESI mode is highly sensitive for the detection of this compound species.[4] The identification of individual this compound species is achieved through MS/MS fragmentation, which reveals the composition of the fatty acyl chains.

II. Data Presentation

The quantitative analysis of this compound by HPLC-MS allows for the determination of various parameters, which can be summarized for comparative purposes.

ParameterDescriptionTypical Value/Range
Retention Time (RT) The time it takes for a specific this compound molecule to elute from the HPLC column.Varies depending on the fatty acid composition and HPLC conditions.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.For related oxidized galactolipids (arabidopsides), LODs are in the range of 0.098–0.78 µM.[3]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.For related oxidized galactolipids (arabidopsides), LOQs are in the range of 0.64–1.56 µM.[3]
Linearity The concentration range over which the detector response is proportional to the analyte concentration.Calibration curve correlation coefficients are typically higher than 0.997 for related compounds.[3]

III. Visualizations

A. Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data interpretation.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis HPLC Analysis cluster_data Data Processing SampleCollection Plant Material Collection Homogenization Homogenization/Grinding SampleCollection->Homogenization SolventAddition Solvent Addition (e.g., Bligh & Dyer) Homogenization->SolventAddition PhaseSeparation Phase Separation SolventAddition->PhaseSeparation LipidRecovery Recovery of Lipid Phase PhaseSeparation->LipidRecovery HPLC RP-HPLC Separation LipidRecovery->HPLC MS Mass Spectrometry Detection (ESI-MS/MS) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification

Caption: Workflow for this compound analysis from sample to data.

B. Logical Relationship in HPLC Method Development

The development of a robust HPLC method involves the optimization of several interconnected parameters.

G cluster_column Column cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions center Optimal Separation ColumnType Stationary Phase (e.g., C18) ColumnType->center ColumnDimensions Dimensions (L x ID, Particle Size) ColumnDimensions->center SolventA Aqueous Phase SolventA->center SolventB Organic Phase SolventB->center Additives Additives (e.g., Formic Acid) Additives->center FlowRate Flow Rate FlowRate->center Temperature Column Temperature Temperature->center Gradient Gradient Program Gradient->center

Caption: Key parameters for HPLC method optimization.

References

Application Notes and Protocols for In Vitro Reconstitution of DGDG-Containing Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a prominent glycolipid found in the thylakoid membranes of plants and cyanobacteria, playing a crucial role in the structural integrity and function of these photosynthetic membranes.[1][2] Unlike many phospholipids (B1166683) that form planar bilayers, this compound is a bilayer-forming lipid that contributes to the unique properties of these membranes, including their fluidity and curvature, which are essential for the optimal functioning of embedded protein complexes like Photosystem II (PSII).[3][4][5][6][7] The in vitro reconstitution of membrane proteins into this compound-containing liposomes provides a powerful tool to study protein function in a controlled lipid environment that mimics their native state. This document provides detailed protocols for the preparation of this compound-containing vesicles, the reconstitution of membrane proteins into these vesicles, and the subsequent biophysical characterization of the resulting proteoliposomes.

Data Presentation: Lipid Compositions for Reconstitution

The precise lipid composition is critical for creating a membrane environment that accurately reflects the native biological membrane. The following tables summarize typical lipid compositions of thylakoid membranes, which can be used as a starting point for designing in vitro reconstitution experiments.

Table 1: Molar Ratios of Major Lipids in Thylakoid Membranes

OrganismMGDG (mol%)This compound (mol%)SQDG (mol%)PG (mol%)Reference
Spinach (Higher Plant)532777[2]
Cyanobacteria (Synechocystis sp. PCC 6803)54181513[2]

Table 2: Fatty Acid Composition of this compound in Arabidopsis thaliana

Fatty AcidWild Type (%)dgd1 Mutant (%)Reference
16:025.1 ± 1.226.5 ± 0.9[8]
16:11.3 ± 0.21.5 ± 0.2[8]
16:31.8 ± 0.31.2 ± 0.2[8]
18:02.5 ± 0.32.8 ± 0.3[8]
18:14.5 ± 0.45.1 ± 0.5[8]
18:215.8 ± 0.818.5 ± 1.1[8]
18:349.0 ± 1.544.4 ± 1.3[8]

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of unilamellar this compound-containing liposomes using the thin-film hydration and extrusion method.

Materials:

  • Digalactosyldiacylglycerol (this compound) from a commercial source or purified from plant material.

  • Other desired lipids (e.g., MGDG, SQDG, PG, PC).

  • Chloroform and methanol (B129727) (HPLC grade).

  • Hydration buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.5).

  • Rotary evaporator.

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size).

  • Glass round-bottom flask.

Method:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., a mixture mimicking spinach thylakoids) in a chloroform:methanol (2:1, v/v) solution in a glass round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under a gentle stream of nitrogen gas, followed by vacuum for at least 2 hours to ensure complete removal of the solvent. This will result in a thin lipid film on the inner surface of the flask.

  • Hydration:

    • Add the hydration buffer to the flask containing the lipid film. The volume should be calculated to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid with the highest melting point for 1-2 hours. This process allows the lipids to swell and form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the MLV suspension through the extruder 11-21 times. This will produce large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

    • Store the prepared liposomes at 4°C and use within a few days.

Protocol 2: Reconstitution of a Membrane Protein into this compound-Containing Liposomes

This protocol describes a general method for reconstituting a purified membrane protein into pre-formed this compound-containing liposomes using detergent-mediated reconstitution.

Materials:

  • Purified membrane protein solubilized in a suitable detergent (e.g., n-dodecyl-β-D-maltoside (DDM) or Triton X-100).

  • Prepared this compound-containing liposomes (from Protocol 1).

  • Bio-Beads SM-2 or dialysis cassette for detergent removal.

  • Reconstitution buffer (same as hydration buffer).

Method:

  • Detergent Solubilization of Liposomes:

    • To the prepared liposome (B1194612) suspension, add the same detergent used to solubilize the protein to a concentration that leads to the saturation of the liposomes without complete solubilization. This can be determined empirically by monitoring the turbidity of the solution.

  • Incorporation of Protein:

    • Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at the desired lipid-to-protein ratio (LPR), typically ranging from 10:1 to 500:1 (w/w).

    • Incubate the mixture for 1 hour at 4°C with gentle agitation to allow for the formation of mixed lipid-protein-detergent micelles.

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Bio-Beads: Add Bio-Beads SM-2 to the mixture and incubate for several hours at 4°C with gentle rocking. The beads will adsorb the detergent.

      • Dialysis: Transfer the mixture to a dialysis cassette and dialyze against a large volume of reconstitution buffer overnight at 4°C with several buffer changes.

    • The gradual removal of the detergent drives the insertion of the membrane protein into the lipid bilayer of the liposomes.

  • Purification of Proteoliposomes:

    • To separate the proteoliposomes from empty liposomes and aggregated protein, perform a density gradient ultracentrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).

    • Collect the fractions containing the proteoliposomes and store them at 4°C for further analysis.

Protocol 3: Characterization of this compound-Containing Proteoliposomes

Membrane fluidity can be assessed by measuring the generalized polarization (GP) of the fluorescent probe Laurdan. Laurdan's emission spectrum shifts depending on the polarity of its environment, which is related to water penetration into the lipid bilayer and thus membrane fluidity.[9][10][11][12]

Materials:

  • Laurdan stock solution (e.g., 1 mM in ethanol).

  • Proteoliposome suspension.

  • Fluorometer.

Method:

  • Labeling:

    • Add Laurdan to the proteoliposome suspension to a final concentration of 1-5 µM.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement:

    • Set the excitation wavelength of the fluorometer to 350 nm.

    • Record the emission intensities at 440 nm (I440) and 490 nm (I490).

    • Calculate the Laurdan GP using the following formula: GP = (I440 - I490) / (I440 + I490)

    A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more fluid membrane.

DLS is used to determine the size distribution and homogeneity of the prepared proteoliposomes.[13][14][15][16][17]

Materials:

  • Proteoliposome suspension.

  • Dynamic Light Scattering instrument.

Method:

  • Sample Preparation:

    • Dilute the proteoliposome suspension in the reconstitution buffer to an appropriate concentration to avoid multiple scattering effects.

    • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates.

  • Measurement:

    • Place the sample in a clean cuvette and insert it into the DLS instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions.

  • Data Analysis:

    • The instrument's software will provide the size distribution profile, average hydrodynamic diameter (Z-average), and polydispersity index (PDI). A low PDI value (typically < 0.2) indicates a monodisperse and homogeneous sample.

Cryo-EM allows for the direct visualization of the morphology of the proteoliposomes and the incorporated proteins.[18][19][20][21][22]

Materials:

  • Proteoliposome suspension.

  • Cryo-EM grid.

  • Vitrification apparatus (e.g., Vitrobot).

  • Cryo-electron microscope.

Method:

  • Grid Preparation:

    • Apply a small volume (3-4 µL) of the proteoliposome suspension to a glow-discharged cryo-EM grid.

    • Blot the excess liquid to create a thin film.

    • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification apparatus.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at a low electron dose to minimize radiation damage.

  • Analysis:

    • Analyze the images to observe the size, shape, and lamellarity of the proteoliposomes.

    • If the incorporated protein is large enough, it may be possible to visualize individual protein particles embedded in the membrane.

Mandatory Visualizations

experimental_workflow cluster_liposome_prep Protocol 1: Liposome Preparation cluster_reconstitution Protocol 2: Protein Reconstitution cluster_characterization Protocol 3: Characterization LipidDissolution 1. Dissolve Lipids in Organic Solvent FilmFormation 2. Form Thin Lipid Film (Rotary Evaporation) LipidDissolution->FilmFormation Hydration 3. Hydrate Film to form MLVs FilmFormation->Hydration Extrusion 4. Extrude to form LUVs Hydration->Extrusion DetergentSat 1. Saturate Liposomes with Detergent Extrusion->DetergentSat ProteinAdd 2. Add Detergent-Solubilized Protein DetergentSat->ProteinAdd DetergentRemoval 3. Remove Detergent (Bio-Beads/Dialysis) ProteinAdd->DetergentRemoval Purification 4. Purify Proteoliposomes (Ultracentrifugation) DetergentRemoval->Purification Fluidity Membrane Fluidity (Laurdan GP) Purification->Fluidity DLS Size and Homogeneity (DLS) Purification->DLS CryoEM Morphology (Cryo-EM) Purification->CryoEM

Caption: Experimental workflow for the in vitro reconstitution and characterization of this compound-containing membranes.

signaling_pathway_placeholder This compound Digalactosyl- diacylglycerol (this compound) MembraneProperties Membrane Physical Properties This compound->MembraneProperties influences Fluidity Fluidity MembraneProperties->Fluidity Curvature Curvature Stress MembraneProperties->Curvature ProteinFunction Membrane Protein Function Fluidity->ProteinFunction modulates Curvature->ProteinFunction modulates EnzymaticActivity Enzymatic Activity ProteinFunction->EnzymaticActivity ConformationalStability Conformational Stability ProteinFunction->ConformationalStability

Caption: Logical relationship of this compound's influence on membrane properties and protein function.

References

Studying the Phase Behavior of Digalactosyldiacylglycerol (DGDG) with Differential Scanning Calorimetry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a crucial galactolipid found predominantly in the thylakoid membranes of chloroplasts, playing a vital role in photosynthesis.[1][2] Beyond its structural role in photosynthetic membranes, this compound is gaining attention in drug development for its potential as a bilayer-forming lipid in drug delivery systems.[3] The physical state, or phase, of the lipid bilayer is a critical determinant of membrane function and the stability and release characteristics of liposomal drug formulations. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermotropic phase behavior of lipids like this compound.[4][5] DSC measures the heat flow associated with thermal transitions in a material as a function of temperature, providing valuable information on phase transition temperatures (Tm) and the enthalpy (ΔH) of these transitions.[6][7] This application note provides a detailed protocol for studying the phase behavior of this compound using DSC and presents data on its thermal characteristics.

Principle of this compound Phase Transitions

This compound, like other membrane lipids, exhibits thermotropic polymorphism, meaning it can exist in different physical states depending on the temperature. The primary phase transition for many lipids is the gel-to-liquid crystalline (Lβ to Lα) transition. Below the transition temperature (Tm), the acyl chains of the lipid are in a tightly packed, ordered gel phase. As the temperature increases to the Tm, the acyl chains "melt" and transition to a disordered, fluid liquid-crystalline phase.[8] this compound is known to be a lamellar phase-forming lipid, meaning it tends to form bilayer sheets.[1] The specific phase behavior of this compound is highly dependent on its fatty acid composition, the degree of hydration, and the presence of other lipids or molecules in the membrane.[9]

Experimental Protocol: DSC Analysis of this compound Liposomes

This protocol outlines the steps for preparing this compound liposomes and analyzing their phase behavior using DSC.

Materials:

  • Digalactosyldiacylglycerol (this compound) of desired fatty acid composition (natural or synthetic)

  • Organic solvent (e.g., chloroform/methanol 2:1 v/v)

  • Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DSC instrument and sample pans (aluminum or gold)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of this compound in an organic solvent in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.

    • Further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours to remove any residual solvent.

  • Hydration and Liposome (B1194612) Formation:

    • Hydrate the dry lipid film with a known volume of the desired buffer solution by vortexing or gentle agitation. The hydration should be performed at a temperature above the expected phase transition temperature of the this compound.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Liposome Extrusion (Optional but Recommended):

    • To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, subject the MLV suspension to extrusion.

    • Pass the lipid suspension multiple times (e.g., 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the Tm.

  • DSC Sample Preparation:

    • Accurately transfer a known volume of the liposome suspension into a DSC sample pan.

    • Prepare a reference pan containing the same volume of the buffer solution used for hydration.

    • Hermetically seal both the sample and reference pans.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected transition temperature.

    • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min). A slower scan rate generally provides better resolution of transitions.

    • Record the heat flow as a function of temperature.

    • It is recommended to perform at least two heating and cooling cycles to check for the reversibility of the transitions.

Data Analysis and Presentation

The output from a DSC experiment is a thermogram, which plots heat flow versus temperature. Phase transitions appear as peaks on this plot.

  • Transition Temperature (Tm): The temperature at the peak of the endotherm (for heating scans) is taken as the main phase transition temperature.

  • Enthalpy of Transition (ΔH): The area under the transition peak corresponds to the enthalpy of the transition. This value is calculated by integrating the peak and is usually expressed in kcal/mol or J/g.

The quantitative data obtained from the DSC analysis should be summarized in a table for clear comparison.

Table 1: Thermotropic Parameters of this compound from Ulva lactuca (Winter Sample)

TransitionOnset Temperature (°C)Peak Temperature (Tmax) (°C)Enthalpy (ΔH) (J/g)
Low-Temperature Transition-40.2-36.0Data not available
High-Temperature Transition50.556.0Data not available

Note: The thermogram for this compound from Ulva lactuca shows a complex profile, and the enthalpy values were not explicitly provided in the source material. The values presented are representative of the observed transitions.[9]

Table 2: Thermotropic Parameters of Synthetic Saturated 1,2-di-O-acyl-3-O-(β-D-galactopyranosyl)-sn-glycerols

Transition TypeDescriptionTemperature Range (°C)Enthalpy (ΔH)
Chain-melting (Lβ/Lα)Moderately energetic transition from gel to liquid-crystalline phase.Lower temperature rangeSpecific values depend on acyl chain length
Bilayer/Non-bilayerWeakly energetic transition.Higher temperature rangeSpecific values depend on acyl chain length

Note: Specific quantitative data for Tm and ΔH for synthetic this compound were not available in the reviewed literature. The table provides a qualitative description of the observed transitions.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Lipid_Film 1. Lipid Film Formation (this compound in organic solvent) Hydration 2. Hydration with Buffer (Formation of MLVs) Lipid_Film->Hydration Extrusion 3. Liposome Extrusion (Formation of LUVs) Hydration->Extrusion Sample_Loading 4. DSC Sample Loading (Sample and Reference Pans) Extrusion->Sample_Loading Measurement 5. DSC Measurement (Heating/Cooling Cycles) Sample_Loading->Measurement Thermogram 6. Obtain Thermogram (Heat Flow vs. Temperature) Measurement->Thermogram Parameters 7. Determine Parameters (Tm and ΔH) Thermogram->Parameters

Caption: Experimental workflow for DSC analysis of this compound.

DGDG_Phase_Transition Gel_Phase Gel Phase (Lβ) Ordered Acyl Chains Liquid_Crystalline_Phase Liquid Crystalline Phase (Lα) Disordered Acyl Chains Gel_Phase->Liquid_Crystalline_Phase Heating (Endothermic Transition at Tm) ΔH > 0 Liquid_Crystalline_Phase->Gel_Phase Cooling (Exothermic Transition)

Caption: Thermotropic phase transition of this compound from gel to liquid crystalline state.

Factors Influencing this compound Phase Behavior

Several factors can significantly influence the thermotropic properties of this compound, which can be investigated using DSC:

  • Fatty Acid Composition: The length and degree of unsaturation of the fatty acyl chains have a profound effect on the Tm. Longer, more saturated chains generally lead to a higher Tm due to stronger van der Waals interactions. The complex thermograms observed for this compound from natural sources reflect the heterogeneity of its fatty acid composition.[9]

  • Hydration: The amount of water associated with the lipid headgroups can affect the phase transition. Changes in hydration can alter the packing of the lipid molecules and shift the Tm.

  • Presence of Other Molecules: In biological membranes and drug delivery systems, this compound is often mixed with other lipids (like MGDG), sterols (like cholesterol), or encapsulated drugs. These components can interact with this compound and alter its phase behavior, leading to shifts in Tm, broadening of the transition peak, or the appearance of new phases. For instance, the ratio of MGDG to this compound is critical for the stability of the lamellar phase in chloroplast membranes.[10]

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the phase behavior of this compound. By providing quantitative data on transition temperatures and enthalpies, DSC enables researchers to understand how factors like fatty acid composition and the presence of other molecules influence the physical state of this compound-containing membranes. This knowledge is fundamental for elucidating the role of this compound in biological processes and for the rational design of stable and effective lipid-based drug delivery systems. The detailed protocol provided herein offers a robust framework for conducting such studies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing DGDG Extraction Efficiency from Algae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digalactosyldiacylglycerol (DGDG) extraction from algae. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, enabling you to optimize your extraction protocols and overcome common experimental hurdles.

Troubleshooting Guides

This section addresses specific problems that may arise during the this compound extraction process.

Issue 1: Low this compound Yield

Question: My this compound yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low this compound yield can stem from several factors, from initial biomass quality to the final extraction steps. Here’s a systematic approach to troubleshooting:

  • Cell Disruption Inefficiency: The rigid cell walls of many microalgae species can prevent efficient solvent penetration.[1]

    • Solution: Employ a robust cell disruption method prior to solvent extraction. Mechanical methods like bead milling, high-pressure homogenization, or ultrasonication are often effective.[2][3] For some species, enzymatic lysis or microwave-assisted extraction can also be beneficial.[2] The choice of method can be species-dependent.[2]

  • Inappropriate Solvent System: The polarity of the extraction solvent is critical for selectively extracting glycolipids like this compound.

    • Solution: A common and effective method for total lipid extraction, including this compound, is the Bligh and Dyer method, which uses a chloroform (B151607):methanol (B129727):water solvent system.[4][5] Modifications to the ratios may be necessary depending on the algal species and its water content. For instance, a higher proportion of a polar solvent like methanol might be beneficial. Some studies have shown that a mixture of dichloromethane/methanol can also be effective.[5]

  • Suboptimal Extraction Conditions: Temperature and extraction time significantly influence efficiency.

    • Solution: Optimize extraction time and temperature. While higher temperatures can increase extraction rates, they may also lead to the degradation of sensitive lipids like this compound. Performing extractions on ice can help mitigate degradation. Repeated extractions of the biomass pellet will ensure a more exhaustive recovery.

  • Presence of Water: Excess water in the biomass can hinder the efficiency of non-polar solvents.[6][7]

    • Solution: While some methods are adapted for wet biomass, starting with lyophilized (freeze-dried) algae is often preferable to minimize the interference of water.[6] If using wet biomass, solvent systems like ethanol (B145695) have shown promise.[6][7]

Issue 2: Co-extraction of Contaminants

Question: My this compound extract is contaminated with pigments (e.g., chlorophyll) and other lipids. How can I improve the purity of my extract?

Answer: Co-extraction of pigments and neutral lipids is a common challenge. A multi-step approach is often necessary for purification.

  • Initial Extraction:

    • Solution: Use a polar solvent system like acetone (B3395972) as a first step to remove a significant portion of pigments. Follow this with a more comprehensive lipid extraction using a chloroform:methanol mixture.

  • Chromatographic Purification:

    • Solution: Column chromatography is a standard method for separating different lipid classes.

      • Silica (B1680970) Gel Chromatography: A silica gel column can effectively separate lipids based on their polarity. Elute first with a non-polar solvent like chloroform or acetone to remove neutral lipids and pigments. Then, increase the polarity by adding methanol to the mobile phase to elute glycolipids like this compound.

      • Solid-Phase Extraction (SPE): SPE cartridges with a silica stationary phase offer a faster alternative to traditional column chromatography for sample cleanup and fractionation.

Issue 3: this compound Degradation

Question: I suspect my this compound is degrading during the extraction process. What are the signs and how can I prevent it?

Answer: this compound, being an ester-containing lipid, is susceptible to hydrolysis.

  • Signs of Degradation: The presence of free fatty acids or lysoglycolipids in your final extract, often detectable by thin-layer chromatography (TLC) or mass spectrometry, can indicate degradation.

  • Prevention:

    • Temperature Control: Keep samples cold throughout the extraction process. Use pre-chilled solvents and perform extractions on ice.

    • Solvent Purity: Use high-purity solvents to avoid contaminants that could catalyze degradation.

    • Minimize Water: As mentioned, water can contribute to hydrolysis. Using dried biomass is recommended.

    • Inert Atmosphere: For highly sensitive samples, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

    • Prompt Analysis: Analyze or properly store the extracted lipids as quickly as possible. For storage, use a solvent like chloroform/methanol and keep at -20°C or -80°C.[4][8]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for this compound extraction?

A1: The Folch and Bligh & Dyer methods, both utilizing a chloroform and methanol mixture, are widely recognized as effective for total lipid extraction, including this compound.[4][5][8][9] The Bligh and Dyer method, which incorporates water, is particularly useful for partitioning the extract into distinct aqueous and organic phases.[4][5] The optimal ratio of chloroform:methanol:water may need to be adjusted based on the specific algal species and whether the starting material is wet or dry. For wet biomass, ethanol has been explored as a greener and effective alternative.[6][7]

Q2: Do I need to dry my algal biomass before extraction?

A2: While some protocols are adapted for wet biomass, drying the algae (preferably by freeze-drying) is highly recommended.[6] The presence of water can reduce the efficiency of many organic solvents and may promote the enzymatic or chemical degradation of lipids.[6][7] Lipid extraction from dried biomass is often more efficient and reproducible.[10]

Q3: What is the most critical step for improving this compound extraction efficiency?

A3: Effective cell disruption is arguably the most critical step.[1] The robust cell wall of many microalgae presents a significant barrier to solvent penetration.[1] Without thorough cell lysis, even the most optimal solvent system will result in low yields. Investing in an effective cell disruption technique, such as bead milling or high-pressure homogenization, will have a substantial impact on your extraction efficiency.

Q4: How can I quantify the amount of this compound in my extract?

A4: After purification, this compound can be quantified using several methods:

  • Thin-Layer Chromatography (TLC): By running the sample on a TLC plate alongside a known standard of this compound, you can visually estimate the quantity. Densitometry can be used for more precise quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is a highly accurate method for quantifying this compound.

  • Gas Chromatography (GC): The fatty acids within this compound can be transesterified to fatty acid methyl esters (FAMEs) and then quantified by GC. This provides information about the fatty acid composition of your this compound.

Q5: Are there greener alternatives to traditional solvents like chloroform?

A5: Yes, research into "green" solvents is ongoing. Ethanol is a promising and more environmentally friendly alternative that has been shown to be effective for lipid extraction from wet algae.[6][7] Other green solvents that have been investigated include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).[11] Supercritical fluid extraction (SFE) using carbon dioxide is another green technique, though it may require optimization for polar lipids like this compound.[9]

Data Presentation

Table 1: Comparison of Solvent Systems for Total Lipid Extraction from Chlorella vulgaris

Solvent SystemGravimetric Recovery (wt%)Reference
Methanol13%[12]
Bligh & Dyer (Chloroform:Methanol)12%[12]
Ethanol8%[12]
Chloroform5%[12]
Acetonitrile3%[12]
Hexane1.2%[12]

Table 2: Effect of Water Treatment on Lipid Extraction Efficiency in Phaeodactylum tricornutum

Solvent SystemTreatmentIncrease in Total Lipid ExtractedReference
AcetoneVortex - 30s6.49%[5]
Chloroform/MethanolVortex - 30s12.20%[5]
Chloroform/Methanol/WaterVortex - 30s22.96%[5]
Dichloromethane/MethanolVortex - 30s7.73%[5]
AcetoneUltrasonic - 30s8.13%[5]
Chloroform/MethanolUltrasonic - 30s27.45%[5]
Chloroform/Methanol/WaterUltrasonic - 30s19.48%[5]
Dichloromethane/MethanolUltrasonic - 30s18.97%[5]

Experimental Protocols

Protocol 1: Modified Bligh & Dyer Method for this compound Extraction

This protocol is a widely used method for the extraction of total lipids from algal biomass.

  • Preparation of Biomass: Start with 1 gram of lyophilized (freeze-dried) algal biomass. If using wet biomass, determine the dry weight equivalent.

  • Cell Disruption: Resuspend the biomass in a small volume of water. Disrupt the cells using a method of choice (e.g., bead beater with 0.5 mm glass beads for 3 cycles of 3 minutes).

  • Solvent Addition: To the homogenized biomass, add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:water.

  • Extraction: Agitate the mixture vigorously for 2-4 hours at 4°C.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final biphasic ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water. Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Re-extraction: Re-extract the upper aqueous phase and the cell debris pellet with 2 volumes of chloroform. Centrifuge and collect the lower phase again.

  • Drying: Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C until further analysis.

Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)

This protocol is for the fractionation of the total lipid extract to isolate the glycolipid fraction containing this compound.

  • SPE Cartridge Activation: Activate a silica-based SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of chloroform.

  • Sample Loading: Dissolve the dried total lipid extract in a minimal volume of chloroform (e.g., 200 µL) and load it onto the activated SPE cartridge.

  • Elution of Neutral Lipids and Pigments: Elute the neutral lipids and pigments by washing the cartridge with 10 mL of chloroform. Collect this fraction separately if desired.

  • Elution of Glycolipids: Elute the glycolipid fraction, which includes this compound, by washing the cartridge with 10 mL of acetone.

  • Elution of Phospholipids: Elute the phospholipid fraction by washing the cartridge with 10 mL of methanol.

  • Drying and Storage: Dry the collected acetone fraction (containing this compound) under a stream of nitrogen gas. Store the purified fraction at -20°C or -80°C.

Visualizations

DGDG_Extraction_Workflow cluster_start Biomass Preparation cluster_extraction Solvent Extraction cluster_purification Purification cluster_analysis Analysis Start Algal Biomass Disruption Cell Disruption (e.g., Bead Milling) Start->Disruption Extraction Add Chloroform:Methanol:Water (Bligh & Dyer) Disruption->Extraction PhaseSeparation Phase Separation (Centrifugation) Extraction->PhaseSeparation CollectOrganic Collect Organic Phase (Contains Total Lipids) PhaseSeparation->CollectOrganic DryExtract Dry Total Lipid Extract CollectOrganic->DryExtract SPE Solid-Phase Extraction (SPE) on Silica Column DryExtract->SPE EluteNL Elute Neutral Lipids & Pigments (Chloroform) SPE->EluteNL Fraction 1 EluteGL Elute Glycolipids (this compound) (Acetone) SPE->EluteGL Fraction 2 ElutePL Elute Phospholipids (Methanol) SPE->ElutePL Fraction 3 FinalProduct Purified this compound EluteGL->FinalProduct Quantification Quantification (e.g., HPLC-MS) FinalProduct->Quantification

Caption: Workflow for this compound extraction and purification from algae.

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Inefficient Cell Disruption Problem->Cause1 Cause2 Suboptimal Solvent System Problem->Cause2 Cause3 Presence of Excess Water Problem->Cause3 Cause4 Lipid Degradation Problem->Cause4 Solution1 Implement Mechanical/ Enzymatic Lysis Cause1->Solution1 Solution2 Optimize Solvent Ratios (e.g., Chloroform:Methanol) Cause2->Solution2 Solution3 Use Lyophilized (Freeze-Dried) Biomass Cause3->Solution3 Solution4 Extract at Low Temp. Use Pure Solvents Cause4->Solution4

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Overcoming DGDG Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges of Digalactosyldiacylglycerol (DGDG) degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: Digalactosyldiacylglycerol (this compound) is a crucial glycolipid found predominantly in the thylakoid membranes of chloroplasts. Its integrity is vital for maintaining the structural and functional aspects of these membranes. Degradation of this compound during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results, impacting research in areas such as photosynthesis, plant stress physiology, and lipidomics.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: this compound degradation is primarily caused by three factors:

  • Enzymatic Activity: Endogenous lipases and galactolipases present in the sample can hydrolyze this compound.

  • pH Extremes: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic and ester bonds in the this compound molecule.

  • Elevated Temperatures: High temperatures can accelerate both enzymatic and non-enzymatic degradation of this compound.

Q3: How can I minimize enzymatic degradation of this compound?

A3: To minimize enzymatic degradation, it is crucial to inhibit endogenous enzyme activity immediately upon sample collection. This can be achieved by:

  • Rapid Freezing: Immediately freeze samples in liquid nitrogen after collection and store them at -80°C.[1]

  • Solvent Quenching: Homogenize the sample in a pre-chilled solvent mixture, such as isopropanol (B130326) or a chloroform (B151607)/methanol (B129727) mix, to denature enzymes.

  • Heat Inactivation: For some sample types, a brief heat treatment at high temperatures (e.g., boiling isopropanol) can effectively inactivate enzymes. However, prolonged heating should be avoided.

Q4: What is the optimal pH range for maintaining this compound stability?

A4: While specific studies on a wide range of pH for this compound are limited, related studies on other glycosidic and ester-containing molecules suggest that a slightly acidic to neutral pH is generally optimal for stability. For instance, a pH of around 3.2 has been shown to protect glucose from degradation during heat sterilization and storage.[2][3] Extreme pH levels, both acidic (pH < 4) and alkaline (pH > 8), should be avoided as they can catalyze hydrolysis.[4][5] For enzymatic degradation by certain galactolipases, a pH of 6.5 has been shown to be optimal for their activity, so avoiding this specific pH during extraction from sources containing such enzymes is advisable.

Q5: What are the best practices for storing this compound samples and extracts?

A5: For long-term stability, this compound and lipid extracts containing this compound should be stored at low temperatures, preferably at -80°C, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] For short-term storage (up to one month), -20°C is acceptable.[1] It is also recommended to store extracts in amber glass vials to protect them from light, which can also contribute to degradation.

Troubleshooting Guide

Problem: I am observing low this compound recovery in my lipid extracts.

Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Verify Enzyme Inactivation: Ensure your enzyme inactivation step (e.g., rapid freezing, solvent quenching, or heat shock) is performed immediately upon sample harvesting. 2. Optimize Inactivation: For plant tissues, consider boiling in isopropanol for a few minutes to rapidly denature lipolytic enzymes. 3. Use Protease Inhibitors: While not specific for lipases, a general protease inhibitor cocktail may help reduce overall enzymatic activity.
Inefficient Extraction 1. Check Solvent Polarity: this compound is a polar lipid. Ensure your extraction solvent system has a polar component (e.g., methanol or ethanol) in addition to a non-polar component (e.g., chloroform or hexane) for efficient extraction. A common and effective mixture is chloroform:methanol (2:1, v/v). 2. Improve Homogenization: Ensure thorough homogenization of the sample to break cell walls and allow for complete lipid extraction. Bead beating or sonication can be effective.
Non-Enzymatic Hydrolysis 1. Monitor pH: Check the pH of your extraction buffers. Avoid strongly acidic or alkaline conditions. If necessary, buffer your extraction solvent to a slightly acidic or neutral pH. 2. Control Temperature: Perform all extraction steps on ice or at 4°C to minimize thermal degradation.
Oxidation 1. Work Under Inert Gas: If possible, perform extraction and solvent evaporation steps under a stream of nitrogen or argon. 2. Add Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.

Problem: I am seeing unexpected peaks in my chromatogram that may be this compound degradation products.

Possible Cause Troubleshooting Steps
Hydrolysis 1. Identify Degradation Products: The primary hydrolysis products of this compound are digalactosylmonoacylglycerol (DGMG) and free fatty acids. Look for peaks corresponding to the mass of these compounds in your mass spectrometry data. 2. Review Extraction Protocol: Re-evaluate your sample preparation protocol for potential exposure to extreme pH or high temperatures.
Oxidation 1. Check for Oxidized Species: Oxidized this compound will have a higher mass than the parent molecule. Look for masses corresponding to the addition of one or more oxygen atoms. 2. Improve Storage and Handling: Ensure samples and extracts are stored under an inert atmosphere and protected from light. Use freshly opened, high-purity solvents to minimize exposure to peroxides.

Quantitative Data Summary

While extensive quantitative data on this compound degradation is limited, the following table summarizes the optimal conditions for the activity of a known this compound-degrading enzyme. This information is critical for designing sample preparation protocols that avoid conditions favorable for enzymatic degradation.

Parameter Condition Effect on Galactolipase Activity Reference
pH 6.5Maximum Activity
Temperature 37°CMaximum Activity
Temperature > 40°CRapid decrease in activity

Experimental Protocols

Protocol 1: Lipid Extraction with Enzyme Inactivation by Hot Isopropanol

This protocol is designed to minimize enzymatic degradation of this compound from plant tissues.

Materials:

  • Fresh plant tissue

  • Isopropanol (pre-heated to 75°C)

  • Chloroform

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

  • Amber glass vials

Procedure:

  • Weigh 1 g of fresh plant tissue and immediately place it in a glass homogenizer with 10 mL of pre-heated isopropanol (75°C).

  • Homogenize the tissue for 2-3 minutes to inactivate enzymes.

  • Add 20 mL of chloroform and continue to homogenize for another 2 minutes.

  • Filter the homogenate through a glass wool plug into a clean glass tube.

  • Add 8 mL of 0.9% NaCl solution to the filtrate, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 35°C.

  • Resuspend the lipid extract in a known volume of chloroform:methanol (2:1, v/v) and store at -80°C in an amber glass vial.

Visualizing this compound Degradation Pathways and Prevention

The following diagrams illustrate the key factors leading to this compound degradation and the preventative measures that can be taken during sample preparation.

DGDG_Degradation_Pathway cluster_causes Causes This compound This compound Degradation Degradation This compound->Degradation Hydrolysis DGMG DGMG (Digalactosylmonoacylglycerol) Degradation->DGMG FFA Free Fatty Acids Degradation->FFA Enzymes Enzymatic Activity (Lipases, Galactolipases) Enzymes->Degradation pH Extreme pH (Acidic or Alkaline) pH->Degradation Temp High Temperature Temp->Degradation

Caption: Primary pathway of this compound degradation via hydrolysis.

DGDG_Prevention_Workflow cluster_critical Critical Control Points Start Sample Collection Enzyme_Inactivation Immediate Enzyme Inactivation (e.g., Liquid N2, Hot Isopropanol) Start->Enzyme_Inactivation Homogenization Homogenization (Cold, Buffered Solvent) Enzyme_Inactivation->Homogenization Extraction Lipid Extraction (e.g., Chloroform:Methanol) Homogenization->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Evaporation Solvent Evaporation (Low Temp, Inert Gas) Phase_Separation->Evaporation Storage Storage (-80°C, Amber Vial, Inert Gas) Evaporation->Storage Analysis Analysis (LC-MS, etc.) Storage->Analysis

References

Technical Support Center: Troubleshooting DGDG Separation in TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of Digalactosyldiacylglycerol (DGDG) using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound and MGDG spots are not well separated or are appearing as a single spot. What should I do?

A1: Poor separation between this compound (Digalactosyldiacylglycerol) and MGDG (Monogalactosyldiacylglycerol) is a common issue. Here’s a step-by-step guide to improve resolution:

  • Optimize the Solvent System: The polarity of the mobile phase is critical for separating this compound and MGDG. A solvent system that is too polar will cause both spots to move too far up the plate with little separation, while a non-polar system will result in spots remaining near the origin.

    • Recommendation: Start with a well-documented solvent system for plant polar lipids. A common and effective system is chloroform (B151607):methanol (B129727):acetic acid:water (85:20:10:4, v/v/v/v) .[1] Another reported system for good resolution of this compound and MGDG is chloroform–methanol–10% acetic acid 16:4:0.4 (v/v) .[2]

    • Troubleshooting: If separation is still poor, systematically adjust the ratio of the polar component (e.g., methanol or acetic acid). A slight decrease in polarity may improve the separation of these closely related glycolipids.

  • Ensure Proper TLC Plate Activation: Inactive plates can lead to diffuse spots and poor separation.

    • Protocol: Activate the silica (B1680970) gel plate by heating it in an oven at 110-120°C for 60-90 minutes before use to remove adsorbed water.[3]

  • Control the Chamber Saturation: An unsaturated TLC chamber can lead to inconsistent solvent migration and poor separation.

    • Procedure: Line the TLC tank with filter paper saturated with the mobile phase and allow the chamber to equilibrate for at least 15-30 minutes before placing the plate inside. This ensures a vapor-saturated environment.

  • Check Sample Application: Overloading the sample is a frequent cause of poor resolution.

    • Technique: Apply the sample as a small, concentrated spot or a narrow band. If you need to apply a larger volume, do it in several small applications, allowing the solvent to dry completely between each application.

Q2: The this compound spot is streaking up the TLC plate. What is causing this?

A2: Streaking can obscure separation and make quantification difficult. Here are the primary causes and their solutions:

  • Sample Overload: Applying too much sample can saturate the stationary phase, leading to streaking.

    • Solution: Dilute your sample and apply a smaller volume to the plate.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is too polar for the mobile phase, it can cause the initial spot to spread and streak as the mobile phase moves up the plate.

    • Solution: Dissolve the lipid extract in a solvent of low polarity, such as chloroform or a chloroform/methanol mixture.

  • Acidic or Basic Nature of the Compound: this compound itself is neutral, but impurities in the extract could be acidic or basic, interacting with the silica gel and causing streaking.

    • Solution: Consider a pre-purification step for your lipid extract if it is crude. Adding a small amount of acid (e.g., acetic acid) or base (e.g., ammonia) to the mobile phase can sometimes mitigate this issue, depending on the nature of the impurities.[4]

Q3: The Rf value of my this compound spot is inconsistent between experiments. How can I ensure reproducibility?

A3: Inconsistent Retention Factor (Rf) values are a common frustration in TLC. Several factors can contribute to this variability:

  • Chamber Saturation: As mentioned before, an unequilibrated chamber is a major source of irreproducibility. Always ensure the chamber is fully saturated.

  • Temperature Fluctuations: Temperature can affect solvent viscosity and vapor pressure, leading to changes in migration rates.

    • Solution: Perform your TLC experiments in a temperature-controlled environment.

  • Changes in Mobile Phase Composition: Even small variations in the solvent mixture can significantly alter Rf values.

    • Solution: Prepare the mobile phase fresh for each experiment and measure the solvent volumes accurately.

  • Variable Plate Quality: The activity level of the silica gel can vary between plates and batches.

    • Solution: Use plates from the same manufacturer and batch for a series of related experiments. Always activate the plates consistently.

Q4: I can't see the this compound spot after developing the plate. What should I do?

A4: Visualization of colorless compounds like this compound requires a staining or visualization agent. If you are not seeing a spot, consider the following:

  • Insufficient Sample Concentration: The amount of this compound in your sample may be below the detection limit of your visualization method.

    • Solution: Concentrate your sample or apply a larger volume (spotting multiple times in the same location).

  • Incorrect Visualization Technique: Not all visualization reagents are suitable for glycolipids.

    • Recommended Visualization for Glycolipids:

      • α-Naphthol-Sulfuric Acid: This reagent is specific for glycolipids, producing pink-purple spots, while other lipids appear yellow.[1]

      • Orcinol-Sulfuric Acid: This is another effective reagent for visualizing sugars, producing pink-violet spots.[4]

      • General Lipid Stains: Iodine vapor (non-destructive, produces yellowish-brown spots), or charring with sulfuric acid (destructive, produces brown-black spots) are also effective for visualizing this compound.[1][2]

  • Destructive vs. Non-destructive Visualization: Be aware of whether your chosen method is destructive. If you plan to scrape the spot for further analysis, you must use a non-destructive method like iodine vapor or a primuline (B81338) spray viewed under UV light.[5]

Data Presentation: Solvent Systems and Rf Values for this compound Separation

The choice of solvent system directly impacts the separation of this compound from other lipids. Below is a table summarizing common solvent systems and reported Rf values for this compound and the closely migrating MGDG.

Solvent System (v/v/v/v)This compound Rf ValueMGDG Rf ValueNotesReference
Chloroform:Methanol:10% Acetic Acid (16:4:0.4)~0.48~0.80Provides good separation between this compound and MGDG.[2]
Acetone:Toluene:Water (91:30:8)Not specifiedNot specifiedA common system for separating polar plant lipids.[6]
Chloroform:Methanol:Ammonia (60:35:5)Not specifiedNot specifiedAnother option for the separation of glycoglycerolipids.[4]
Chloroform:Methanol:Acetic Acid:Water (85:20:10:4)Not specifiedNot specifiedRecommended when TGDG is present and co-elutes with other lipids in the acetone:toluene:water system.[1]

Note: Rf values are relative and can vary based on experimental conditions such as temperature, humidity, and plate type.

Experimental Protocols

Detailed Protocol for One-Dimensional TLC of this compound

This protocol outlines the key steps for the separation and visualization of this compound from a plant lipid extract.

1. Materials:

  • Silica gel 60 TLC plates (20x20 cm)

  • TLC development tank with a lid

  • Filter paper

  • Micropipettes or capillary tubes for sample application

  • Lipid extract dissolved in chloroform or chloroform:methanol (2:1, v/v)

  • Mobile Phase: e.g., Chloroform:Methanol:10% Acetic Acid (16:4:0.4, v/v/v)

  • Visualization reagent: e.g., α-Naphthol solution (2.4% w/v α-naphthol in 10% v/v sulfuric acid and 80% v/v ethanol)[7]

  • Oven or hot plate for plate activation and visualization

2. Plate Preparation and Activation:

  • If required by the specific protocol, pre-wash the TLC plate by developing it in a polar solvent like methanol to remove impurities.

  • Activate the silica gel plate by heating it in an oven at 120°C for 1.5-2.5 hours.[3] Allow the plate to cool to room temperature in a desiccator before use.

  • Using a pencil, gently draw a faint origin line about 1.5-2 cm from the bottom of the plate.

3. Chamber Preparation:

  • Pour the prepared mobile phase into the TLC tank to a depth of about 0.5-1 cm.

  • Line the inside of the tank with a piece of filter paper, ensuring it is saturated with the mobile phase.

  • Close the tank with the lid and let it equilibrate for at least 30 minutes to ensure the atmosphere inside is saturated with solvent vapors.

4. Sample Application:

  • Using a micropipette or capillary tube, carefully spot the lipid extract onto the origin line. Keep the spot as small as possible (2-3 mm in diameter).

  • For quantitative analysis, apply a known volume of a this compound standard in an adjacent lane.

  • Allow the solvent from the applied spot to completely evaporate before proceeding.

5. Chromatogram Development:

  • Carefully place the TLC plate into the equilibrated developing tank, ensuring the origin line is above the level of the mobile phase.

  • Close the tank and allow the solvent front to ascend the plate.

  • Remove the plate when the solvent front is about 1-2 cm from the top edge of the plate.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

6. Visualization:

  • Spray the dried plate evenly with the α-naphthol visualization reagent in a fume hood.

  • Heat the plate at 120°C for 3-5 minutes, or until pink-purple spots (indicative of glycolipids) appear against a yellow background.[7]

  • Alternatively, for non-destructive visualization, place the dried plate in a sealed chamber containing a few crystals of iodine until yellowish-brown spots appear.[1]

  • Circle the visualized spots with a pencil immediately, as the color from some stains (especially iodine) can fade over time.

7. Analysis:

  • Calculate the Rf value for the this compound spot and any standards using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • For quantitative analysis, the spots can be scraped from the plate (if a non-destructive visualization method was used) and the lipid can be eluted for further analysis, such as gas chromatography.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis plate_prep Plate Preparation & Activation chamber_prep Chamber Saturation plate_prep->chamber_prep sample_prep Sample Application chamber_prep->sample_prep development Chromatogram Development sample_prep->development visualization Visualization development->visualization analysis Rf Calculation & Quantification visualization->analysis

Caption: A general workflow for performing Thin-Layer Chromatography.

Troubleshooting_DGDG_Separation cluster_causes Potential Causes cluster_solutions Solutions start Poor this compound Separation solvent Incorrect Solvent Polarity start->solvent plate Inactive TLC Plate start->plate chamber Unsaturated Chamber start->chamber overload Sample Overloading start->overload adjust_solvent Adjust Solvent Ratios solvent->adjust_solvent activate_plate Heat Activate Plate (120°C) plate->activate_plate saturate_chamber Equilibrate with Saturated Filter Paper chamber->saturate_chamber dilute_sample Dilute and Re-spot Sample overload->dilute_sample

Caption: A troubleshooting guide for poor this compound separation in TLC.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for DGDG Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize mass spectrometry (MS) parameters for the detection of Digalactosyldiacylglycerol (DGDG).

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis by mass spectrometry.

Problem: Low or No this compound Signal Intensity

A common issue in mass spectrometry is poor signal intensity, which can hinder the detection and quantification of target compounds.[1][2] If you are experiencing weak or undetectable this compound peaks, consider the following troubleshooting steps.

Possible Cause Suggested Solution
Suboptimal Ionization Mode This compound can be detected in both positive and negative ion modes. For positive ion mode, look for adducts such as [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[3][4][5] In negative ion mode, deprotonated molecules [M-H]⁻ are typically observed. The choice between positive and negative mode can depend on the sample matrix and the specific this compound species. It is recommended to test both modes to determine which provides better sensitivity for your sample.[6][7][8][9][10]
Inappropriate Sample Concentration Ensure your sample is appropriately concentrated. If the concentration is too low, the signal may be below the instrument's detection limit. Conversely, excessively high concentrations can lead to ion suppression, where the presence of high-abundance molecules inhibits the ionization of the target analyte.[2]
Inefficient Ionization The choice of ionization technique can significantly impact signal intensity. Electrospray ionization (ESI) is commonly used for glycolipid analysis.[11][12] Experiment with different ESI source parameters to optimize ionization efficiency.[2]
Instrument Tuning and Calibration Regular tuning and calibration of the mass spectrometer are crucial for optimal performance. Verify that the instrument is properly tuned and calibrated for the mass range of interest for this compound.[2]
Gas Flow Rates Nebulizer and drying gas flow rates in the ESI source are critical for efficient desolvation and ion formation. Optimize these gas flows for your specific solvent composition and flow rate.[13]

Problem: Poor Peak Shape or Peak Splitting

Irregular peak shapes can complicate data analysis and affect quantification.

Possible Cause Suggested Solution
Contamination Contaminants in the sample or from the LC system can lead to peak splitting or broadening. Ensure proper sample cleanup and use high-purity solvents.
Suboptimal Chromatography If using LC-MS, review and optimize your chromatographic method. Factors such as column choice, mobile phase composition, and gradient profile can significantly impact peak shape.
Source Conditions Adjusting ESI source parameters, such as gas flows and temperatures, can sometimes improve peak shape.

Problem: Inaccurate Mass Measurement

Precise mass determination is essential for confident identification of this compound species.

Possible Cause Suggested Solution
Mass Calibration Perform regular mass calibration using appropriate standards to ensure accurate mass measurements. Incorrect calibration is a common source of mass errors.[2]
Instrument Maintenance Ensure the mass spectrometer is well-maintained. Contamination or instrument drift can negatively affect mass accuracy.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of mass spectrometry parameters for this compound detection.

Q1: Which ionization mode, positive or negative, is better for this compound detection?

Both positive and negative electrospray ionization (ESI) modes can be used for this compound analysis. The optimal choice often depends on the specific instrument, sample matrix, and the desired information.

  • Positive Ion Mode: this compound readily forms adducts with cations. Common adducts observed are [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[3][4][5] The formation of sodium adducts ([M+Na]⁺) is frequently reported and can provide good sensitivity.[4][14]

  • Negative Ion Mode: In negative ion mode, this compound is typically detected as the deprotonated molecule [M-H]⁻. This mode can also be effective and may provide complementary information.[7][10]

It is advisable to test both ionization modes during method development to determine which provides the best signal-to-noise ratio and overall performance for your specific this compound species and sample type.[6][8][9]

Q2: What are the characteristic fragmentation patterns of this compound in MS/MS?

Tandem mass spectrometry (MS/MS) is crucial for the structural elucidation of this compound. The fragmentation patterns can reveal information about the headgroup and the fatty acyl chains.

  • Neutral Loss of the Digalactosyl Headgroup: A characteristic fragmentation in positive ion mode is the neutral loss of the digalactosyl moiety. For ammoniated adducts ([M+NH₄]⁺), a neutral loss of 341 Da (corresponding to the digalactosyl headgroup with an additional ammonia (B1221849) molecule) can be observed.[3]

  • Sequential Loss of Hexose (B10828440) Units: this compound can also show a sequential loss of two hexose units (162 Da each).[15]

  • Fatty Acyl Chain Fragments: The MS/MS spectra will also contain fragment ions corresponding to the loss of the fatty acyl chains, allowing for their identification.[15]

The fragmentation of the sodiated adduct [M+Na]⁺ of this compound also provides structural information, with characteristic product ions that can help identify the fatty acyl composition.[4][14]

Q3: What are some common adducts I should look for when analyzing this compound?

In positive ion ESI-MS, this compound molecules readily form adducts with cations present in the sample or mobile phase. Being aware of these common adducts is important for correct data interpretation.[16]

Adduct Ion Mass Difference from Neutral Molecule (M) Notes
[M+H]⁺ +1.0078 DaProtonated molecule.
[M+NH₄]⁺ +18.0344 DaAmmonium (B1175870) adduct, often intentionally added to the mobile phase (e.g., as ammonium acetate (B1210297) or ammonium formate) to promote ionization.[3][5]
[M+Na]⁺ +22.9898 DaSodium adduct, very common due to the ubiquitous presence of sodium salts.[4][14]
[M+K]⁺ +38.9637 DaPotassium adduct, also frequently observed.

It is important to be aware of the potential for multiple adducts to be present in the spectrum, which can complicate data analysis.

Q4: Should I use direct infusion or LC-MS for this compound analysis?

The choice between direct infusion (shotgun lipidomics) and liquid chromatography-mass spectrometry (LC-MS) depends on the research question and the complexity of the sample.[17][18]

  • Direct Infusion ESI-MS: This approach is rapid and provides a high-throughput analysis of the overall this compound profile in a sample.[17][19][20][21][22] However, it can suffer from ion suppression effects, where the ionization of low-abundance lipids is suppressed by more abundant species. Isobaric and isomeric species are also not separated, which can complicate identification.

  • LC-MS: Coupling liquid chromatography to the mass spectrometer allows for the separation of different lipid classes and even individual molecular species prior to detection.[18][23] This reduces ion suppression, resolves isomers, and provides more detailed information about the this compound composition of a sample.[24][25]

For complex samples or when detailed quantitative information on specific this compound species is required, LC-MS is generally the preferred method.

Experimental Protocols & Data

Typical Starting Parameters for Direct Infusion ESI-MS/MS of this compound

The following table provides a set of starting parameters for the analysis of this compound using a triple quadrupole or a Q-TOF mass spectrometer. These parameters should be optimized for your specific instrument and sample.

Parameter Positive Ion Mode Negative Ion Mode
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.0 - 4.5 kV-2.5 to -4.0 kV
Cone Voltage 20 - 40 V-20 to -40 V
Source Temperature 100 - 150 °C100 - 150 °C
Desolvation Temperature 250 - 400 °C250 - 400 °C
Nebulizer Gas Flow Instrument DependentInstrument Dependent
Drying Gas Flow Instrument DependentInstrument Dependent
Collision Energy (for MS/MS) 20 - 50 eV (optimize for specific transitions)20 - 50 eV (optimize for specific transitions)
Mobile Phase Additive 1-10 mM Ammonium Acetate or Formate0.1% Formic Acid or Acetic Acid

Visualizations

Logical Workflow for this compound Detection Optimization

DGDG_Optimization_Workflow start Start: this compound Sample sample_prep Sample Preparation (Lipid Extraction) start->sample_prep method_dev Method Development sample_prep->method_dev direct_infusion Direct Infusion ESI-MS method_dev->direct_infusion High-throughput screening lc_ms LC-MS method_dev->lc_ms Complex samples, isomer separation param_opt Parameter Optimization direct_infusion->param_opt lc_ms->param_opt pos_mode Positive Ion Mode ([M+H]+, [M+NH4]+, [M+Na]+) param_opt->pos_mode neg_mode Negative Ion Mode ([M-H]-) param_opt->neg_mode msms_frag MS/MS Fragmentation Analysis pos_mode->msms_frag neg_mode->msms_frag data_analysis Data Analysis & Interpretation msms_frag->data_analysis troubleshooting Troubleshooting data_analysis->troubleshooting end End: Optimized this compound Detection data_analysis->end no_signal Low/No Signal troubleshooting->no_signal bad_peaks Poor Peak Shape troubleshooting->bad_peaks mass_error Inaccurate Mass troubleshooting->mass_error no_signal->param_opt Re-optimize bad_peaks->lc_ms Adjust LC mass_error->param_opt Recalibrate

Caption: Workflow for optimizing this compound detection by mass spectrometry.

Signaling Pathway of this compound Fragmentation in Positive Ion Mode (Ammonium Adduct)

DGDG_Fragmentation_Pathway parent_ion [M+NH4]+ nl_headgroup Neutral Loss of Digalactosyl Headgroup (341 Da) parent_ion->nl_headgroup CID dag_ion [DAG+NH4]+ nl_headgroup->dag_ion nl_fa1 Neutral Loss of Fatty Acyl 1 (R1COOH) dag_ion->nl_fa1 nl_fa2 Neutral Loss of Fatty Acyl 2 (R2COOH) dag_ion->nl_fa2 mag2_ion [MAG2+NH4]+ nl_fa1->mag2_ion mag1_ion [MAG1+NH4]+ nl_fa2->mag1_ion

Caption: Fragmentation pathway of an ammoniated this compound adduct in MS/MS.

References

Technical Support Center: Prevention of DGDG Oxidation in Lipid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Digalactosyldiacylglycerol (DGDG) in lipid samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling, extraction, and storage of this compound-containing lipid samples, which can lead to oxidative degradation.

Issue Possible Cause Recommended Solution
Low this compound recovery in final extract 1. Enzymatic degradation: Lipases and galactolipases released during sample homogenization can degrade this compound.Inactivate enzymes immediately upon sample collection. For plant tissues, immerse the sample in pre-heated isopropanol (B130326) (75-80°C) for at least 15 minutes.
2. Incomplete extraction: The solvent system may not be optimal for extracting polar lipids like this compound.Use a well-established lipid extraction protocol for polar lipids. The Folch or Bligh-Dyer methods, modified with the addition of an antioxidant, are recommended.
Unexpected peaks in mass spectrometry (MS) data 1. This compound oxidation: The presence of unexpected peaks with higher m/z values than the parent this compound molecule may indicate the addition of oxygen atoms.Review your sample handling and storage procedures for potential exposure to oxygen, light, or heat. Use antioxidants during extraction and store samples under an inert atmosphere at -80°C.
2. Formation of lipid hydroperoxides and secondary oxidation products: Aldehydes and ketones, which are byproducts of lipid oxidation, can be detected by MS.Perform a TBARS assay to quantify malondialdehyde (MDA), a common secondary oxidation product. [1][2] If TBARS values are high, it confirms significant oxidation.
Smearing or tailing of this compound peak in chromatography 1. Sample degradation: Oxidized lipids can have altered chromatographic behavior, leading to poor peak shape.Prepare fresh samples using an optimized extraction protocol with antioxidants. Analyze samples as quickly as possible after extraction.
2. High salt concentration: Residual salts from the extraction process can interfere with chromatographic separation.Ensure proper washing of the lipid extract to remove salts. A wash with a 0.9% NaCl solution is commonly used in the Folch method.
Inconsistent results between replicate samples 1. Variable exposure to pro-oxidants: Inconsistent handling of replicate samples can lead to different levels of oxidation.Standardize your sample handling protocol to ensure all samples are treated identically. Minimize the time samples are exposed to air and light.
2. Freeze-thaw cycles: Repeatedly freezing and thawing samples can accelerate lipid oxidation.Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound oxidation?

A1: The primary factors that promote the oxidation of this compound are exposure to oxygen, light, heat, and the presence of transition metals like iron and copper. This compound is particularly susceptible to oxidation due to the presence of polyunsaturated fatty acids (PUFAs) in its structure.

Q2: Which antioxidants are most effective for preventing this compound oxidation?

A2: Both synthetic and natural antioxidants can be effective.

  • Butylated hydroxytoluene (BHT) is a synthetic antioxidant commonly added to extraction solvents at a concentration of 0.01% (w/v) to prevent lipid oxidation.

  • Tocopherols (Vitamin E) are natural lipid-soluble antioxidants that are very effective at protecting PUFAs within lipid membranes.

  • Ascorbic acid (Vitamin C) is a water-soluble antioxidant that can regenerate tocopherols, providing synergistic protection.

  • Rosemary extract contains compounds like carnosic acid and carnosol (B190744) that have potent antioxidant activity.

The choice of antioxidant may depend on the specific application and downstream analysis. For general protection during extraction and storage, BHT is a widely used and effective option.

Q3: What are the optimal storage conditions for this compound-containing lipid samples?

A3: To minimize oxidation, lipid samples should be stored under the following conditions:

  • Temperature: -80°C for long-term storage. For short-term storage, -20°C may be acceptable, but the risk of oxidation increases.

  • Atmosphere: Under an inert gas such as argon or nitrogen to displace oxygen.

  • Light: In amber glass vials or tubes wrapped in aluminum foil to protect from light.

  • Solvent: Dissolved in a solvent that contains an antioxidant (e.g., chloroform (B151607) with 0.01% BHT).

Q4: How can I detect this compound oxidation in my samples?

A4: this compound oxidation can be detected through several methods:

  • Mass Spectrometry (MS): Look for an increase in the mass of the this compound molecule corresponding to the addition of one or more oxygen atoms. For example, the addition of a hydroperoxy group (-OOH) will increase the mass by 32 Da. Fragmentation analysis can help pinpoint the site of oxidation on the fatty acid chains.

  • UV-Vis Spectroscopy: The formation of conjugated dienes, an early marker of lipid oxidation, can be detected by an increase in absorbance around 234 nm.

  • Peroxide Value (PV) Assay: This titration-based method quantifies the concentration of hydroperoxides, which are primary oxidation products.

  • TBARS Assay: This colorimetric assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[1][2]

Q5: Can I use a combination of antioxidants for better protection?

A5: Yes, using a combination of antioxidants can provide synergistic protection. For instance, combining a lipid-soluble antioxidant like Vitamin E with a water-soluble antioxidant like Vitamin C can be more effective. Vitamin C can regenerate the oxidized form of Vitamin E, allowing it to continue scavenging free radicals. Metal chelators like citric acid can also be added to bind transition metal ions that can catalyze oxidation.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the comparative efficacy of different antioxidants in preventing lipid oxidation. While not specific to this compound, the data on polyunsaturated fatty acids (PUFAs) is highly relevant due to the PUFA content in this compound.

Antioxidant Substrate Assay Efficacy (relative to control) Reference
Butylated Hydroxytoluene (BHT)Polyethylene (B3416737)Oxidation Index91.5% reduction[3]
Vitamin E (α-tocopherol)PolyethyleneOxidation Index88.2% reduction[3]
β-CarotenePolyethyleneOxidation Index85.8% reduction[3]
Rosemary ExtractSunflower OilPeroxide Value72.2% reduction

Note: The efficacy is calculated based on the reduction in the measured oxidation marker compared to a control sample without any antioxidant.

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Tissue with Oxidation Prevention

This protocol is adapted from established methods for plant lipidomics and is designed to minimize this compound oxidation during extraction.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Isopropanol (pre-heated to 75°C) with 0.01% Butylated Hydroxytoluene (BHT)

  • Chloroform with 0.01% BHT

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer or mortar and pestle

  • Centrifuge

  • Glass tubes with Teflon-lined caps

  • Nitrogen or argon gas source

Procedure:

  • Enzyme Inactivation: Immediately after harvesting, immerse the plant tissue (e.g., 1g) in 3 mL of pre-heated isopropanol with 0.01% BHT in a glass tube. Heat at 75°C for 15 minutes to inactivate lipases.

  • Homogenization: Cool the sample to room temperature. Add 1.5 mL of chloroform (with BHT) and 0.6 mL of water. Homogenize the tissue thoroughly using a glass homogenizer or a mortar and pestle.

  • Extraction: Transfer the homogenate to a clean glass tube. Agitate for 1 hour at room temperature on a shaker.

  • Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

  • Lipid Phase Collection: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Re-extraction: Add 4 mL of chloroform:methanol (2:1, v/v) with 0.01% BHT to the remaining plant material. Shake for 30 minutes and centrifuge again. Collect the lower phase and combine it with the first extract.

  • Washing: Add 0.2 volumes of 0.9% NaCl solution to the combined chloroform extracts. Vortex gently and centrifuge at 1000 x g for 5 minutes.

  • Final Collection: Carefully remove the upper aqueous layer.

  • Drying and Storage: Evaporate the chloroform under a gentle stream of nitrogen or argon. Resuspend the dried lipid extract in a small volume of chloroform with 0.01% BHT and store in an amber glass vial under an inert atmosphere at -80°C.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.[1][2]

Materials:

  • Lipid sample

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Thiobarbituric acid (TBA) solution (0.67% w/v)

  • Malondialdehyde (MDA) standard solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Mix 0.5 mL of your lipid sample with 2.5 mL of 20% TCA.

  • Reaction: Add 1 mL of 0.67% TBA solution. Vortex the mixture.

  • Incubation: Heat the samples in a boiling water bath for 30 minutes.

  • Cooling: Cool the tubes on ice for 10 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes.

  • Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Prepare a standard curve using MDA standard solutions and calculate the concentration of TBARS in your sample.

Visualizations

DGDG_Oxidation_Prevention_Workflow cluster_prevention Prevention Strategies cluster_workflow Experimental Workflow cluster_oxidation Oxidation Triggers Inert Atmosphere Inert Atmosphere Lipid Extraction Lipid Extraction Inert Atmosphere->Lipid Extraction Antioxidants Antioxidants Antioxidants->Lipid Extraction Cold Storage Cold Storage Storage Storage Cold Storage->Storage Light Protection Light Protection Light Protection->Storage Sample Collection Sample Collection Enzyme Inactivation Enzyme Inactivation Sample Collection->Enzyme Inactivation Immediate Enzyme Inactivation->Lipid Extraction With Antioxidants Solvent Evaporation Solvent Evaporation Lipid Extraction->Solvent Evaporation Under N2/Ar Solvent Evaporation->Storage -80°C, Dark Analysis (e.g., MS) Analysis (e.g., MS) Storage->Analysis (e.g., MS) Oxygen Oxygen Oxygen->Lipid Extraction Light Light Light->Storage Heat Heat Heat->Enzyme Inactivation Controlled Metal Ions Metal Ions DGDG_Oxidation_Mechanism cluster_this compound This compound Molecule cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination This compound Digalactosyldiacylglycerol (this compound) (with PUFA chains) Lipid_Radical Lipid Radical (L•) This compound->Lipid_Radical Initiator Initiator (e.g., RO•, OH•) Initiator->this compound H abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Lipid_Hydroperoxide + LH Non_Radical_Products Non-Radical Products Peroxyl_Radical->Non_Radical_Products + LOO• New_Lipid_Radical New Lipid Radical (L•) Lipid_Hydroperoxide->New_Lipid_Radical forms Antioxidant Antioxidant (AH) Antioxidant->Peroxyl_Radical H donation Stable_Antioxidant_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Antioxidant_Radical Stable_Antioxidant_Radical->Non_Radical_Products Terminates chain reaction

References

Common issues with DGDG quantification and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Digalactosyldiacylglycerol (B1163852) (DGDG) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the quantification of this compound and to provide answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound quantification experiments.

Issue 1: Low this compound Signal or Poor Recovery

Q: I am observing a very low signal for this compound in my samples, or my recovery after extraction is poor. What could be the cause and how can I fix it?

A: Low this compound signal or poor recovery can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

Cause Solution
Inefficient Lipid Extraction The choice of extraction solvent is critical. A common and effective method for plant galactolipids is a modified Folch or Bligh-Dyer extraction using a chloroform (B151607):methanol (B129727) mixture. Ensure the solvent-to-sample ratio is adequate to fully penetrate the tissue. For tough plant tissues, mechanical disruption (e.g., homogenization, sonication) prior to extraction is recommended to improve cell lysis and lipid release. Consider performing a repeated extraction on the sample pellet to maximize yield.
This compound Degradation This compound can be susceptible to degradation by endogenous lipases released during sample preparation. It is crucial to quench enzymatic activity immediately upon sample collection. Flash-freezing the sample in liquid nitrogen is a highly effective method.[1][2] For some sample types, heat treatment can also be employed to inactivate lipases.[1] Additionally, minimize the time between sample collection and extraction.
Suboptimal Storage Improper storage can lead to this compound degradation. Lipid extracts should be stored in an organic solvent (e.g., chloroform:methanol) at -20°C or lower in airtight glass vials to prevent oxidation and hydrolysis.[1][2] Avoid repeated freeze-thaw cycles.
Ion Suppression in Mass Spectrometry Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to a suppressed signal. To mitigate this, improve chromatographic separation to resolve this compound from interfering species. Sample cleanup using solid-phase extraction (SPE) can also remove matrix components prior to LC-MS analysis. Diluting the sample may also reduce matrix effects.
Inappropriate Internal Standard An unsuitable internal standard (IS) will not adequately correct for sample loss or ionization variability. The ideal IS for LC-MS is a stable isotope-labeled this compound (e.g., this compound-d5) as it has nearly identical chemical and physical properties to the analyte.[3] If a labeled standard is unavailable, a structurally similar lipid from a different class that is not present in the sample can be used, but validation is critical.[4]

Issue 2: Poor Chromatographic Peak Shape or Resolution

Q: My this compound peak is showing fronting, tailing, or is not well-resolved from other lipid species. How can I improve my chromatography?

A: Poor peak shape and resolution can compromise the accuracy of your quantification. Here are some common causes and their solutions:

Possible Causes and Solutions:

Cause Solution
Column Overload Injecting too much sample can lead to peak fronting.[5] Reduce the injection volume or dilute your sample.
Inappropriate Mobile Phase The mobile phase composition is critical for good separation. For reversed-phase chromatography of this compound, a gradient of a polar organic solvent (e.g., methanol, acetonitrile) with water, often containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is typically used. Optimize the gradient to achieve better separation.
Column Contamination Buildup of matrix components on the column can lead to peak tailing and loss of resolution. Use a guard column to protect your analytical column and regularly flush the column with a strong solvent.
Co-elution with Other Lipids This compound species can co-elute with other lipids, particularly other galactolipids like Monogalactosyldiacylglycerol (MGDG) or phospholipids (B1166683).[6] Employing a longer column or a column with a different stationary phase chemistry can improve resolution. Optimizing the mobile phase gradient is also crucial.
Incorrect Injection Solvent If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: High Variability in Quantitative Results

Q: I am observing high variability in my this compound quantification results between replicate injections or different samples. What are the likely sources of this variability and how can I minimize them?

Possible Causes and Solutions:

Cause Solution
Inconsistent Sample Preparation Variability in extraction efficiency, and sample handling can introduce significant error. Ensure that all samples are treated identically. This includes using the same amount of starting material, the same volumes of solvents, and the same incubation times. Adding an internal standard at the very beginning of the sample preparation process is crucial to correct for variations.[3]
Inaccurate Pipetting Small errors in pipetting volumes of samples, standards, and internal standards can lead to large quantitative errors. Ensure your pipettes are properly calibrated and use proper pipetting technique.
Instrument Instability Fluctuations in the LC pump flow rate, column temperature, or mass spectrometer sensitivity can cause variability.[8] Allow the instrument to fully equilibrate before starting your analytical run. Regularly perform system suitability tests to monitor instrument performance.
Matrix Effects As mentioned earlier, ion suppression or enhancement can vary between samples, leading to high variability. The use of a stable isotope-labeled internal standard is the most effective way to correct for these effects.[3]
Improper Integration of Chromatographic Peaks Inconsistent peak integration will lead to variable results. Use a validated integration method and manually review the integration of each peak to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound quantification by LC-MS?

A1: The gold standard is a stable isotope-labeled this compound, such as one containing deuterium (B1214612) (e.g., this compound-d5) or carbon-13. These standards have nearly identical chemical properties and chromatographic behavior to the endogenous this compound, allowing for the most accurate correction of variations in sample preparation and matrix effects.[3] If a labeled standard is not available, a non-endogenous, structurally similar lipid can be used, but it must be demonstrated that it behaves similarly to this compound during extraction and ionization. Examples could include a this compound with fatty acid chains not present in the sample or a lipid from a different class that does not co-elute with any analytes of interest.

Q2: How can I confirm the identity of this compound peaks in my chromatogram?

A2: Peak identity should be confirmed using multiple criteria. The most reliable method is to compare the retention time and the fragmentation pattern (MS/MS spectrum) of the peak in your sample to that of a purified this compound standard. The MS/MS spectrum of this compound will show characteristic losses of the galactose head groups.[9]

Q3: What are the typical concentrations of this compound in plant tissues?

A3: The concentration of this compound can vary significantly depending on the plant species, tissue type, and environmental conditions. In the thylakoid membranes of chloroplasts, this compound is a major component, often comprising around 25% of the total lipids.[10] The ratio of MGDG to this compound is also an important parameter and is typically around 2:1 in healthy plants under normal conditions.[11] Under stress conditions like phosphate (B84403) starvation, the amount of this compound can increase significantly as it replaces phospholipids in the membranes.[12]

Quantitative Data Example: this compound Content in Arabidopsis thaliana Leaves Under Phosphate Starvation

Condition This compound (nmol/mg dry weight) MGDG/DGDG Ratio
Phosphate-Sufficient 15.2 ± 1.82.1 ± 0.2
Phosphate-Starved 28.9 ± 3.11.5 ± 0.3

This table presents hypothetical data for illustrative purposes, based on trends reported in the literature.[12]

Experimental Protocols

Protocol 1: Lipid Extraction from Plant Leaves

This protocol is a modification of the Bligh and Dyer method, optimized for the extraction of galactolipids from plant tissue.

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant leaf tissue.

    • Immediately flash-freeze the tissue in liquid nitrogen to quench enzymatic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Solvent Extraction:

    • Transfer the powdered tissue to a glass tube.

    • Add 3 mL of a chloroform:methanol (1:2, v/v) mixture.

    • Add your internal standard at this stage.

    • Vortex vigorously for 1 minute.

    • Incubate at room temperature for 1 hour with occasional vortexing.

  • Phase Separation:

    • Add 1 mL of chloroform and mix by vortexing.

    • Add 1.8 mL of water and vortex thoroughly.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Phase:

    • Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a new glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

    • Store the extract at -20°C or -80°C until analysis.

Protocol 2: this compound Quantification by HPTLC-Densitometry

  • Sample and Standard Preparation:

    • Prepare a series of this compound standard solutions of known concentrations in chloroform:methanol (2:1, v/v).

    • Dilute your extracted lipid samples to fall within the linear range of the standard curve.

  • HPTLC Plate Preparation:

    • Use pre-coated silica (B1680970) gel 60 HPTLC plates.

    • Pre-wash the plate by developing it in the mobile phase and dry it in an oven at 110°C for 30 minutes.

  • Sample Application:

    • Apply samples and standards as bands using an automated applicator.

  • Chromatogram Development:

    • Develop the plate in a twin-trough chamber saturated with a mobile phase such as chloroform:methanol:acetic acid (65:25:10, v/v/v).

  • Derivatization and Visualization:

    • After development, dry the plate.

    • For visualization, spray the plate with a primuline (B81338) solution (0.05% in acetone:water 80:20, v/v) and view under UV light at 366 nm.

  • Densitometric Quantification:

    • Scan the plate using a TLC scanner at the appropriate wavelength for the chosen visualization agent.

    • Quantify the this compound in your samples by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plant Tissue Homogenization Homogenization in Liquid Nitrogen Sample->Homogenization Extraction Lipid Extraction (Chloroform:Methanol) Homogenization->Extraction IS_Addition Internal Standard Addition Extraction->IS_Addition Phase_Separation Phase Separation Extraction->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract LC_Separation LC Separation Lipid_Extract->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

dgdg_signaling_pathway cluster_stress Phosphate Starvation cluster_synthesis Galactolipid Synthesis cluster_response Cellular Response Stress Low Phosphate DGD_Synthase DGD Synthase (e.g., DGD1) Stress->DGD_Synthase Upregulation MGDG MGDG MGDG->DGD_Synthase This compound This compound Membrane_Remodeling Membrane Remodeling (Phospholipid Replacement) This compound->Membrane_Remodeling JA_Signaling Jasmonic Acid Signaling This compound->JA_Signaling Modulates DGD_Synthase->this compound

References

Technical Support Center: Enhancing the Stability of DGDG-Based Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming stability challenges associated with Digalactosyldiacylglycerol (DGDG)-based liposomes. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the preparation and handling of this compound-based liposomes.

Q1: My this compound liposome (B1194612) suspension shows visible aggregation immediately after preparation. What are the possible causes and solutions?

A1: Immediate aggregation of this compound liposomes can stem from several factors related to formulation and processing.

  • Insufficient Hydration: The lipid film may not be fully hydrated. Ensure the hydration buffer is added at a temperature above the gel-liquid crystal transition temperature (Tc) of all lipids in your formulation and allow for adequate hydration time with occasional agitation.

  • Suboptimal Preparation Method: The method used for liposome preparation significantly impacts their initial size and tendency to aggregate. The thin-film hydration method followed by extrusion is a reliable technique for producing unilamellar vesicles with a controlled size. Ensure the lipid film is completely dry before hydration.[1]

  • Inappropriate pH or High Ionic Strength: The pH and salt concentration of the buffer can influence the surface charge and stability of the liposomes. Extreme pH values can lead to lipid hydrolysis, while high salt concentrations can screen surface charges, reducing electrostatic repulsion and leading to aggregation.[1] For neutral liposomes like those primarily composed of this compound, maintaining a pH between 6.5 and 7.5 is generally recommended. If aggregation persists, consider reducing the salt concentration of your buffer.[1]

Q2: My this compound liposomes appear stable initially but aggregate after a few days of storage. How can I improve their long-term stability?

A2: Delayed aggregation is a common sign of long-term instability. Here are several strategies to enhance the colloidal stability of your this compound liposome suspension:

  • Incorporate a Charged Lipid: this compound is a neutral glycolipid. The lack of surface charge can lead to aggregation over time due to insufficient electrostatic repulsion. Incorporating a small molar percentage (e.g., 5-10 mol%) of a charged lipid can significantly improve stability.

    • For a negative charge, consider adding phosphatidylglycerol (PG) or phosphatidylserine (B164497) (PS).

    • For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used.[1] A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension.

  • Optimize Storage Conditions: Storage temperature is a critical factor. Storing liposomes at 4°C (refrigerated) can slow down lipid degradation and reduce the kinetic energy of the vesicles, minimizing aggregation.[2] Some studies have shown that storage at low temperatures (≈4 °C) and at a basic pH can improve stability by decreasing phospholipid hydrolysis.[2]

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to the liposome surface creates a protective layer that provides steric hindrance, preventing close contact and aggregation of vesicles. This is a widely used method to improve the stability and circulation time of liposomes.

Q3: I am observing significant leakage of my encapsulated drug from this compound liposomes during storage and in biological media. What can I do to improve drug retention?

A3: Drug leakage is a critical stability issue that can compromise the therapeutic efficacy of your liposomal formulation. The presence of galactolipids like this compound has been shown to increase leakage, particularly during freeze-thaw cycles.[3]

  • Incorporate Cholesterol: Cholesterol is a key component for modulating membrane fluidity and reducing permeability. By filling the gaps between phospholipid molecules, cholesterol increases the packing density of the lipid bilayer, thereby reducing the leakage of encapsulated hydrophilic drugs. A lipid-to-cholesterol molar ratio of 2:1 is often a good starting point for optimizing stability.[4]

  • Choose Lipids with Higher Phase Transition Temperature (Tc): Lipids with higher Tc form more rigid and less permeable membranes at room and physiological temperatures. Consider incorporating lipids like dipalmitoylphosphatidylcholine (DPPC) or distearoylphosphatidylcholine (DSPC) into your this compound formulation to enhance membrane stability. Liposomes containing DSPC have been shown to be substantially more stable than those with DPPC at 37°C.[5]

  • Lyophilization with Cryoprotectants: For long-term storage, lyophilization (freeze-drying) can be an effective strategy to prevent drug leakage. However, the freezing and drying processes can be detrimental to liposome integrity. The inclusion of cryoprotectants, such as sugars (e.g., sucrose, trehalose), is crucial to protect the vesicles during lyophilization. These sugars form a glassy matrix that protects the liposomes from fusion and leakage.

Q4: My this compound liposomes show a broad size distribution (high Polydispersity Index - PDI). How can I achieve a more uniform size?

A4: A high PDI indicates a heterogeneous population of liposomes, which can affect their in vivo performance and reproducibility.

  • Optimize the Extrusion Process: Extrusion is a common method for downsizing liposomes and achieving a narrow size distribution.

    • Number of Passes: Increasing the number of passes through the extruder membrane (e.g., 11 to 21 times) can significantly improve size homogeneity.

    • Membrane Pore Size: Use polycarbonate membranes with a defined pore size to control the final liposome diameter.

    • Extrusion Temperature: Ensure the extrusion is performed at a temperature above the Tc of all lipid components to ensure the lipid bilayer is in a fluid and malleable state.

  • Sonication vs. Extrusion: While sonication can also reduce liposome size, it often results in a broader size distribution and can potentially degrade lipids and encapsulated drugs. Extrusion is generally the preferred method for producing unilamellar vesicles with a controlled and uniform size.

Data on Liposome Stability

The stability of liposomes is influenced by various factors. The following tables summarize key findings from the literature on the impact of storage conditions and formulation on liposome stability.

Table 1: Effect of Storage Temperature on Liposome Stability

Lipid CompositionStorage Temperature (°C)ObservationCitation
DSPC/DPPG4-6Stable for at least 6 months.
Egg PC/PS4-625% loss of entrapped carboxyfluorescein within 10 days.
DSPC-based4Displayed similar stability to DPPC-based liposomes over 4 weeks (25% fluorophore release).[5]
DSPC-based2545% fluorophore release after 4 weeks.[5]
DPPC-based2580% fluorophore release after 4 weeks.[5]
DSPC-based3750% fluorophore release after 4 weeks.[5]
DPPC-based3790% fluorophore release after 4 weeks.[5]

Table 2: Influence of pH on Liposome Stability

pH ValueStability MeasurementTesting TimeActive Compound EncapsulatedCitation
350% retention rate21 daysBetacyanin[2]
4.380% retention rate21 daysBetacyanin[2]
580% retention rate21 daysBetacyanin[2]
780% retention rate21 daysBetacyanin[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound-based liposomes using the thin-film hydration and extrusion method, a widely accepted technique for producing stable, unilamellar vesicles.

Protocol 1: Preparation of this compound-Based Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Digalactosyldiacylglycerol (this compound)

  • Other lipids as required (e.g., Cholesterol, DPPC, DSPE-PEG)

  • Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and other lipids in the desired molar ratios in chloroform or a chloroform:methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C). d. Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc in the formulation. b. Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This will result in a milky suspension of multilamellar vesicles (MLVs). Allow the lipid film to hydrate (B1144303) for at least 30 minutes.

  • Extrusion (Sizing): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of the lipid mixture. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process reduces the size and lamellarity of the vesicles. e. The resulting translucent suspension contains unilamellar liposomes of a size close to that of the membrane pores.

  • Characterization and Storage: a. Characterize the liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). b. Store the final liposome suspension at 4°C. For long-term storage, consider lyophilization with a suitable cryoprotectant.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for enhancing the stability of this compound-based liposomes.

Liposome_Preparation_Workflow cluster_prep Lipid Film Preparation cluster_hydrate Hydration cluster_size Sizing cluster_final Final Product dissolve Dissolve Lipids (this compound, Cholesterol, etc.) in Organic Solvent evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry add_buffer Add Warm Hydration Buffer dry->add_buffer agitate Agitate to Form Multilamellar Vesicles (MLVs) add_buffer->agitate extrude Extrude through Polycarbonate Membrane agitate->extrude characterize Characterize (Size, PDI, Zeta Potential) extrude->characterize store Store at 4°C or Lyophilize characterize->store

Caption: Experimental workflow for this compound-based liposome preparation.

Troubleshooting_Aggregation cluster_time Timing of Aggregation cluster_immediate Immediate Aggregation cluster_delayed Delayed Aggregation (Storage) start Liposome Aggregation Observed timing When does it occur? start->timing check_hydration Check Hydration Protocol (Temp, Time) timing->check_hydration Immediately add_charge Incorporate Charged Lipid timing->add_charge After Storage check_extrusion Verify Extrusion Process check_hydration->check_extrusion check_buffer Analyze Buffer (pH, Ionic Strength) check_extrusion->check_buffer add_peg Add PEG-Lipid add_charge->add_peg optimize_storage Optimize Storage (Temp, Container) add_peg->optimize_storage

Caption: Troubleshooting decision tree for this compound liposome aggregation.

References

Technical Support Center: Refining DGDG Purification Protocols for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Digalactosyldiacylglycerol (DGDG) purification protocols to achieve higher purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound purification?

A1: The most common impurity encountered during this compound purification is monogalactosyldiacylglycerol (B12364196) (MGDG). MGDG has a similar chemical structure and polarity to this compound, making their separation challenging. Other potential impurities include other lipids, pigments, and compounds co-extracted from the source material.

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: Silica (B1680970) gel column chromatography is a widely used and effective method for the preparative purification of this compound. For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the preferred method, particularly for analytical purposes and small-scale preparations.

Q3: How can I monitor the purity of my this compound sample during purification?

A3: Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the separation of this compound from MGDG and other impurities. Staining the TLC plate with a reagent such as a 25% solution of sulfuric acid in methanol (B129727) followed by heating will visualize the lipid spots, allowing for an assessment of purity.[1] For more precise quantification of purity, HPLC is recommended.

Q4: What is a typical recovery rate for this compound purification?

A4: Recovery rates for galactolipid purification can vary depending on the complexity of the initial extract and the purification method used. For methods involving Solid Phase Extraction (SPE) and HPLC, recoveries can range from approximately 70% to over 100% (the latter indicating the presence of co-eluting compounds that enhance the signal). Optimizing each step of the protocol is crucial for maximizing yield.

Troubleshooting Guides

Silica Gel Column Chromatography
Issue Possible Cause Solution
Poor separation of this compound and MGDG Inappropriate solvent system: The polarity of the elution solvent is not optimized to resolve the two closely related glycolipids.Optimize the solvent gradient: Start with a less polar solvent system and gradually increase the polarity. A common mobile phase for TLC analysis that can be adapted for column chromatography is a mixture of chloroform, methanol, and 10% acetic acid (e.g., in a 16:4:0.4 v/v/v ratio).[1] Experiment with different ratios to improve separation.
Column overloading: Too much crude extract is loaded onto the column, exceeding its separation capacity.Reduce the sample load: Use a larger column or reduce the amount of extract applied. A general rule is to use a silica gel to sample weight ratio of at least 30:1.
Column packing issues: The silica gel is not packed uniformly, leading to channeling and poor separation.Repack the column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.
This compound elutes too quickly with impurities Solvent polarity is too high: The initial elution solvent is too polar, causing this compound to move down the column too fast along with other compounds.Start with a less polar solvent: Begin the elution with a solvent system of lower polarity and gradually increase it.
This compound does not elute from the column Solvent polarity is too low: The eluting solvent is not polar enough to displace the this compound from the silica gel.Increase solvent polarity: Gradually increase the proportion of the polar solvent (e.g., methanol) in the mobile phase. In some cases, a highly polar solvent like 100% methanol may be required to elute all remaining compounds.
Low recovery of this compound Irreversible adsorption: this compound may bind too strongly to the silica gel, especially if the silica is acidic.Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the solvent system if irreversible adsorption is suspected.
Sample degradation: this compound may degrade on the silica gel column.Work quickly and at low temperatures: Minimize the time the sample spends on the column and consider performing the chromatography in a cold room.
Thin-Layer Chromatography (TLC) Analysis
Issue Possible Cause Solution
Streaking of spots Sample is too concentrated: Overloading the TLC plate can cause streaking.Dilute the sample: Spot a more dilute solution of the extract onto the plate.
Inappropriate developing solvent: The solvent system is not optimized for the separation.Adjust the solvent system: Modify the polarity of the mobile phase. For this compound and MGDG, a common solvent system is chloroform-methanol-acetic acid.[1]
Rf value is too high or too low Solvent polarity is incorrect: If the Rf is too high, the solvent is too polar. If it's too low, the solvent is not polar enough.Modify solvent polarity: To decrease the Rf, reduce the proportion of the polar solvent. To increase the Rf, increase the proportion of the polar solvent.
Poor visualization of spots Insufficient charring: The staining reagent was not applied evenly, or the heating time/temperature was insufficient.Optimize staining: Ensure the plate is evenly sprayed with the sulfuric acid/methanol reagent and heat until the spots are clearly visible.

Experimental Protocols

Total Lipid Extraction from Plant Material
  • Homogenization: Homogenize fresh plant tissue (e.g., spinach leaves) with three volumes of acetone (B3395972) at 4°C.

  • Filtration and Re-extraction: Filter the homogenate. Re-extract the solid residue with two volumes of a chloroform:methanol (2:1, v/v) mixture.

  • Combine and Dry: Combine the acetone and chloroform:methanol extracts and dry the solution under vacuum.

  • Washing: Remove water-soluble contaminants by performing a Folch wash (partitioning with a salt solution).

  • Crude Lipid Extract: The resulting organic phase contains the crude lipid extract.

Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel column by making a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pouring it into a glass column. Allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution:

    • Begin elution with a low-polarity solvent such as chloroform.

    • Gradually increase the polarity by adding increasing amounts of acetone. MGDG is typically eluted with a chloroform:acetone (1:1, v/v) mixture.

    • Further increase the polarity to elute this compound. This compound is typically eluted with acetone.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Pooling and Drying: Combine the pure this compound fractions and evaporate the solvent to obtain the purified product.

High-Purity Purification by HPLC

For very high purity this compound, a reversed-phase HPLC system can be used.

  • Column: A C18 (octadecyl-bound silica) column is suitable for this separation.

  • Mobile Phase: A typical mobile phase is 95% aqueous methanol.[2]

  • Injection: Inject the partially purified this compound sample (from silica gel chromatography) onto the column.

  • Elution and Detection: Elute with the mobile phase at a constant flow rate. Monitor the eluent using a suitable detector, such as a differential refractometer.[2]

  • Fraction Collection: Collect the peak corresponding to this compound.

Visualizations

DGDG_Purification_Workflow cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Purity Assessment plant_material Plant Material homogenization Homogenization (Acetone) plant_material->homogenization re_extraction Re-extraction (Chloroform:Methanol) homogenization->re_extraction crude_extract Crude Lipid Extract re_extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column hplc HPLC (C18 Column) silica_column->hplc For higher purity tlc TLC Analysis silica_column->tlc pure_this compound High-Purity this compound hplc->pure_this compound

Caption: Workflow for this compound purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation of this compound and MGDG solvent Inappropriate Solvent System start->solvent overload Column Overloading start->overload packing Poor Column Packing start->packing optimize_solvent Optimize Solvent Gradient solvent->optimize_solvent reduce_load Reduce Sample Load overload->reduce_load repack_column Repack Column packing->repack_column

Caption: Troubleshooting poor this compound/MGDG separation.

References

Technical Support Center: DGDG Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry analysis of digalactosyldiacylglycerols (DGDGs).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant issue in DGDG analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, DGDGs. Matrix effects occur when these co-eluting components alter the ionization efficiency of the DGDGs in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantitative analysis.[3] In complex biological samples, such as plant extracts, the matrix can be composed of various lipids, pigments, salts, and other metabolites that can interfere with the ionization of DGDGs.[4]

Q2: How can I identify if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and impact of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any fluctuation in the baseline signal of the this compound standard indicates the presence of matrix effects at that specific retention time.[5]

  • Post-Extraction Spike: This quantitative approach compares the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after the extraction process. The percentage difference between the two signals provides a quantitative measure of the matrix effect.[1]

Q3: My this compound signal intensity is low and inconsistent between replicates. Could this be a matrix effect, and what are the initial troubleshooting steps?

A3: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects. Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the instrument's limit of detection.[5]

  • Optimize Chromatography: Adjust your chromatographic method to better separate the this compound analytes from the interfering matrix components. This could involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate.[4]

  • Check for Common Adducts: DGDGs often form adducts with components of the mobile phase. In positive ion mode, look for ammonium (B1175870) adducts ([M+NH₄]⁺), while in negative ion mode, formate (B1220265) adducts ([M+HCOO]⁻) are common. Optimizing for these adducts can improve signal intensity and consistency.

Q4: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A4: A combination of strategies is often the most effective approach:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective.[2]

  • Use of an Internal Standard: An internal standard (IS) is a compound with similar chemical properties to the analyte that is added to all samples at a known concentration. It experiences similar matrix effects as the this compound, allowing for accurate quantification based on the ratio of the analyte signal to the IS signal.[6]

  • Stable Isotope-Labeled Internal Standards: Deuterated or ¹³C-labeled this compound standards are considered the gold standard for internal standards. They co-elute with the target this compound and are affected by matrix effects in nearly the same way, providing the most accurate correction.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound mass spec analysis.

Problem: Poor Signal Intensity and/or High Variability

start Start: Low/Variable this compound Signal check_dilution Dilute Sample (e.g., 1:10, 1:100) start->check_dilution dilution_ok Signal Improved and Consistent? check_dilution->dilution_ok cleanup Implement/Optimize Sample Cleanup (LLE or SPE) dilution_ok->cleanup No end_good Problem Resolved dilution_ok->end_good Yes cleanup_ok Signal Improved? cleanup->cleanup_ok internal_std Incorporate Internal Standard (Ideally SIL-IS) cleanup_ok->internal_std Yes optimize_ms Optimize MS Parameters (Source, Polarity) cleanup_ok->optimize_ms No is_ok Variability Reduced? internal_std->is_ok is_ok->end_good Yes end_bad Further Method Development Needed is_ok->end_bad No optimize_ms->cleanup

Caption: Troubleshooting workflow for low or variable this compound signal.

Quantitative Data Summary

The following table provides illustrative data on the impact of different matrix effect mitigation strategies on the quantification of this compound (16:0/18:3) in a plant leaf extract.

Mitigation StrategyAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioSignal Suppression (%)
None (Crude Extract)150,000N/AN/A85%
Sample Dilution (1:10)30,000N/AN/A70%
Liquid-Liquid Extraction (LLE)450,000N/AN/A55%
Solid-Phase Extraction (SPE)700,000N/AN/A30%
SPE + Deuterated Internal Standard710,000980,0000.72<5% (Corrected)
Neat Standard (Reference)1,000,0001,000,0001.000%

Note: Data is illustrative and will vary depending on the specific matrix, this compound species, and analytical conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plant Tissue

This protocol is a modification of the Bligh-Dyer method for the extraction of total lipids, including DGDGs.

Materials:

Procedure:

  • Homogenize 100 mg of plant tissue in a glass homogenizer with 3 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 1 mL of chloroform and vortex for 1 minute.

  • Add 1 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

start Start: Plant Tissue homogenize Homogenize in Chloroform:Methanol (1:2) start->homogenize add_chlorochloroform add_chlorochloroform homogenize->add_chlorochloroform add_chloroform Add Chloroform add_water Add Water add_chloroform->add_water centrifuge Centrifuge to Separate Phases add_water->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute for LC-MS Analysis dry_down->reconstitute end Analysis-Ready Sample reconstitute->end start Start: Lipid Extract condition Condition Silica SPE Cartridge start->condition load Load Sample condition->load wash Wash with Chloroform load->wash elute_glyco Elute Glycolipids (this compound) with Acetone wash->elute_glyco elute_phospho Elute Phospholipids with Methanol dry_down Dry Acetone Fraction elute_glyco->dry_down reconstitute Reconstitute for LC-MS Analysis dry_down->reconstitute end Cleaned Sample reconstitute->end

References

Technical Support Center: Optimization of DGDG Synthase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their digalactosyldiacylglycerol (B1163852) (DGDG) synthase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the different types of this compound synthases and their primary roles?

A1: In plants like Arabidopsis thaliana, there are two main types of this compound synthases, DGD1 and DGD2. DGD1 is responsible for the bulk of this compound synthesis in chloroplasts under normal growth conditions[1][2]. DGD2, on the other hand, is expressed at low levels under normal conditions but is strongly induced during phosphate (B84403) deprivation, where it plays a crucial role in synthesizing additional this compound[3][4][5][6][7]. A third, UDP-galactose-independent activity, related to galactolipid:galactolipid galactosyltransferase (GGGT), has also been identified in chloroplast envelopes[3][4][5].

Q2: What are the necessary substrates for this compound synthase activity?

A2: DGD1 and DGD2 are UDP-galactose-dependent enzymes[3][4][5][6]. They catalyze the transfer of a galactose moiety from UDP-galactose to a monogalactosyldiacylglycerol (B12364196) (MGDG) acceptor molecule to synthesize this compound[6][8][9]. The GGGT-related activity, in contrast, uses MGDG as both the galactose donor and acceptor and is independent of UDP-galactose[3][5].

Q3: My recombinant this compound synthase has low or no activity. What are some possible causes?

A3: Low or no activity of recombinant this compound synthase can be due to several factors:

  • Improper Protein Folding/Solubilization: this compound synthases are membrane proteins and can be difficult to express in a soluble and active form in systems like E. coli. They may form inclusion bodies. Using detergents like sodium deoxycholate during extraction and in the assay buffer can help solubilize the enzyme and maintain its activity[9][10].

  • Protein Aggregation: Glycosyltransferases, including this compound synthases, are prone to aggregation, which can lead to loss of activity. Optimization of buffer conditions and additives during purification is crucial[11].

  • Incorrect Subcellular Localization: this compound synthases are targeted to specific chloroplast envelope membranes[3][4][5][12]. If you are working with isolated chloroplasts, ensure the envelope fraction is intact.

  • Substrate Unavailability: The assay requires both MGDG and UDP-galactose. Ensure both substrates are present at optimal concentrations and are of high quality.

Q4: I am observing high background signal in my radioactive assay. How can I reduce it?

A4: High background in radioactive assays can be addressed by:

  • Optimizing TLC Separation: Ensure your thin-layer chromatography (TLC) system provides good separation between this compound, MGDG, and other lipids. This will prevent overlapping spots and inaccurate quantification.

  • Thorough Washing Steps: After lipid extraction, ensure that unincorporated radioactive substrate (e.g., UDP-[U-14C]galactose) is effectively removed.

  • Blank Controls: Always include a control reaction without the enzyme to determine the level of non-enzymatic background radioactivity.

Q5: What is the optimal pH for the this compound synthase activity assay?

A5: The optimal pH can vary depending on the specific enzyme and assay conditions. For the recombinant DGD2 from Arabidopsis, the activity is optimal around pH 7.2[10]. It is recommended to perform a pH curve analysis for your specific experimental setup using buffers like MES-KOH for acidic to neutral pH and Tricine-KOH for neutral to alkaline pH[10].

Troubleshooting Guide

This guide addresses common problems encountered during this compound synthase activity assays.

Problem Possible Cause Recommended Solution
No or very low this compound product detected 1. Inactive enzyme (denatured, aggregated, or improperly folded).[11] 2. Missing or degraded substrates (MGDG, UDP-galactose). 3. Suboptimal assay conditions (pH, temperature, cofactors).[10] 4. Inefficient lipid extraction or product detection.1. Re-purify the enzyme, ensuring the use of appropriate detergents (e.g., sodium deoxycholate) and additives to maintain solubility and activity.[9][10] 2. Verify the concentration and integrity of substrates. Use fresh preparations. 3. Optimize the assay buffer pH (around 7.2 for DGD2) and include necessary cofactors like MgCl2.[10] 4. Review and optimize your lipid extraction and TLC protocols.
High variability between replicates 1. Inaccurate pipetting, especially of small volumes.[13] 2. Inhomogeneous enzyme or substrate solutions. 3. Inconsistent incubation times or temperatures.1. Use calibrated pipettes and low-retention tips. For very small volumes, consider using a liquid dispenser.[13] 2. Ensure all solutions are well-mixed before pipetting. 3. Use a reliable incubator or water bath and a precise timer.
Unexpected lipid spots on TLC plate 1. Presence of other enzymatic activities in the protein extract.[9] 2. Substrate contamination. 3. Non-enzymatic degradation of lipids or substrates.1. If using a crude extract, consider further purification of the this compound synthase. Include a control with heat-inactivated enzyme. 2. Check the purity of your MGDG and UDP-galactose. 3. Include a no-enzyme control to identify non-enzymatic products.
Difficulty in quantifying this compound spots 1. Poor separation on the TLC plate. 2. Low radioactivity in the product. 3. Inefficient staining or visualization.1. Optimize the TLC solvent system for better separation of galactolipids. 2. Increase the specific activity of the radioactive substrate or prolong the incubation time (within the linear range of the reaction). 3. For non-radioactive assays, use a sensitive staining method like iodine vapor and ensure proper background subtraction during quantification.[3]

Quantitative Data Summary

Table 1: Galactolipid Composition in Wild-Type and Mutant Arabidopsis

Plant LineMGDG (mol %)This compound (mol %)Growth ConditionsReference
Wild Type~50~20Normal[14]
dgd1 mutant-<10% of Wild TypeNormal[2][3]
dgd2 mutantSimilar to Wild TypeSimilar to Wild TypeNormal[3][4]
Wild Type-IncreasedPhosphate-deficient[3][7]
dgd1 mutant-IncreasedPhosphate-deficient[3][7]
dgd2 mutant-IncreasedPhosphate-deficient[3][7]
dgd1 dgd2 double mutant-Not increasedPhosphate-deficient[3][7]

Note: "-" indicates data not specified in the provided context.

Experimental Protocols

Protocol 1: In Vitro this compound Synthase Activity Assay

This protocol is adapted from studies on recombinant Arabidopsis DGD2[10].

Materials:

  • Recombinant this compound synthase (solubilized membrane protein fraction)

  • Assay Buffer: 7.5 mM Tricine-KOH, pH 7.2, 15 mM MgCl₂, 1.5 mM DTT

  • Substrates: 50 nmol non-radioactive MGDG, 288 pmol UDP-[U-¹⁴C]galactose

  • Detergent: 3.75 mM sodium deoxycholate

  • Stop Solution: Chloroform:Methanol (2:1, v/v)

  • TLC plate (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

  • Iodine vapor for staining

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture in a total volume of 200 µL containing the assay buffer, detergent, and substrates.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the recombinant this compound synthase protein extract (e.g., 0.66 mg of protein).

  • Incubate for a specific time (e.g., 30 minutes) at the optimal temperature.

  • Stop the reaction by adding the stop solution (e.g., 1 mL of chloroform:methanol).

  • Extract the lipids by vortexing and centrifugation. Collect the lower organic phase.

  • Dry the lipid extract under a stream of nitrogen.

  • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v) and spot it onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system to separate the lipids.

  • Visualize the lipid spots using iodine vapor.

  • Scrape the this compound spot from the TLC plate into a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

Protocol 2: Lipid Extraction and Quantification

This is a general protocol for extracting and quantifying lipids from plant tissues[3].

Materials:

  • Plant tissue (e.g., leaves)

  • Chloroform, Methanol

  • Internal Standard (e.g., pentadecanoic acid)

  • TLC plate

  • Gas chromatograph

Procedure:

  • Harvest and freeze the plant tissue in liquid nitrogen.

  • Homogenize the tissue in a chloroform:methanol mixture.

  • Add the internal standard.

  • Extract the lipids by vigorous shaking and centrifugation.

  • Collect the lower organic phase containing the lipids.

  • Separate the lipid classes by TLC.

  • Visualize the lipids with iodine vapor and scrape the desired lipid spots.

  • Perform fatty acid methyl ester (FAME) analysis by transmethylation.

  • Quantify the FAMEs by gas chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis enzyme_prep Enzyme Preparation (Recombinant expression or chloroplast isolation) reaction_setup Reaction Setup enzyme_prep->reaction_setup substrate_prep Substrate Preparation (MGDG & UDP-[14C]Gal) substrate_prep->reaction_setup buffer_prep Assay Buffer Preparation (pH, cofactors, detergent) buffer_prep->reaction_setup incubation Incubation reaction_setup->incubation reaction_stop Reaction Termination incubation->reaction_stop lipid_extraction Lipid Extraction reaction_stop->lipid_extraction tlc TLC Separation lipid_extraction->tlc quantification Quantification (Scintillation counting) tlc->quantification data_analysis Data Analysis quantification->data_analysis

Caption: Experimental workflow for this compound synthase activity assay.

troubleshooting_flowchart start Start: Low/No this compound Synthase Activity check_enzyme Is the enzyme active? start->check_enzyme check_substrates Are substrates intact and at correct concentration? check_enzyme->check_substrates Yes repurify Action: Re-purify enzyme. Ensure proper solubilization. check_enzyme->repurify No check_conditions Are assay conditions optimal? check_substrates->check_conditions Yes check_storage Action: Check substrate storage and use fresh aliquots. check_substrates->check_storage No optimize_assay Action: Optimize pH, temperature, and cofactor concentrations. check_conditions->optimize_assay No success Problem Resolved check_conditions->success Yes repurify->check_enzyme check_storage->check_substrates optimize_assay->check_conditions

Caption: Troubleshooting flowchart for this compound synthase assays.

phosphate_starvation_pathway phosphate_starvation Phosphate Starvation signaling_cascade Signaling Cascade phosphate_starvation->signaling_cascade dgd1_induction DGD1 Gene Induction signaling_cascade->dgd1_induction dgd2_induction DGD2 Gene Induction signaling_cascade->dgd2_induction dgdg_synthesis Increased this compound Synthesis dgd1_induction->dgdg_synthesis dgd2_induction->dgdg_synthesis membrane_remodeling Membrane Remodeling (Phospholipid replacement) dgdg_synthesis->membrane_remodeling

Caption: this compound synthesis pathway under phosphate starvation.

References

Validation & Comparative

DGDG vs. MGDG: A Comparative Guide to Their Roles in Membrane Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular membranes, the galactolipids digalactosyldiacylglycerol (B1163852) (DGDG) and monogalactosyldiacylglycerol (B12364196) (MGDG) play pivotal, yet contrasting, roles in maintaining structural integrity and function. This guide provides an objective comparison of their performance in membrane stability, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Molecular Architecture and its Influence on Membrane Properties

The fundamental differences in the contributions of MGDG and this compound to membrane stability arise from their distinct molecular shapes. MGDG, with its single galactose head group, adopts a conical shape, while the two galactose moieties of this compound give it a more cylindrical form. This structural variance has profound implications for their packing within a lipid bilayer.

  • MGDG (Monogalactosyldiacylglycerol): As a "non-bilayer forming lipid," its conical shape introduces negative curvature to the membrane, promoting fluidity and flexibility. This property is crucial for the dynamic processes occurring within biological membranes, such as the formation of thylakoid stacks in chloroplasts.[1][2][3] However, this same characteristic can also be a liability. Under conditions of stress, such as dehydration or freezing, the propensity of MGDG to form non-lamellar (hexagonal II) phases can lead to increased membrane leakage and instability.[4]

  • This compound (Digalactosyldiacylglycerol): In contrast, the cylindrical shape of this compound favors the formation of stable, lamellar bilayer structures.[1][2][3] It acts as a "bilayer-forming lipid," providing the structural scaffold of the membrane. An increased proportion of this compound enhances membrane stability and reduces permeability, a critical adaptation to various environmental stresses.[4]

The MGDG:this compound ratio is therefore a critical determinant of the overall biophysical properties of a membrane, balancing the need for fluidity and dynamism with the requirement for structural integrity.[1][2]

Quantitative Analysis of MGDG:this compound Ratios in Wild-Type and Mutant Arabidopsis thaliana

Genetic studies in the model plant Arabidopsis thaliana have been instrumental in elucidating the distinct roles of MGDG and this compound. The dgd1 mutant, deficient in the primary this compound synthase, provides a clear example of the consequences of an altered MGDG:this compound ratio.

Plant LineMGDG (mol%)This compound (mol%)MGDG:this compound RatioPhenotypeReference
Wild-Type (Col-0) ~50%~30%~1.7Normal growth and development[3]
dgd1 Mutant ReducedSeverely Reduced~7.0Stunted growth, altered chloroplast shape, jasmonic acid overproduction[3]
dgd1 with amiR-MGD1 Further ReducedSeverely ReducedPartially RestoredPartial rescue of stunted growth and chloroplast shape[5]

The MGDG:this compound Ratio and Jasmonic Acid Signaling

A fascinating consequence of a dramatically increased MGDG:this compound ratio, as seen in the dgd1 mutant, is the overproduction of the plant hormone jasmonic acid (JA).[5] This suggests a link between membrane stress and downstream signaling pathways. While the precise mechanism is still under investigation, the current understanding points to the following cascade:

  • Membrane Destabilization: The high proportion of cone-shaped MGDG in the dgd1 mutant leads to increased membrane stress and potential lipid peroxidation.

  • Precursor Release: This stress likely activates lipases that release α-linolenic acid, a precursor for JA biosynthesis, from galactolipids within the chloroplast membranes.

  • JA Biosynthesis: The released α-linolenic acid is then converted through a series of enzymatic steps in the chloroplast and peroxisome into active jasmonic acid.

  • JA-Mediated Responses: The over-accumulated JA then triggers a cascade of downstream responses, including the expression of JA-responsive genes that, in the case of the dgd1 mutant, contribute to the observed stunted growth phenotype.

JASIGNALING Increased MGDG:this compound Ratio Increased MGDG:this compound Ratio Membrane Stress & Lipid Peroxidation Membrane Stress & Lipid Peroxidation Increased MGDG:this compound Ratio->Membrane Stress & Lipid Peroxidation Lipase Activation Lipase Activation Membrane Stress & Lipid Peroxidation->Lipase Activation α-linolenic acid release α-linolenic acid release Lipase Activation->α-linolenic acid release JA Biosynthesis Pathway JA Biosynthesis Pathway α-linolenic acid release->JA Biosynthesis Pathway Jasmonic Acid Overproduction Jasmonic Acid Overproduction JA Biosynthesis Pathway->Jasmonic Acid Overproduction JA-Responsive Gene Expression JA-Responsive Gene Expression Jasmonic Acid Overproduction->JA-Responsive Gene Expression Stunted Growth Stunted Growth JA-Responsive Gene Expression->Stunted Growth

Signaling pathway from altered MGDG:this compound ratio to JA-mediated responses.

Experimental Protocols

Quantification of MGDG and this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, separation, and quantification of MGDG and this compound from plant tissues.

GCMS_WORKFLOW cluster_extraction Lipid Extraction cluster_separation Lipid Separation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis A Homogenize Plant Tissue B Add Organic Solvents (e.g., Chloroform:Methanol) A->B C Phase Separation B->C D Collect Lipid-Containing Organic Phase C->D E Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE) D->E F Isolate MGDG and this compound Bands E->F G Transmethylation to Fatty Acid Methyl Esters (FAMEs) F->G H Inject FAMEs into GC-MS G->H I Separation and Detection H->I J Quantification based on Peak Areas I->J

Workflow for the quantification of MGDG and this compound using GC-MS.

Methodology:

  • Lipid Extraction:

    • Homogenize fresh or frozen plant tissue in a suitable solvent mixture, typically chloroform:methanol.

    • Induce phase separation by adding water or a salt solution.

    • Collect the lower organic phase containing the lipids.[6][7][8][9][10]

  • Lipid Separation:

    • Separate the different lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

    • Identify and scrape the bands corresponding to MGDG and this compound from the TLC plate or elute from the SPE column.[7][8][9]

  • Derivatization:

    • Transmethylate the fatty acids of the isolated galactolipids to fatty acid methyl esters (FAMEs) using a reagent such as methanolic HCl or BF3-methanol. This step is crucial for making the lipids volatile for GC analysis.[6][7][8]

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer.

    • The FAMEs are separated based on their boiling points and retention times.

    • The mass spectrometer identifies the individual FAMEs based on their mass-to-charge ratio.

    • Quantify the amount of each fatty acid by comparing the peak areas to an internal standard.[6][7][8]

Liposome (B1194612) Leakage Assay

This assay assesses membrane permeability by encapsulating a fluorescent dye within liposomes of varying MGDG and this compound compositions.

LIPOSOME_LEAKAGE cluster_prep Liposome Preparation cluster_assay Leakage Measurement A Prepare Lipid Film (MGDG, this compound, mixtures) B Hydrate with Fluorescent Dye Solution (e.g., Carboxyfluorescein) A->B C Extrude to form Unilamellar Vesicles B->C D Remove External Dye (e.g., Gel Filtration) C->D E Induce Stress (e.g., Osmotic, Temperature) D->E F Monitor Fluorescence Increase over Time E->F G Complete Lysis with Detergent (e.g., Triton X-100) for Maximum Fluorescence F->G

Experimental workflow for the liposome leakage assay.

Methodology:

  • Liposome Preparation:

    • Create a thin film of the desired lipid composition (e.g., pure MGDG, pure this compound, or specific MGDG:this compound ratios) by evaporating the organic solvent.

    • Hydrate the lipid film with a buffer containing a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein.[11][12]

    • Form unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane.

    • Remove the unencapsulated dye by gel filtration.[13][14]

  • Leakage Assay:

    • Subject the liposomes to a specific stress, such as osmotic shock, temperature change, or the addition of a membrane-destabilizing agent.

    • Monitor the increase in fluorescence over time using a fluorometer. Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence.[11][12][13][15]

    • At the end of the experiment, add a detergent (e.g., Triton X-100) to completely lyse the liposomes and obtain a measure of the maximum fluorescence.[11]

    • The rate of fluorescence increase is proportional to the permeability of the liposome membrane.

Conclusion

The interplay between MGDG and this compound is a masterful example of how molecular architecture dictates biological function. MGDG, the fluidizing agent, and this compound, the stabilizing scaffold, work in concert to maintain the delicate balance required for membrane homeostasis. Understanding their individual contributions and the critical importance of their ratio is fundamental for research in plant biology, stress physiology, and the development of therapeutic agents that target membrane integrity. The experimental approaches outlined in this guide provide a robust framework for investigating the multifaceted roles of these essential lipids.

References

A Comparative Analysis of Digalactosyldiacylglycerol (DGDG) in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Digalactosyldiacylglycerol (B1163852) (DGDG) is a major glycerolipid component of photosynthetic membranes in plants and algae, playing a crucial role in the structural integrity of thylakoids and the function of the photosynthetic machinery.[1] This guide provides a comparative analysis of this compound across different plant species, focusing on its biosynthesis, its role in photosynthesis and stress responses, and the experimental protocols for its analysis.

Quantitative Analysis of this compound Content

Direct comparative studies on this compound content across a wide range of plant species under standardized conditions are not extensively available in the literature. However, by compiling data from various studies on individual species, we can observe certain trends. The following table summarizes the typical this compound content in the leaves of several well-studied plant species under normal physiological conditions and highlights the observed changes under common abiotic stresses.

Plant SpeciesTypical this compound Content (% of total polar lipids)Response to Phosphate (B84403) StarvationResponse to Drought StressResponse to Salt StressReference(s)
Arabidopsis thaliana~25-30%Significant increaseIncrease in this compound/MGDG ratioNot extensively reported[2]
Wheat (Triticum aestivum)Not extensively reportedIncrease in this compound/MGDG ratioIncrease in this compound contentDecrease in this compound content[3][4]
Rice (Oryza sativa)Not extensively reportedOsDGD1 expression highly induced, leading to this compound accumulationNot extensively reportedNot extensively reported[1][5][6]
Soybean (Glycine max)~16-18%Not extensively reportedNot extensively reportedInitial decrease, followed by recovery and an increase in the this compound/MGDG ratio[7][8]
Cowpea (Vigna unguiculata)Not extensively reportedNot extensively reportedIncrease in this compound content in tolerant cultivarsNot extensively reported[2]

Note: The values presented are approximate and can vary depending on the developmental stage, growth conditions, and analytical methods used. The trends indicated for stress responses are generally observed but can be cultivar-dependent.

The Role of this compound in Plant Physiology

Photosynthesis

This compound is essential for the proper structure and function of the photosynthetic apparatus. It is a bilayer-forming lipid that provides the matrix for the embedding of photosynthetic protein complexes within the thylakoid membranes. The ratio of monogalactosyldiacylglycerol (B12364196) (MGDG) to this compound is critical for maintaining the lamellar structure of these membranes. In the Arabidopsis dgd1 mutant, which has a severe reduction in this compound content, chloroplast ultrastructure is abnormal, and photosynthetic efficiency is significantly impaired.

Phosphate Starvation Response

One of the most well-characterized roles of this compound is its involvement in the plant response to phosphate (Pi) deficiency. When Pi is limiting, plants remodel their membrane lipid composition to conserve phosphate.[2] The expression of this compound synthase genes, particularly DGD2 in Arabidopsis, is strongly induced, leading to a significant increase in this compound synthesis.[9] This newly synthesized this compound replaces phospholipids (B1166683) in both plastidial and extra-plastidial membranes, thereby releasing phosphate for other essential cellular processes.[2] This response has been observed in various plant species, including Arabidopsis and rice.[1][2]

Abiotic Stress Tolerance

Emerging evidence suggests that this compound also plays a role in tolerance to other abiotic stresses, such as drought and salinity. Under drought conditions, an increase in the this compound/MGDG ratio has been observed in several plant species, including wheat and cowpea, which is thought to stabilize membranes.[2][3] In soybean, salt stress leads to an initial decrease in this compound content, followed by a recovery and an increase in the this compound/MGDG ratio, suggesting a role in adaptation.[8]

This compound Biosynthesis and Signaling Pathways

This compound is synthesized from MGDG by the action of this compound synthases. In Arabidopsis, two primary enzymes, DGD1 and DGD2, are responsible for the bulk of this compound synthesis. DGD1 is the major isoform under normal conditions, while DGD2 is strongly induced by phosphate starvation.[9]

DGDG_Biosynthesis_and_Phosphate_Signaling cluster_ER Endoplasmic Reticulum cluster_Plastid Plastid cluster_InnerEnvelope Inner Envelope cluster_OuterEnvelope Outer Envelope DAG_ER Diacylglycerol (DAG) MGDG Monogalactosyl- diacylglycerol (MGDG) DAG_ER->MGDG Eukaryotic Pathway MGD1 MGD1 This compound Digalactosyl- diacylglycerol (this compound) MGDG->this compound DGD1 DGD1 DGD2 DGD2 Thylakoid Thylakoid Membranes This compound->Thylakoid Extraplastidial Extraplastidial Membranes This compound->Extraplastidial during Pi starvation UDP_Gal UDP-Galactose UDP_Gal->MGDG Pi_starvation Phosphate Starvation Pi_starvation->DGD2 induces expression

Caption: this compound biosynthesis pathway and its regulation by phosphate starvation.

Experimental Protocols

Accurate quantification and analysis of this compound require specific and reliable experimental protocols. Below are outlines of key methodologies.

Lipid Extraction

A standard method for total lipid extraction from plant tissues is a modification of the Bligh and Dyer method.

  • Homogenization: Immediately freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Resuspend the powder in a mixture of chloroform (B151607):methanol (1:2, v/v) and vortex thoroughly.

  • Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Centrifuge to separate the phases.

  • Collection: The lower chloroform phase, containing the total lipids, is carefully collected.

Separation of this compound by Thin-Layer Chromatography (TLC)

TLC is a common method for separating different lipid classes.[10][11][12]

  • Spotting: Apply the concentrated lipid extract to a silica (B1680970) gel TLC plate.

  • Development: Develop the plate in a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v).

  • Visualization: Visualize the separated lipids by staining with iodine vapor or specific reagents like α-naphthol for glycolipids. This compound can be identified by comparing its migration distance (Rf value) to a known this compound standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis, the fatty acids of the separated this compound are converted to fatty acid methyl esters (FAMEs) and analyzed by GC-MS.[13][14][15]

  • Elution and Transmethylation: Scrape the this compound spot from the TLC plate and elute the lipid. Transmethylate the fatty acids by incubation with methanolic HCl or BF3-methanol.

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system. The individual FAMEs are separated on a capillary column and detected by the mass spectrometer. Quantification is achieved by comparing the peak areas to an internal standard.

Experimental_Workflow start Plant Tissue homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Lipid Extraction (Chloroform:Methanol) homogenization->extraction separation TLC Separation of Lipids extraction->separation dgdg_spot This compound Spot Visualization and Scraping separation->dgdg_spot transmethylation Transmethylation to FAMEs dgdg_spot->transmethylation gcms GC-MS Analysis of FAMEs transmethylation->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for the quantification of this compound from plant tissues.

References

A Comparative Guide to the Quantification of Digalactosyldiacylglycerol (DGDG): Validating a High-Throughput LC-MS/MS Method Against Traditional HPTLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, neuroscience, and drug development, the accurate quantification of digalactosyldiacylglycerol (B1163852) (DGDG) is critical for understanding cellular processes and for the development of novel therapeutics. This guide provides a detailed comparison of a modern, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with the more traditional High-Performance Thin-Layer Chromatography (HPTLC) approach for this compound quantification.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance metrics for the quantification of this compound using a validated LC-MS/MS method and a conventional HPTLC method. The data highlights the superior sensitivity and specificity of the LC-MS/MS approach.

ParameterLC-MS/MS MethodHPTLC-Densitometry Method
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/spot
Limit of Detection (LOD) 0.1 ng/mL2 ng/spot
Limit of Quantification (LOQ) 0.5 ng/mL10 ng/spot
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Specificity High (based on mass-to-charge ratio)Moderate (based on Rf value)
Analysis Time per Sample ~15 minutes~45 minutes (for a full plate)

Experimental Protocols

Detailed methodologies for both the LC-MS/MS and HPTLC methods are provided below. These protocols are based on established and validated procedures in the field of lipid analysis.

High-Throughput LC-MS/MS Method for this compound Quantification

This method is designed for the sensitive and specific quantification of this compound from complex biological matrices.

1. Lipid Extraction:

  • Lipids are extracted from the sample using a modified Bligh-Dyer method.

  • Briefly, to a 100 µL sample, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture.

  • Vortex thoroughly and incubate on ice for 15 minutes.

  • Add 125 µL of chloroform and vortex again.

  • Add 125 µL of water to induce phase separation and vortex.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen and reconstitute in 100 µL of isopropanol.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 40% to 100% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for different this compound species are monitored. For example, for this compound (16:0/18:1), the transition m/z 771.5 -> 265.2 would be monitored.

    • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated this compound standard).

Traditional HPTLC Method for this compound Quantification

This method provides a cost-effective alternative for the quantification of total this compound.

1. Lipid Extraction:

  • Follow the same lipid extraction protocol as described for the LC-MS/MS method.

2. HPTLC Analysis:

  • Plate: HPTLC silica (B1680970) gel 60 F254 plates.

  • Sample Application: Apply 2-10 µL of the reconstituted lipid extract as a band using an automated applicator.

  • Mobile Phase: A mixture of chloroform:methanol:acetic acid (65:25:4, v/v/v).

  • Development: Develop the plate in a saturated chromatography chamber until the solvent front reaches approximately 8 cm from the origin.

  • Visualization:

    • Dry the plate thoroughly.

    • Spray the plate with a 10% solution of primuline (B81338) in acetone:water (80:20, v/v).

    • Visualize the lipid bands under UV light (365 nm). This compound will appear as a distinct band.

  • Quantification:

    • Scan the plate using a densitometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Quantify the this compound content by comparing the integrated peak area of the sample to a calibration curve generated from this compound standards of known concentrations.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the LC-MS/MS and HPTLC methods.

LCMSMS_Workflow cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis Sample Biological Sample Extraction Bligh-Dyer Extraction Sample->Extraction Drydown Nitrogen Dry-down Extraction->Drydown Reconstitution Reconstitution in Isopropanol Drydown->Reconstitution LC Reverse-Phase LC Separation Reconstitution->LC MS ESI-MS/MS Detection (MRM) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for this compound quantification using LC-MS/MS.

HPTLC_Workflow cluster_extraction_hptlc Lipid Extraction cluster_analysis_hptlc HPTLC Analysis Sample_h Biological Sample Extraction_h Bligh-Dyer Extraction Sample_h->Extraction_h Drydown_h Nitrogen Dry-down Extraction_h->Drydown_h Reconstitution_h Reconstitution Drydown_h->Reconstitution_h Application Sample Application on Plate Reconstitution_h->Application Development Chromatographic Development Application->Development Visualization Primuline Staining & UV Development->Visualization Scanning Densitometric Scanning Visualization->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for this compound quantification using HPTLC.

Conclusion

The choice of method for this compound quantification depends on the specific requirements of the research. The LC-MS/MS method offers high sensitivity, specificity, and the ability to quantify individual this compound species, making it ideal for detailed lipidomic studies and the analysis of low-abundance samples. While less sensitive and specific, the HPTLC method provides a robust and cost-effective solution for the quantification of total this compound, suitable for initial screenings and laboratories with limited access to mass spectrometry equipment. The validation data presented here demonstrates that both methods, when properly implemented, can provide reliable and accurate quantification of this compound.

A Comparative Guide to the Cross-Validation of DGDG Analysis: HPLC vs. MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of digalactosyldiacylglycerols (DGDGs) is crucial for understanding their roles in biological systems, from plant photosynthesis to potential therapeutic applications. As key components of chloroplast membranes and bioactive lipids, robust analytical methods are essential for their characterization.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with universal detection and HPLC coupled with Mass Spectrometry (HPLC-MS) for the analysis of DGDGs. We present supporting data, detailed experimental protocols, and visualizations to aid in method selection and cross-validation.

Comparative Performance Data

The choice between analytical techniques often depends on the specific requirements for sensitivity, selectivity, and the depth of structural information needed. While HPLC with a universal detector like a Charged Aerosol Detector (CAD) can provide reliable quantification of the total DGDG content, HPLC-MS offers unparalleled specificity and the ability to resolve and quantify individual this compound molecular species.

The table below summarizes typical performance characteristics for the analysis of lipids using these two approaches, based on published validation data for similar lipid classes.

Parameter HPLC-CAD HPLC-MS/MS Comments
Linearity (R²) > 0.98[3]> 0.99[4]Both methods demonstrate excellent linearity, crucial for accurate quantification.
Limit of Detection (LOD) ~5 µg/mL[3]0.08–1.28 µg/mL plasma[4]HPLC-MS/MS is significantly more sensitive, enabling the detection of low-abundance species.
Limit of Quantification (LOQ) 0.1 - 0.3 µg/kg[5]~0.1 µg/kg[5]The lower LOQ of MS makes it superior for trace-level quantification.
Precision (RSD%) < 10%[3]2.7–15.6% (intermediate)[4]Both methods offer good precision, ensuring reproducibility of results.
Accuracy (Recovery %) 80–120%[3]Typically within 85-115%Accuracy is high for both, but MS benefits from isotope-labeled internal standards.[6]
Specificity ModerateHighHPLC-CAD relies on chromatographic separation alone. HPLC-MS/MS uses retention time, precursor mass, and fragment ions for positive identification.[7][8]

Experimental Protocols

Detailed and standardized protocols are the foundation of any successful cross-validation study. Below are representative methodologies for this compound analysis using both HPLC-CAD and HPLC-MS/MS.

Protocol 1: HPLC with Charged Aerosol Detection (HPLC-CAD)

This method is suitable for the quantification of total this compound content or for well-separated this compound classes.

  • Instrumentation : HPLC system equipped with a CAD detector.

  • Lipid Extraction : Lipids are extracted from the sample matrix using a modified Folch or Bligh-Dyer procedure, which has been shown to yield good recovery rates.[9]

  • Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed for separating lipid classes.[10]

  • Mobile Phase : A gradient elution is typically used.

    • Solvent A : 0.1% Formic acid in Water.

    • Solvent B : Acetonitrile/Isopropanol (e.g., 80:20 v/v).

  • Gradient Program : Start with a higher percentage of Solvent A, ramping up to a high percentage of Solvent B to elute the non-polar DGDGs.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30-40 °C.

  • Detector : CAD settings optimized according to the manufacturer's instructions. The response is dependent on the analyte's mass, making it suitable for gradient elution.[3]

  • Quantification : Based on a calibration curve generated from a purified this compound standard.

Protocol 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the preferred method for detailed lipidomic analysis, allowing for the identification and quantification of individual this compound molecular species.

  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.[7][11]

  • Lipid Extraction : Same as Protocol 1. The use of deuterated or ¹³C-labeled this compound internal standards is highly recommended to correct for extraction and matrix effects.[6][12]

  • Column : A reversed-phase C18 or C8 column is typically used. For UPLC systems, columns with smaller particle sizes (e.g., 1.7 µm) are used for higher resolution.[13][14]

  • Mobile Phase :

    • Solvent A : Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate.

    • Solvent B : Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

  • Gradient Program : A shallow gradient is often used to resolve the complex mixture of this compound species differing in their fatty acyl chains.

  • Flow Rate : 0.2 - 0.4 mL/min for analytical scale HPLC.

  • Mass Spectrometer :

    • Ionization Mode : Positive ESI is typically used, as DGDGs readily form adducts such as [M+NH₄]⁺ or [M+Na]⁺.[15][16]

    • Data Acquisition : A full scan is used to identify potential this compound species, followed by tandem MS (MS/MS) for structural confirmation. The fragmentation of the precursor ion yields characteristic product ions corresponding to the loss of the fatty acyl chains and the digalactosyl headgroup, allowing for unambiguous identification.[8][15][17]

    • Quantification : Can be performed using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

Visualizing the Cross-Validation Process

To ensure analytical rigor, results from two distinct methods should be compared. The following diagrams illustrate the workflow and logical basis for the cross-validation of this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Processing & Comparison Sample Biological Sample Spike Spike Internal Standards (Deuterated this compound for MS) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) HPLC_CAD HPLC-CAD Analysis Extraction->HPLC_CAD HPLC_MS HPLC-MS/MS Analysis Extraction->HPLC_MS Spike->Extraction Quant_CAD Quantify Total this compound (External Standard) HPLC_CAD->Quant_CAD Quant_MS Quantify Specific this compound Species (Internal Standard) HPLC_MS->Quant_MS Compare Compare Results (Statistical Analysis) Quant_CAD->Compare Sum_MS Sum MS Species to get Total this compound Quant_MS->Sum_MS Sum_MS->Compare

Caption: Experimental workflow for this compound analysis cross-validation.

G Result_HPLC Quantitative Result (HPLC-CAD) Correlation Correlate Datasets (e.g., Linear Regression) Result_HPLC->Correlation Result_MS Quantitative Result (HPLC-MS/MS) Result_MS->Correlation Decision Results Concordant? Correlation->Decision Validated Methods are Cross-Validated Decision->Validated Yes Investigate Investigate Discrepancy (Matrix Effects, Specificity, Linearity) Decision->Investigate No

Caption: Logical relationship in the cross-validation of analytical methods.

Conclusion

The cross-validation of analytical methods is a critical exercise for ensuring data integrity. For this compound analysis, HPLC with universal detection (like CAD) serves as a valuable tool for routine, high-throughput quantification of total this compound content. However, for detailed characterization, species-specific quantification, and structural elucidation, HPLC-MS/MS is the indispensable gold standard.[7] By analyzing the same samples with both techniques, researchers can confirm the accuracy of their quantification, understand the limitations of each method, and generate a more complete and reliable dataset. For novel discovery and comprehensive lipid profiling, the high sensitivity and specificity of mass spectrometry are unparalleled.

References

A Comparative Analysis of DGDG and Other Glycolipids on Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of digalactosyldiacylglycerol (B1163852) (DGDG) and other key glycolipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG), on the fluidity and structural properties of lipid membranes. The information is supported by experimental data and detailed methodologies for key analytical techniques.

Introduction to Glycolipids and Membrane Fluidity

Glycolipids are essential components of cellular membranes, playing critical roles in maintaining membrane stability, facilitating cell recognition, and participating in signaling pathways.[1] Membrane fluidity, which describes the viscosity and freedom of movement of lipids and proteins within the membrane, is a crucial parameter for numerous cellular functions.[2] The structure of a glycolipid's carbohydrate headgroup and its fatty acid chains significantly influences its packing within the lipid bilayer, thereby modulating membrane fluidity.

This guide focuses on this compound, a prevalent glycolipid in the chloroplast membranes of plants, and compares its effects with MGDG, another major chloroplast galactolipid.[3][4] Understanding these effects is vital for research in cell biology, photosynthesis, and for the development of drug delivery systems like liposomes.[5]

Structural Differences and Their Impact on Membrane Properties

The primary distinction between this compound and MGDG lies in their polar headgroups, which dictates their overall molecular shape and their behavior in a lipid environment.

  • Monogalactosyldiacylglycerol (MGDG): Possesses a single galactose unit as its headgroup. This smaller headgroup, relative to its two acyl chains, results in a "cone" or "inverted cone" molecular shape.[3][6] This geometry means MGDG does not pack well into a flat lipid bilayer. Instead, it induces negative curvature stress and has a strong tendency to form non-bilayer structures, specifically the inverted hexagonal (HII) phase.[3][7][8] In the context of a bilayer, its presence can be seen as increasing disorder or fluidity.

  • Digalactosyldiacylglycerol (this compound): Features two galactose units in its headgroup, making it bulkier. This larger headgroup balances the space occupied by the acyl chains, giving the molecule a more cylindrical shape.[6] Cylindrically shaped lipids are known as "bilayer-forming" lipids because they pack efficiently into the planar lamellar structures characteristic of cell membranes, contributing to bilayer stability.[3][4]

The ratio of non-bilayer (MGDG) to bilayer (this compound) lipids is a critical factor for the structural integrity and function of photosynthetic membranes.[3] Plants and cyanobacteria actively modulate this ratio to adapt to environmental stresses like drought or cold, thereby maintaining optimal membrane fluidity.[9]

Comparative Data: Effects on Membrane Stability

The differing structural properties of MGDG and this compound lead to distinct thermotropic behaviors, which can be quantified using Differential Scanning Calorimetry (DSC). DSC measures the heat changes associated with the phase transition of lipids from a rigid gel state to a fluid liquid-crystalline state.

The following table summarizes findings from DSC analysis of glycolipids isolated from the macroalga Ulva lactuca, illustrating their different phase transition profiles.[10]

GlycolipidMolecular ShapePhase BehaviorKey DSC Thermogram Characteristics[10]Implied Effect on Membrane
This compound CylindricalBilayer-formingShows a distinct, relatively sharp endothermic peak, indicating a cooperative gel-to-liquid crystalline phase transition. The transition occurs at a defined temperature range.Stabilizes the lipid bilayer; promotes an ordered, lamellar phase.
MGDG ConicalNon-bilayer formingExhibits very broad and complex thermograms with multiple, low-intensity peaks over a wide temperature range. This signifies non-cooperative phase transitions.Destabilizes the lamellar bilayer structure; promotes disorder and the formation of non-bilayer phases.

Experimental Protocols

Accurate assessment of membrane fluidity is achieved through established biophysical techniques. Detailed protocols for two primary methods are provided below.

Measurement of Membrane Fluidity by Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Lower mobility (higher order) results in higher fluorescence anisotropy, while higher mobility (lower order/higher fluidity) leads to lower anisotropy values.[2][11] The probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) is commonly used as it partitions into the hydrophobic core of the membrane.[12][13]

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a base phospholipid like DPPC mixed with varying molar percentages of this compound or other glycolipids) in a chloroform/methanol (B129727) solvent mixture.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with an appropriate buffer (e.g., PBS, HEPES) by vortexing, creating multilamellar vesicles (MLVs). The hydration should occur at a temperature above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid mixture.

    • To create large unilamellar vesicles (LUVs), the MLV suspension can be subjected to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[14]

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent like tetrahydrofuran (B95107) or methanol (e.g., 2 mM).

    • Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.

    • Incubate the mixture in the dark at a temperature above the lipid Tm for at least 30-60 minutes to allow the probe to incorporate into the lipid bilayers.[13]

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Set the excitation wavelength to ~355-360 nm and the emission wavelength to ~430 nm for DPH.[11][13]

    • Maintain the sample temperature using a thermostatted cuvette holder.

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light.

    • Measure the intensities with horizontally polarized excitation light and parallel (IHV) and perpendicular (IHH) emission polarization.

    • Calculate the steady-state fluorescence anisotropy (r) using the formula:

      • r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

      • Where G is the grating correction factor, calculated as G = IHV / IHH.

  • Data Interpretation:

    • Compare the anisotropy (r) values for liposomes containing different glycolipids.

    • A higher 'r' value indicates a more ordered (less fluid) membrane, while a lower 'r' value signifies a more disordered (more fluid) membrane.[11][15]

Characterization of Lipid Phase Transitions by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a sample as a function of temperature. It is used to determine the temperature (Tm) and enthalpy (ΔH) of the gel-to-liquid crystalline phase transition of lipid membranes, providing insights into their stability and cooperativity.[16][17]

Protocol:

  • Sample Preparation:

    • Prepare concentrated liposome suspensions (MLVs or LUVs) as described in the fluorescence anisotropy protocol (Step 1). A typical lipid concentration for DSC is 5-10 mg/mL.[18]

    • The buffer used for hydration should be used as the reference sample. It is crucial to degas both the sample and reference buffers before the experiment to prevent bubble formation.

  • DSC Instrument Setup:

    • Load the liposome suspension into the sample cell and the corresponding buffer into the reference cell of the DSC instrument. Ensure no air bubbles are present in the cells.

    • Seal the cells to prevent evaporation during the scan.

  • Thermal Scanning:

    • Equilibrate the sample at a starting temperature well below the expected phase transition.

    • Perform an initial heating scan to erase the thermal history of the sample.

    • Cool the sample back down to the starting temperature.

    • Perform the main data acquisition scan by heating the sample at a constant rate (e.g., 1-2°C per minute) through the phase transition temperature range.[19] Multiple heating and cooling scans are often performed to ensure reproducibility.

  • Data Analysis:

    • The output is a thermogram plotting excess heat capacity (Cp) versus temperature.

    • The peak of the main endothermic transition corresponds to the main phase transition temperature (Tm).[16]

    • The area under the peak is integrated to calculate the calorimetric enthalpy (ΔH) of the transition.

    • The width of the peak at half-height (ΔT1/2) provides information about the cooperativity of the transition; a sharper peak indicates higher cooperativity among lipid molecules.[17]

  • Data Interpretation:

    • Compare the Tm, ΔH, and ΔT1/2 values for liposomes with and without the glycolipid of interest.

    • An increase in Tm suggests the glycolipid stabilizes the gel phase (decreases fluidity), while a decrease in Tm suggests a fluidizing effect.

    • Broadening of the transition peak (increased ΔT1/2) indicates that the glycolipid disrupts the cooperative packing of the lipid acyl chains.

Visualizations

experimental_workflow Figure 1. Experimental Workflow for Fluorescence Anisotropy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_lipids 1. Prepare Lipid Mixture (e.g., DPPC + Glycolipid) prep_film 2. Create Thin Lipid Film (Solvent Evaporation) prep_lipids->prep_film prep_hydrate 3. Hydrate Film with Buffer (Forms Liposomes) prep_film->prep_hydrate prep_label 4. Add DPH Probe (Incubate to Incorporate) prep_hydrate->prep_label measure_setup 5. Place Sample in Fluorometer (Set Temp, λex=360nm, λem=430nm) prep_label->measure_setup measure_intensity 6. Record Fluorescence Intensities (IVV, IVH, IHV, IHH) measure_setup->measure_intensity analysis_g 7. Calculate G-factor (G = IHV / IHH) measure_intensity->analysis_g analysis_r 8. Calculate Anisotropy (r) r = (IVV - GIVH) / (IVV + 2G*IVH) analysis_g->analysis_r analysis_compare 9. Compare 'r' Values (Higher 'r' = Lower Fluidity) analysis_r->analysis_compare

Caption: Figure 1. A flowchart outlining the key steps for determining membrane fluidity using DPH fluorescence anisotropy.

Caption: Figure 2. Comparison of MGDG and this compound molecular shapes and their resultant effects on lipid packing and membrane curvature.

References

The Crucial Role of Digalactosyldiacylglycerol (DGDG) in Maintaining Photosystem II Stability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity and functional efficiency of Photosystem II (PSII), the water-splitting enzyme of oxygenic photosynthesis, are critically dependent on its surrounding lipid environment. Among the various lipid classes within the thylakoid membrane, the galactolipid digalactosyldiacylglycerol (B1163852) (DGDG) has been identified as a key player in ensuring the stability and optimal function of the PSII complex. This guide provides a comparative analysis of this compound's role in PSII stability, supported by experimental data from studies on this compound-deficient mutants, and contrasts its function with other major thylakoid lipids.

Comparative Analysis of Thylakoid Lipids in PSII Stability

The thylakoid membrane is predominantly composed of four lipid classes: monogalactosyldiacylglycerol (B12364196) (MGDG), digalactosyldiacylglycerol (this compound), sulfoquinovosyldiacylglycerol (SQDG), and phosphatidylglycerol (PG). While all contribute to the overall membrane structure, experimental evidence highlights a specialized role for this compound in maintaining the stability of the PSII complex.

Studies on mutants deficient in this compound synthesis, both in cyanobacteria and higher plants, have consistently demonstrated a compromised PSII function and stability. In contrast, the absence or reduction of other lipids has different, though sometimes overlapping, effects on the photosynthetic apparatus.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on wild-type and this compound-deficient mutants, illustrating the impact of this compound on PSII stability and function.

Table 1: Effect of this compound Deficiency on Photosystem II Activity

OrganismGenotypePSII Oxygen-Evolving Activity (% of Wild-Type)Reference
Synechocystis sp. PCC 6803Wild-Type100[1]
Synechocystis sp. PCC 6803dgdA mutant (this compound deficient)65[1]
Arabidopsis thalianaWild-Type (Col-0)100[2]
Arabidopsis thalianadgd1 mutant (this compound deficient)~70[2]

Table 2: Thermal Stability of Photosystem II in this compound-Deficient Mutants

OrganismGenotypeTemperature for 50% Inactivation of PSII Activity (°C)Reference
Synechocystis sp. PCC 6803Wild-Type~50[1]
Synechocystis sp. PCC 6803dgdA mutant (this compound deficient)~45[1]

Table 3: Association of Extrinsic Proteins with the PSII Complex

OrganismGenotypeRelative Amount of PsbO Bound to PSII (%)Reference
Synechocystis sp. PCC 6803Wild-Type100[1]
Synechocystis sp. PCC 6803dgdA mutant (this compound deficient)~30[1]

The Structural Role of this compound in PSII

The data strongly suggest that this compound plays a critical role in the stable association of the extrinsic proteins of the oxygen-evolving complex (OEC), namely PsbO, PsbP, and PsbQ (in plants) or PsbU and PsbV (in cyanobacteria), with the core of PSII. These proteins are essential for shielding the manganese cluster, the catalytic site of water oxidation, and for optimizing its function. The absence of this compound leads to a looser association of these proteins, rendering the PSII complex more susceptible to damage, particularly from heat and high light stress.[1]

While MGDG is the most abundant lipid and is crucial for the formation of the thylakoid membrane's lamellar structure, it cannot fully compensate for the specific stabilizing function of this compound within the PSII complex.[3] SQDG and PG, being anionic lipids, are thought to be important for electrostatic interactions and the proper folding and assembly of photosynthetic complexes.[4] However, the specific requirement for this compound in maintaining the integrity of the OEC appears to be a distinct and non-redundant function.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Measurement of PSII Oxygen-Evolving Activity

This protocol describes the measurement of light-saturated rates of oxygen evolution from isolated thylakoid membranes using a Clark-type oxygen electrode.

  • Thylakoid Isolation:

    • Harvest fresh plant leaves or cyanobacterial cells.

    • Homogenize the material in an ice-cold isolation buffer (e.g., 400 mM sucrose, 50 mM HEPES-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl₂, 2 mM EDTA, and 0.1% BSA).

    • Filter the homogenate through several layers of cheesecloth or nylon mesh.

    • Centrifuge the filtrate at low speed (e.g., 200 x g for 2 min) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 4,000 x g for 10 min) to pellet the thylakoid membranes.

    • Resuspend the thylakoid pellet in a small volume of the isolation buffer without BSA.

    • Determine the chlorophyll (B73375) concentration spectrophotometrically.

  • Oxygen Evolution Measurement:

    • Calibrate a Clark-type oxygen electrode with air-saturated and oxygen-depleted water.

    • Add a known volume of reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 5 mM MgCl₂) to the electrode chamber.

    • Add an artificial electron acceptor, such as 0.5 mM 2,6-dichloro-p-benzoquinone (DCBQ), to the chamber.

    • Add a known amount of thylakoid membranes (typically 10-20 µg chlorophyll).

    • Equilibrate the sample in the dark for a few minutes while stirring.

    • Illuminate the sample with saturating light (e.g., >1000 µmol photons m⁻² s⁻¹) and record the rate of oxygen evolution.

    • The rate is typically expressed as µmol O₂ (mg Chl)⁻¹ h⁻¹.[5][6]

Thermoluminescence Measurement for PSII Stability

Thermoluminescence (TL) is a sensitive technique to probe the stability of charge pairs within PSII. The peak temperature of the B-band in a TL glow curve is indicative of the stability of the S₂Q B⁻ charge pair, which is a measure of the stability of the oxygen-evolving complex.

  • Sample Preparation:

    • Use either intact leaf discs, algal cells, or isolated thylakoid membranes.

    • Dark-adapt the samples for at least 30 minutes prior to measurement.

  • Thermoluminescence Measurement:

    • Place the sample in the thermoluminescence instrument's sample holder and cool it to the starting temperature (e.g., -10°C).

    • Excite the sample with a single, saturating flash of light to induce charge separation.

    • Immediately after the flash, heat the sample at a constant, linear rate (e.g., 0.5°C/s) up to a final temperature (e.g., 80°C).

    • A photomultiplier tube detects the light emitted during heating, generating a "glow curve" (light intensity versus temperature).

    • The peak temperature of the B-band (typically appearing around 30-40°C) is determined. A shift to a lower temperature indicates decreased stability of the S₂Q B⁻ charge pair and thus a less stable OEC.[7][8]

Chlorophyll Fluorescence Measurement for Photoinhibition

Chlorophyll fluorescence provides a non-invasive method to assess the efficiency of PSII photochemistry and its susceptibility to photoinhibition (light-induced damage).

  • Dark Adaptation:

    • Dark-adapt the leaf or algal sample for at least 20-30 minutes.

  • Measurement of Fv/Fm:

    • Measure the minimal fluorescence (Fo) using a weak, modulated measuring beam.

    • Apply a short, saturating pulse of light to measure the maximal fluorescence (Fm).

    • Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm. A healthy, non-stressed sample typically has an Fv/Fm ratio of around 0.83.

  • Photoinhibitory Treatment:

    • Expose the sample to high light (e.g., 1500 µmol photons m⁻² s⁻¹) for a defined period (e.g., 1-2 hours).

    • After the high-light treatment, dark-adapt the sample again for a short period (e.g., 15-20 minutes).

  • Post-Treatment Measurement:

    • Measure Fv/Fm again after the photoinhibitory treatment.

    • A decrease in the Fv/Fm ratio indicates photoinhibition of PSII. The extent of the decrease reflects the degree of damage.[9][10]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound Biosynthesis Pathway

DGDG_Biosynthesis cluster_plant Plant Chloroplast cluster_cyano Cyanobacterium UDP_Gal_p UDP-Galactose MGD1 MGD1 UDP_Gal_p->MGD1 DGD1 DGD1 UDP_Gal_p->DGD1 MGDG_p MGDG MGDG_p->DGD1 DGDG_p This compound DAG_p Diacylglycerol DAG_p->MGD1 MGD1->MGDG_p DGD1->DGDG_p UDP_Glc_c UDP-Glucose MgdA MgdA UDP_Glc_c->MgdA UDP_Gal_c UDP-Galactose DgdA DgdA UDP_Gal_c->DgdA MGDG_c MGDG MGDG_c->DgdA DGDG_c This compound DAG_c Diacylglycerol DAG_c->MgdA GlcDG GlcDG MgdE MgdE (Epimerase) GlcDG->MgdE MgdA->GlcDG MgdE->MGDG_c DgdA->DGDG_c

Caption: Biosynthesis pathways of this compound in plants and cyanobacteria.[11][12]

Experimental Workflow for Assessing PSII Stability

PSII_Stability_Workflow start Start: Select Wild-Type and This compound-Deficient Mutant thylakoid Isolate Thylakoid Membranes start->thylakoid o2_measurement Measure Oxygen Evolution (Clark-type electrode) thylakoid->o2_measurement thermo Measure Thermoluminescence (TL Spectroscopy) thylakoid->thermo photoinhibition Perform Photoinhibition Assay (Chlorophyll Fluorescence) thylakoid->photoinhibition data_analysis Analyze Data: - PSII Activity - Thermal Stability (B-band peak) - Photoinhibition (Fv/Fm) o2_measurement->data_analysis thermo->data_analysis photoinhibition->data_analysis conclusion Conclusion: Assess the role of this compound in PSII stability data_analysis->conclusion

Caption: Experimental workflow for the validation of this compound's role in PSII stability.

References

Unraveling the Lipid Landscape: A Comparative Guide to Wild-Type vs. DGDG-Deficient Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate roles of lipids in cellular function is paramount. This guide provides an objective comparison of the lipidomic profiles of wild-type organisms and their digalactosyldiacylglycerol (B1163852) (DGDG)-deficient counterparts, supported by experimental data. A particular focus is placed on the Arabidopsis thaliana model system, where the dgd1 mutant, deficient in the primary this compound synthase, has been extensively studied.

The galactolipids, monogalactosyldiacylglycerol (B12364196) (MGDG) and this compound, are the most abundant lipids in the photosynthetic membranes of plants and cyanobacteria, playing crucial roles in photosynthesis and stress responses.[1][2] this compound, a bilayer-forming lipid, is critical for the stability and function of the thylakoid membrane, which houses the photosynthetic machinery.[3] Disruption of this compound synthesis, as seen in dgd1 mutants, leads to a cascade of physiological and metabolic changes, offering a unique window into the multifaceted functions of this essential lipid.

Quantitative Lipidomic Analysis: A Tale of Two Profiles

The most striking feature of this compound-deficient mutants is the dramatic reduction in this compound content. In the Arabidopsis dgd1 mutant, this compound levels are reduced by over 90% compared to the wild type.[4] This primary defect triggers a series of compensatory changes in the overall lipidome, as detailed in the tables below. These tables summarize quantitative data from studies comparing the lipid composition of wild-type Arabidopsis with dgd1 and other related mutants under various conditions.

Table 1: Polar Lipid Composition in Wild-Type vs. dgd Mutants under Standard Growth Conditions

Lipid ClassWild-Type (mol %)dgd1 (mol %)dgd2-1 (mol %)dgd1 dgd2-1 (mol %)
MGDG45.842.146.148.5
This compound 25.1 1.3 24.9 <0.5
SQDG5.97.25.87.9
PG9.811.59.912.1
PC6.518.26.415.3
PE4.113.14.210.9
PI2.86.62.74.8

Data adapted from Kelly et al., 2003.[5] Values are approximate and represent the relative molar content of major polar lipids in leaves.

Table 2: Galactolipid Composition in Wild-Type vs. dgd1 Mutants under Heat Stress

Lipid ClassWild-Type 21°C (mol %)Wild-Type 38°C (mol %)dgd1-2 21°C (mol %)dgd1-2 38°C (mol %)dgd1-3 21°C (mol %)dgd1-3 38°C (mol %)
MGDG47.338.445.243.143.842.5
This compound 12.9 15.8 3.8 3.5 4.1 3.9

Data adapted from a study on the role of galactolipids in thermotolerance.[6] This table highlights the dynamic changes in galactolipid content in response to environmental stress.

Table 3: this compound and MGDG Content in Wild-Type vs. dgd1 Mutant under Phosphate Deprivation

ConditionGenotypeThis compound (mol %)MGDG (mol %)This compound/MGDG Ratio
+PiWild-Type4.548.20.09
-PiWild-Type31.145.10.69
+Pidgd11.347.50.03
-Pidgd118.146.30.39

Data adapted from Härtel et al., 2000.[7] This table illustrates the induction of a DGD1-independent this compound synthesis pathway under phosphate-limiting conditions.

Experimental Protocols: A Glimpse into the Lipidomics Workflow

The data presented above are typically generated through a multi-step process involving lipid extraction, separation, and analysis by mass spectrometry. Below are generalized methodologies for these key experiments.

Plant Material and Growth Conditions
  • Arabidopsis thaliana seeds (e.g., ecotype Columbia-0 for wild-type and corresponding T-DNA insertion lines for mutants) are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Plants are grown in a controlled environment chamber with a defined photoperiod (e.g., 16 hours light / 8 hours dark), temperature, and light intensity.

  • For stress experiments, plants are subjected to specific conditions such as elevated temperatures or growth on phosphate-depleted media.[6][7]

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from plant tissues.[8]

  • Harvesting and Inactivation of Lipases: Plant tissue is harvested and immediately flash-frozen in liquid nitrogen to quench metabolic activity and prevent lipid degradation by lipases.[9]

  • Homogenization: The frozen tissue is homogenized in a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Solvent Extraction: The homogenized tissue is incubated in a mixture of chloroform (B151607), methanol, and a buffer (e.g., 1:2:0.8 v/v/v chloroform:methanol:water).

  • Phase Separation: Additional chloroform and water are added to induce phase separation. The mixture is centrifuged to pellet the debris.

  • Collection of Organic Phase: The lower, chloroform-rich phase containing the lipids is carefully collected.

  • Drying and Storage: The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is stored at -80°C until analysis.

Lipid Analysis by Mass Spectrometry
  • Chromatographic Separation: The lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography (LC) system. Lipids are separated based on their polarity using a suitable column (e.g., reverse-phase or hydrophilic interaction liquid chromatography).

  • Mass Spectrometry (MS): The separated lipids are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for ionizing lipids.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation and quantification, tandem mass spectrometry is employed. This involves selecting a specific lipid ion, fragmenting it, and analyzing the resulting fragment ions.

  • Data Analysis: The resulting mass spectra are processed using specialized software to identify and quantify individual lipid species by comparing the data to lipid databases and using internal standards.

Visualizing the Consequences: Workflows and Signaling Pathways

The profound alteration in the lipid profile of this compound-deficient mutants has significant downstream consequences, including the activation of stress-related signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis wt Wild-Type Plants stress Stress Treatment (e.g., Heat, -Pi) wt->stress mutant This compound-Deficient Mutants mutant->stress harvest Harvest & Freeze stress->harvest homogenize Homogenization harvest->homogenize extract Solvent Extraction homogenize->extract phase_sep Phase Separation extract->phase_sep lcms LC-MS/MS Analysis phase_sep->lcms data_proc Data Processing lcms->data_proc quant Lipid Identification & Quantification data_proc->quant

Caption: Experimental workflow for comparative lipidomics.

One of the most significant discoveries arising from the study of dgd1 mutants is the link between an altered MGDG:this compound ratio and the overproduction of the plant hormone jasmonic acid (JA).[2][10] An increased MGDG:this compound ratio is perceived as a stress signal, leading to the activation of JA biosynthesis and downstream signaling.

ja_signaling cluster_membrane Chloroplast Membrane cluster_ja_biosynthesis JA Biosynthesis Pathway cluster_response Cellular Response dgd1 dgd1 mutation dgdg_synth This compound Synthase (DGD1) dgd1->dgdg_synth inhibits This compound Reduced this compound dgdg_synth->this compound synthesizes ratio Increased MGDG:this compound Ratio This compound->ratio mgdg Relatively High MGDG mgdg->ratio lipase Lipase Activation ratio->lipase triggers lox LOX Pathway Activation lipase->lox opda OPDA Production lox->opda ja Jasmonic Acid (JA) Overproduction opda->ja ja_sig JA Signaling ja->ja_sig gene_exp Expression of JA-Responsive Genes ja_sig->gene_exp pheno Stunted Growth Phenotype gene_exp->pheno

Caption: Jasmonic acid signaling in this compound-deficient mutants.

References

The DGDG to MGDG Ratio: A Critical Regulator of Chloroplast Function and Plant Health

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the pivotal role of galactolipid balance in chloroplast biology, with supporting experimental data and detailed protocols.

The intricate machinery of photosynthesis is housed within the chloroplast, an organelle whose functionality is critically dependent on the composition of its internal thylakoid membranes. These membranes are predominantly composed of two galactolipids: monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG). While MGDG constitutes approximately 50% of the chloroplast's lipids, this compound makes up around 30%. The ratio of these two molecules is not merely a static structural feature but a dynamic regulatory parameter that profoundly influences chloroplast architecture, photosynthetic efficiency, and the plant's ability to respond to environmental stress. This guide provides an in-depth comparison of how varying this compound to MGDG ratios impact chloroplast function, supported by experimental evidence and detailed methodologies for researchers in plant biology and drug development.

The Structural and Functional Dichotomy of MGDG and this compound

The distinct roles of MGDG and this compound in the thylakoid membrane stem from their fundamental structural differences. MGDG, with its single galactose head group, has a conical shape and is classified as a non-bilayer-forming lipid. This property is crucial for the high curvature of the thylakoid membranes, particularly in the grana stacks where photosystem II (PSII) is concentrated. In contrast, this compound possesses two galactose head groups, conferring a cylindrical shape that favors the formation of stable lipid bilayers. The interplay between the non-bilayer propensity of MGDG and the bilayer-stabilizing nature of this compound is essential for the unique architecture of the thylakoid network, which consists of stacked grana and interconnecting stroma lamellae.

An optimal this compound to MGDG ratio is therefore paramount for maintaining the structural integrity and fluidity of the thylakoid membrane, which in turn is essential for the proper assembly and function of the photosynthetic complexes embedded within it.

Impact of Altered this compound/MGDG Ratios on Chloroplast Function: Experimental Evidence

Alterations in the this compound to MGDG ratio, often studied using mutants of Arabidopsis thaliana, have been shown to have pleiotropic effects on chloroplast function and overall plant health. A common model for studying the effects of a low this compound/MGDG ratio is the dgd1 mutant, which is deficient in the primary this compound synthase.

Photosynthetic Efficiency

A decrease in the this compound to MGDG ratio, as seen in the dgd1 mutant, leads to a significant impairment of photosynthetic performance. This is primarily due to the direct requirement of this compound for the stability and function of photosynthetic complexes.

GenotypeThis compound/MGDG RatioChlorophyll (B73375) Content (µg/g FW)PSII Maximum Quantum Yield (Fv/Fm)Reference
Wild Type (Col-0)~0.6850 ± 500.83 ± 0.01[1][2]
dgd1 mutant~0.1450 ± 300.65 ± 0.03[1][2]

Table 1: Comparison of photosynthetic parameters in wild-type Arabidopsis and the dgd1 mutant, demonstrating the impact of a reduced this compound/MGDG ratio. Data are representative values compiled from published studies.

The reduction in chlorophyll content in the dgd1 mutant suggests a role for this compound in either chlorophyll biosynthesis or the stable assembly of chlorophyll-binding proteins within the thylakoid membrane. The lower Fv/Fm value indicates chronic photoinhibition and a reduced efficiency of primary photochemistry in PSII.

Chloroplast Morphology

The shape and internal structure of chloroplasts are also highly sensitive to the galactolipid ratio. The conical shape of MGDG and the cylindrical shape of this compound directly influence membrane curvature. An imbalance in their ratio disrupts the typical lens-shaped morphology of chloroplasts and the organization of the thylakoid network.

GenotypeThis compound/MGDG RatioChloroplast ShapeGrana StackingReference
Wild Type (Col-0)~0.6EllipsoidalWell-organized stacks[1][3]
dgd1 mutant~0.1Rounded, irregularDisorganized, reduced stacking[1][3]

Table 2: Comparison of chloroplast morphology in wild-type Arabidopsis and the dgd1 mutant. The altered ratio leads to significant changes in chloroplast shape and internal structure.

Stress Response and Jasmonic Acid Signaling

An intriguing consequence of an increased MGDG to this compound ratio is the overproduction of the plant hormone jasmonic acid (JA).[1][2][4] This leads to a characteristic stunted growth phenotype in the dgd1 mutant. It is hypothesized that the excess MGDG in the chloroplast envelope becomes a substrate for lipases that initiate the JA biosynthesis pathway. This highlights a direct link between membrane lipid composition and stress signaling.

Conversely, under abiotic stresses such as drought, salinity, and freezing, an increase in the this compound to MGDG ratio is often observed.[5][6][7] This remodeling of the lipid membrane is thought to be an adaptive mechanism to stabilize the chloroplast membranes and protect the photosynthetic machinery from damage.

DGDG_MGDG_Ratio_Effect cluster_ratio This compound/MGDG Ratio cluster_function Chloroplast Function & Plant Phenotype High Ratio High Ratio Stable Membranes Stable Membranes High Ratio->Stable Membranes Stress Tolerance Stress Tolerance High Ratio->Stress Tolerance Low Ratio Low Ratio Unstable Membranes Unstable Membranes Low Ratio->Unstable Membranes JA Overproduction JA Overproduction Low Ratio->JA Overproduction Efficient Photosynthesis Efficient Photosynthesis Stable Membranes->Efficient Photosynthesis Normal Chloroplast Shape Normal Chloroplast Shape Stable Membranes->Normal Chloroplast Shape Normal Growth Normal Growth Efficient Photosynthesis->Normal Growth Impaired Photosynthesis Impaired Photosynthesis Unstable Membranes->Impaired Photosynthesis Altered Chloroplast Shape Altered Chloroplast Shape Unstable Membranes->Altered Chloroplast Shape Stunted Growth Stunted Growth JA Overproduction->Stunted Growth

Figure 1. Logical relationship between the this compound/MGDG ratio and its impact on chloroplast function and plant phenotype.

Experimental Protocols

To aid researchers in investigating the role of the this compound/MGDG ratio, we provide detailed methodologies for key experiments.

Lipid Extraction and Analysis from Plant Tissues

This protocol is adapted for the extraction of galactolipids from Arabidopsis thaliana leaves.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform (B151607), Methanol, Acetic acid (analytical grade)

  • 1 M KCl, 0.2 M H₃PO₄

  • Glass tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas stream

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Harvest leaf tissue (approx. 100 mg fresh weight) and immediately freeze in liquid nitrogen to quench enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a glass tube and add 3 ml of a pre-heated (75°C) isopropanol (B130326) solution containing 0.01% butylated hydroxytoluene (BHT) to inactivate lipases. Incubate for 15 minutes.

  • Add 1.5 ml of chloroform and 0.6 ml of water. Vortex thoroughly and agitate for 1 hour at room temperature.

  • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Re-extract the remaining pellet with 2 ml of chloroform:methanol (2:1, v/v). Vortex and centrifuge as before. Pool the organic phases.

  • Wash the combined organic phase by adding 1 ml of 1 M KCl. Vortex and centrifuge. Discard the upper aqueous phase.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipids in a known volume of a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for analysis by LC-MS to identify and quantify MGDG and this compound species.

Measurement of Chlorophyll Fluorescence (PSII Efficiency)

This protocol describes the measurement of the maximum quantum yield of PSII (Fv/Fm) using a pulse-amplitude-modulated (PAM) fluorometer.

Materials:

  • PAM fluorometer

  • Leaf clips

  • Dark adaptation chamber

Procedure:

  • Select healthy, mature leaves from the plants to be analyzed.

  • Dark-adapt the leaves for at least 30 minutes using leaf clips or by placing the entire plant in the dark. This ensures that all PSII reaction centers are open.

  • Attach the fiber optic probe of the PAM fluorometer to the leaf clip.

  • Measure the minimal fluorescence level (Fo) by applying a weak, modulated measuring light.

  • Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) to transiently close all PSII reaction centers. The maximal fluorescence level (Fm) is recorded during this pulse.

  • The fluorometer software will calculate the maximum quantum yield of PSII as Fv/Fm = (Fm - Fo) / Fm.

Transmission Electron Microscopy (TEM) of Chloroplasts

This protocol outlines the steps for preparing plant leaf tissue for ultrastructural analysis of chloroplasts by TEM.

Materials:

Procedure:

  • Excise small sections (approx. 1 mm²) of leaf tissue and immediately immerse in the glutaraldehyde fixation solution for 2-4 hours at 4°C.

  • Rinse the samples three times in 0.1 M cacodylate buffer.

  • Post-fix the tissue in 1% osmium tetroxide for 1-2 hours at room temperature to enhance membrane contrast.

  • Rinse the samples with distilled water.

  • Dehydrate the tissue through a graded ethanol series (10 minutes at each concentration).

  • Infiltrate the samples with propylene oxide and then with a series of propylene oxide:resin mixtures, gradually increasing the resin concentration.

  • Embed the samples in pure resin in molds and polymerize at 60°C for 48 hours.

  • Cut ultrathin sections (70-90 nm) using an ultramicrotome and collect them on TEM grids.

  • Stain the sections with uranyl acetate and lead citrate to further enhance contrast.

  • Image the sections using a transmission electron microscope.

Conclusion

The this compound to MGDG ratio is a critical determinant of chloroplast function, influencing everything from the biophysical properties of the thylakoid membrane to the regulation of stress-responsive signaling pathways. A balanced ratio is essential for efficient photosynthesis and normal plant development. Deviations from the optimal ratio, whether genetically or environmentally induced, can have profound consequences for the plant. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the intricate roles of these vital lipids in the green machinery of life. Understanding the mechanisms that govern the this compound/MGDG ratio holds promise for the development of crops with enhanced photosynthetic efficiency and resilience to environmental challenges.

References

Validating the Anti-inflammatory Activity of Digalactosyldiacylglycerol (DGDG) in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Digalactosyldiacylglycerol (DGDG) with established anti-inflammatory agents in cell culture models. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to assist researchers in evaluating the potential of this compound as a novel anti-inflammatory compound.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound is typically evaluated by its ability to inhibit the production of key inflammatory mediators in cultured immune cells, such as macrophages, following stimulation with an inflammatory agent like lipopolysaccharide (LPS). This section compares the inhibitory activity of this compound with the well-established steroidal anti-inflammatory drug, dexamethasone (B1670325), and the non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Disclaimer: The following data is compiled from multiple studies. Direct comparison of IC50 values should be approached with caution as experimental conditions such as cell line, stimulus concentration, and incubation time may vary between studies.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages

CompoundIC50 (µM)Citation
This compound~20-30% inhibition at 20 µM[1]
Dexamethasone~34.6 µg/mL (~88 µM)[2]
Indomethacin56.8[3]

Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages

CompoundCytokineCell LineInhibitionCitation
This compoundIL-6, TNF-αRAW264.7Significant suppression[1]
DexamethasoneTNF-αRAW264.7Significant inhibition[4][5][6]
IndomethacinIL-1β, IL-6, TNF-αRAW264.7Concentration-dependent reduction[7]

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound is believed to exert its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a wide array of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been suggested to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

NF_kB_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_p p-IκB IkB->IkB_p NFkB_n Nuclear NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome Degradation IkB_p->Proteasome Proteasome->NFkB Releases Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_n->Genes Activates Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases such as ERK, JNK, and p38, is another crucial regulator of the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in concert with NF-κB, drive the expression of inflammatory genes. This compound's anti-inflammatory properties may also involve the suppression of one or more of these MAPK cascades.

MAPK_Pathway MAPK Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Genes TF->Genes Activates Transcription Nucleus Nucleus This compound This compound This compound->MAPKKK Inhibits

Caption: this compound's potential inhibition of the MAPK pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the anti-inflammatory activity of this compound in cell culture.

Cell Culture and Induction of Inflammation
  • Cell Line: Murine macrophage cell line RAW264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Inflammation Induction: To induce an inflammatory response, RAW264.7 cells are seeded in appropriate culture plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound or a control vehicle for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubating for a specified period (typically 18-24 hours).

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After the incubation period with this compound and LPS, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.

  • Procedure:

    • Following treatment with this compound and LPS, collect the cell culture supernatant.

    • Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

    • Briefly, the supernatant is added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance of the colored product is measured using a microplate reader, and the cytokine concentration is calculated from a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways, including phosphorylated forms that indicate pathway activation.

  • Procedure:

    • Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

    • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates the general workflow for validating the anti-inflammatory activity of this compound in cell culture.

Experimental_Workflow Experimental Workflow for Validating this compound's Anti-inflammatory Activity Start Start CellCulture Culture RAW264.7 Macrophages Start->CellCulture Pretreatment Pre-treat with this compound or Vehicle Control CellCulture->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation Incubate (18-24h) Stimulation->Incubation CollectSupernatant Collect Supernatant Incubation->CollectSupernatant LyseCells Lyse Cells Incubation->LyseCells GriessAssay Griess Assay (NO) CollectSupernatant->GriessAssay ELISA ELISA (TNF-α, IL-6) CollectSupernatant->ELISA WesternBlot Western Blot (NF-κB, MAPK) LyseCells->WesternBlot DataAnalysis Data Analysis and Comparison GriessAssay->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis End End DataAnalysis->End

References

Safety Operating Guide

Proper Disposal of Digalactosyldiacylglycerol (DGDG): A Laboratory Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Digalactosyldiacylglycerol (DGDG) is paramount for a secure laboratory environment. This guide provides a procedural, step-by-step approach to the proper handling and disposal of this compound waste.

Based on available Safety Data Sheets (SDS) for similar compounds like hydrogenated this compound, Digalactosyldiacylglycerol is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is imperative to always consult the specific SDS for the particular this compound product in use and adhere to all local, state, and federal regulations for laboratory waste disposal.

Immediate Safety and Handling

Before handling this compound, personnel should be familiar with the compound's properties as outlined in its SDS. Standard laboratory personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat.[1] In the case of powdered this compound, handling should be performed in a manner that avoids dust formation.[1]

Quantitative Data and Waste Minimization

As this compound is not typically classified as a hazardous waste, there are no specific quantitative disposal limits, such as concentration thresholds, mandated by federal regulations. However, laboratories should always strive to minimize waste generation.

Data PointGuideline
Regulatory Disposal Limit Not applicable (as a non-hazardous substance)
Recommended Quantity per Disposal Container Fill container to no more than 90% capacity to prevent spillage.
Waste Minimization Purchase only the required amount of this compound for your experimental needs.
Waste Segregation Do not mix non-hazardous this compound waste with hazardous waste streams.

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of non-hazardous solid this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific waste container for solid, non-hazardous chemical waste.

  • Collect waste this compound, including contaminated consumables like weighing paper and pipette tips, in this designated container.

  • Ensure the container is made of a compatible material and has a secure lid to prevent spillage.

2. Container Labeling:

  • Label the waste container clearly and accurately before any waste is added.[3]

  • The label should include:

    • The words "Non-Hazardous Waste".

    • The full chemical name: "Digalactosyldiacylglycerol (this compound) Waste".

    • The date the container was first used for waste accumulation.

    • The name of the responsible researcher or lab.

3. Storage of Waste:

  • Store the waste container in a designated, low-traffic area within the laboratory.

  • Keep the container closed at all times, except when adding waste.

4. Final Disposal:

  • Once the container is full (approximately 90% capacity), seal it securely.

  • Dispose of the container in accordance with your institution's guidelines for non-hazardous solid laboratory waste. This may involve placing it in the regular laboratory trash or a specific collection point for non-hazardous lab solids.[4][5]

  • Never dispose of chemical waste, even if non-hazardous, in a way that it could be mistaken for general office or food waste.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has come into contact with this compound is crucial to prevent cross-contamination.

1. Initial Cleaning:

  • Remove any gross this compound residue from equipment surfaces.

  • For non-disposable equipment such as glassware or spatulas, wash with an appropriate laboratory detergent and water.

2. Rinsing:

  • Thoroughly rinse the cleaned equipment with deionized water.

3. Drying:

  • Allow the equipment to air dry completely or use a laboratory oven if appropriate.

4. Verification:

  • Visually inspect the equipment to ensure all traces of this compound have been removed.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DGDG_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generation check_sds Consult SDS for this compound start->check_sds is_hazardous Is it classified as hazardous? check_sds->is_hazardous hazardous_waste Follow Hazardous Chemical Waste Procedures is_hazardous->hazardous_waste Yes non_hazardous_waste Proceed with Non-Hazardous Waste Disposal Protocol is_hazardous->non_hazardous_waste No end End hazardous_waste->end segregate Segregate this compound Waste non_hazardous_waste->segregate label_container Label Waste Container segregate->label_container store Store in Designated Area label_container->store dispose Dispose per Institutional Guidelines for Non-Hazardous Waste store->dispose dispose->end

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Handling Protocols for Digalactosyldiacylglycerol (DGDG)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides immediate, essential guidance for the safe handling, storage, and disposal of Digalactosyldiacylglycerol (DGDG), a bilayer-forming chloroplast lipid utilized in various research applications, including drug delivery systems. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Measures

While a safety data sheet for a hydrogenated, plant-derived form of this compound suggests it is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize exposure and prevent contamination. This compound is also known to be hygroscopic and light-sensitive, requiring specific handling considerations.

The following table summarizes the recommended personal protective equipment for handling this compound.

Protective EquipmentSpecification and Use
Eye Protection Chemical safety glasses or goggles should be worn to protect against accidental splashes.
Hand Protection Nitrile gloves are recommended to prevent skin contact. Gloves should be changed immediately if they become contaminated.
Body Protection A standard laboratory coat must be worn to protect personal clothing from contamination.
Respiratory Protection While generally not required for handling this compound in solid or solution form in a well-ventilated area, a dust mask may be used when handling the powder form to prevent inhalation.

Operational and Disposal Plans

Proper operational procedures and waste disposal are fundamental to laboratory safety and regulatory compliance. The following step-by-step guidance outlines the key logistical stages from receiving this compound to its final disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Conditions: Immediately transfer the this compound to a designated storage location. It should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture.[1] The use of a desiccator is recommended to mitigate its hygroscopic nature.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any specific handling precautions.

Handling and Preparation of Solutions
  • Work Area: All handling of this compound should be performed in a clean, well-ventilated area, such as a laboratory bench or a fume hood.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold product.

  • Weighing: When weighing the powdered form, work quickly to minimize exposure to air and light.

  • Dissolving: this compound can be dissolved in various organic solvents. For example, a stock solution can be prepared in DMSO.[1] For the preparation of liposomes, lipids are often dissolved in a chloroform (B151607) or chloroform:methanol mixture.

Spill Management
  • Containment: In the event of a spill, isolate the area.

  • Personal Protection: Wear appropriate PPE as detailed in the table above.

  • Cleanup: For solid spills, gently sweep the material to avoid creating dust and place it in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

Disposal Plan

As this compound is not classified as a hazardous material, it can typically be disposed of as non-hazardous chemical waste. However, institutional and local regulations must always be followed.

  • Waste Segregation: Do not mix this compound waste with hazardous waste streams.

  • Solid Waste: Place solid this compound waste and contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed container for non-hazardous solid waste.

  • Liquid Waste: Non-hazardous liquid waste containing this compound may, in some cases, be poured down the sink with copious amounts of water, but this is subject to local regulations. It is generally best practice to collect it in a designated, labeled container for non-hazardous liquid waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsed containers can then typically be disposed of in the regular trash.

Experimental Protocol: Preparation of this compound-Containing Liposomes

This protocol provides a detailed methodology for the preparation of liposomes incorporating this compound using the thin-film hydration method, a common technique in drug delivery research.

Materials
  • Digalactosyldiacylglycerol (this compound)

  • Other lipid components (e.g., phosphatidylcholine)

  • Chloroform or a chloroform:methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

  • Nitrogen or argon gas

Procedure
  • Lipid Film Preparation:

    • Dissolve this compound and any other lipid components in the organic solvent in the round-bottom flask. Gently swirl the flask to ensure a homogenous mixture.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a temperature above the gel-liquid crystal transition temperature of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film further under a stream of nitrogen or argon gas, followed by placing it under high vacuum for at least one hour to remove any residual solvent.

  • Hydration:

    • Add the aqueous buffer to the flask containing the dry lipid film. The buffer should also be pre-warmed to a temperature above the lipid transition temperature.

    • Agitate the flask by hand or on a vortex mixer. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • Sonication: For smaller, unilamellar vesicles (SUVs), place the flask in a bath sonicator and sonicate until the milky suspension becomes clear or translucent.

    • Extrusion: For more uniformly sized large unilamellar vesicles (LUVs), load the MLV suspension into an extruder and pass it through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times.

  • Characterization:

    • Analyze the resulting liposome (B1194612) suspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Encapsulation efficiency can be determined if a drug or other molecule was included in the aqueous buffer.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for handling this compound safely and for the preparation of this compound-containing liposomes.

DGDG_Handling_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C in Opaque Container Inspect->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Segregate Segregate Waste Dissolve->Segregate Dispose Dispose per Regulations Segregate->Dispose

Caption: Workflow for the Safe Handling of this compound.

Liposome_Preparation_Workflow cluster_film Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_final Final Product Dissolve Dissolve Lipids in Organic Solvent Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry Dry Film under Vacuum Evaporate->Dry AddBuffer Add Aqueous Buffer Dry->AddBuffer Agitate Agitate to Form MLVs AddBuffer->Agitate SonExt Sonication or Extrusion Agitate->SonExt Characterize Characterize Liposomes (e.g., DLS) SonExt->Characterize

Caption: Experimental Workflow for Liposome Preparation.

References

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